molecular formula C10H5FN2 B3236393 6-Fluoroquinoline-8-carbonitrile CAS No. 1368394-42-6

6-Fluoroquinoline-8-carbonitrile

Cat. No.: B3236393
CAS No.: 1368394-42-6
M. Wt: 172.16 g/mol
InChI Key: JRMBUELLJPLSTO-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-8-carbonitrile (CAS 1368394-42-6) is a versatile fluorinated quinoline derivative with the molecular formula C 10 H 5 FN 2 and a molecular weight of 172.16 g/mol . This compound serves as a valuable synthetic building block in medicinal chemistry and materials science. The core quinoline structure, substituted with a fluorine atom and a nitrile group, provides multiple sites for chemical modification and further functionalization, making it a key intermediate in the synthesis of more complex molecules . In pharmaceutical research, fluorinated quinolines are fundamental scaffolds in the development of antibacterial agents . The specific substitution pattern on 6-Fluoroquinoline-8-carbonitrile makes it analogous to intermediates used in the synthesis of advanced antibiotics, including besifloxacin and clinafloxacin . Beyond medicinal applications, this compound is utilized in the development of functional materials. It acts as a precursor for synthesizing Schiff base ligands, which can chelate metal ions (e.g., Ru, Ir, Cu) to form complexes for use in dye-sensitized solar cells (DSSCs) and as fluorescent sensors for metal ion recognition . Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319) . Handling Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the purchase, handling, storage, and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMBUELLJPLSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856974
Record name 6-Fluoroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368394-42-6
Record name 6-Fluoroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoroquinoline-8-carbonitrile CAS 1368394-42-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1368394-42-6 | High-Purity Heterocyclic Intermediate

Executive Summary

6-Fluoroquinoline-8-carbonitrile (CAS 1368394-42-6) is a specialized heterocyclic building block critical to the synthesis of advanced medicinal pharmacophores. As a substituted quinoline, it bridges the structural gap between classic fluoroquinolone antibiotics and modern kinase inhibitors (e.g., c-Met, IDH1). Its defining features—the electron-withdrawing nitrile group at the C8 position and the metabolic blocking fluorine atom at C6—impart unique electronic properties that modulate potency and metabolic stability in downstream drug candidates. This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound presents as a crystalline solid, typically off-white to pale yellow, and exhibits low aqueous solubility, necessitating the use of polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM) for reaction optimization.

PropertySpecification
CAS Number 1368394-42-6
IUPAC Name 6-Fluoroquinoline-8-carbonitrile
Molecular Formula C₁₀H₅FN₂
Molecular Weight 172.16 g/mol
SMILES N#Cc1c2ncccc2cc(F)c1
InChI Key JRMBUELLJPLSTO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Synthetic Methodologies

The synthesis of 6-Fluoroquinoline-8-carbonitrile generally proceeds via the functionalization of a pre-formed quinoline core. Two primary pathways are field-validated: the modern Palladium-Catalyzed Cyanation and the traditional Sandmeyer Reaction.

Pathway A: Pd-Catalyzed Cyanation (Recommended)

This route offers higher functional group tolerance and avoids the use of stoichiometric copper salts typical of older methods.

  • Precursor: 6-Fluoro-8-bromoquinoline.

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.

  • Conditions: DMF, 80–100°C, inert atmosphere.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C-CN bond.

Pathway B: Sandmeyer Reaction (Scalable)

Ideal for cost-sensitive, large-scale batches where metal scavenging is manageable.

  • Precursor: 8-Amino-6-fluoroquinoline.

  • Reagents: NaNO₂, H₂SO₄ (Diazotization); CuCN, KCN (Cyanation).

  • Conditions: 0°C (Diazotization) → 60°C (Sandmeyer).

  • Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with cyanide.

Experimental Workflow Visualization

The following diagram illustrates the convergent synthesis pathways from the nitro-quinoline precursor.

SynthesisPathways Nitro 6-Fluoro-8-nitroquinoline (Starting Material) Amine 8-Amino-6-fluoroquinoline Nitro->Amine Reduction (Fe/AcOH or H2/Pd) Bromo 6-Fluoro-8-bromoquinoline Nitro->Bromo 1. Reduction 2. Sandmeyer (CuBr) Target 6-Fluoroquinoline- 8-carbonitrile (CAS 1368394-42-6) Amine->Target Sandmeyer Reaction (1. NaNO2/H+ 2. CuCN) Bromo->Target Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0), DMF)

Caption: Convergent synthetic routes to 6-Fluoroquinoline-8-carbonitrile via Amino or Bromo intermediates.

Reactivity & Functionalization

The 8-cyano group serves as a versatile handle for further elaboration, while the 6-fluoro substituent remains robust under most conditions, acting primarily to modulate lipophilicity and metabolic stability.

Key Transformations
  • Nitrile Hydrolysis:

    • Acidic (HCl/AcOH): Yields 6-Fluoroquinoline-8-carboxylic acid.

    • Basic (NaOH/H₂O₂): Yields the primary amide.

  • Nitrile Reduction:

    • Hydrogenation (Raney Ni or Pd/C): Yields (6-Fluoroquinolin-8-yl)methanamine. This amine is a critical linker in fragment-based drug design.

  • Pinner Reaction:

    • Treatment with HCl/MeOH converts the nitrile to the imidate ester, a precursor for amidines or heterocycle formation (e.g., oxadiazoles).

Reactivity Logic Map

Reactivity Core 6-Fluoroquinoline- 8-carbonitrile Acid Carboxylic Acid (Hydrolysis) Core->Acid HCl, reflux Amide Primary Amide (Partial Hydrolysis) Core->Amide NaOH, H2O2 Amine Aminomethyl (Reduction) Core->Amine H2, Raney Ni Heterocycle Oxadiazoles/Tetrazoles (Cyclization) Core->Heterocycle NaN3 (Tetrazole) or NH2OH (Oxadiazole)

Caption: Divergent functionalization of the nitrile group for library generation.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The quinoline core is a privileged scaffold in kinase inhibition. The 6-fluoro substitution mimics the metabolic stability found in blockbuster drugs like Cabozantinib (c-Met inhibitor). The 8-cyano group provides a linear vector for hydrogen bonding interactions within the ATP-binding pocket of kinases such as IDH1 or PIM kinases .

Antibacterial Research

While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 4-oxo-3-carboxylic acid motif, 8-cyanoquinolines act as precursors to novel C8-substituted analogs . The nitrile can be converted to an amine or ether linkage, modifying the bacterial DNA gyrase binding affinity and overcoming resistance mechanisms in MRSA and Pseudomonas aeruginosa strains [1].

GPR119 Agonists

Patent literature indicates the utility of fluoroquinoline carbonitriles in the synthesis of GPR119 agonists for the treatment of type 2 diabetes. The rigid quinoline ring orients the pharmacophore to maximize receptor occupancy [2].

Handling, Safety & Storage

Protocol for Safe Handling:

  • Engineering Controls: Handle strictly within a chemical fume hood. The compound may release toxic fumes (NOx, F-, CN-) upon thermal decomposition.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (potential for HCN evolution if nitrile is compromised under extreme conditions).[2]

Storage Conditions:

  • Store at 2–8°C .

  • Keep container tightly sealed under an inert atmosphere (Argon) to prevent moisture ingress, which can slowly hydrolyze the nitrile.

References

  • Fluoroquinolone Antibacterials: Chemistry, Microbiology and Therapeutic Prospects. Polish Pharmaceutical Society. Available at: [Link]

  • Compounds that modulate the activity of the G-protein-coupled receptor GPR119.World Intellectual Property Organization (WO2012069948).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

Sources

Chemical structure of 6-Fluoroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1368394-42-6 | Formula: C


H

FN

| MW: 172.16 g/mol

Part 1: Executive Technical Analysis

The Pharmacophore Backbone

6-Fluoroquinoline-8-carbonitrile represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous 6-fluoroquinolone antibiotics (e.g., ciprofloxacin) which typically feature a 4-oxo-3-carboxylic acid motif, this specific nitrile derivative serves as a versatile electrophilic building block.

Its value lies in the orthogonal reactivity of its substituents:

  • The 6-Fluoro group: A metabolic blocker that prevents oxidative metabolism at the susceptible C6 position, while modulating lipophilicity (

    
    ).
    
  • The 8-Cyano group: A strong electron-withdrawing group (EWG) that not only deactivates the ring towards electrophilic attack but serves as a gateway to primary amines (via reduction), amides (via hydrolysis), or heterocycles (via cycloaddition).

  • The Quinoline Nitrogen: The pyridine-like nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution (S

    
    Ar) or radical functionalization (Minisci reaction).
    
Structural & Electronic Topography

The molecule is planar. The combination of the 6-F and 8-CN groups creates a highly electron-deficient


-system.
  • Dipole Moment: Significant vector directed towards the 8-cyano group and the ring nitrogen.

  • LUMO Localization: High coefficient density at C2 and C4, making these sites prime targets for nucleophilic functionalization.

ElectronicEffects F6 6-Fluoro Group (Inductive Withdrawal -I) Ring Quinoline Core (Electron Deficient) F6->Ring Deactivates Ring Metab Metabolic Stability (Blocked Oxidation) F6->Metab C6 Blocking CN8 8-Cyano Group (Mesomeric Withdrawal -M) CN8->Ring Strong Deactivation C2C4 C2/C4 Positions (Activated for S_NAr) CN8->C2C4 Enhances Electrophilicity Ring->C2C4 LUMO Localization

Figure 1: Electronic structure-activity relationship (SAR) map of 6-Fluoroquinoline-8-carbonitrile.

Part 2: Synthesis & Manufacturing Protocols

Method A: Palladium-Catalyzed Cyanation (High Purity / Lab Scale)

Rationale: While classical Sandmeyer reactions (from amine) or Rosenmund-von Braun (CuCN at high temp) are possible, they often suffer from difficult workups or heavy metal contamination. The Pd-catalyzed cyanation of 8-bromo-6-fluoroquinoline is the superior method for pharmaceutical applications due to milder conditions and easier purification.

Precursor: 8-Bromo-6-fluoroquinoline.

Protocol:

  • Setup: In a dry Schlenk flask, charge 8-bromo-6-fluoroquinoline (1.0 eq), Zn(CN)

    
     (0.6 eq), and Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
  • Solvent: Add anhydrous DMF (degassed). The exclusion of oxygen is critical to prevent catalyst deactivation.

  • Reaction: Heat to 80-100°C under N

    
     atmosphere for 4-12 hours. Monitor by LCMS for the disappearance of the bromide (M+H 226/228) and appearance of the nitrile (M+H 173).
    
  • Workup (Critical Step):

    • Cool to room temperature.

    • Quench: Pour into diluted NH

      
      OH or ethylenediamine solution to sequester zinc salts.
      
    • Extraction: Extract with EtOAc. Wash organics with brine (3x) to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

Method B: The Modified Skraup Annulation (Industrial Scale)

Rationale: For multi-kilogram synthesis, Pd-catalysis is expensive. The Skraup reaction constructs the pyridine ring onto a substituted aniline.

Precursor: 2-Amino-5-fluorobenzonitrile.

Protocol Logic:

  • Condensation: React 2-amino-5-fluorobenzonitrile with glycerol (or acrolein diacetate) in the presence of sulfuric acid and a mild oxidant (e.g., nitrobenzene or I

    
    ).
    
  • Cyclization: The reaction proceeds via a Michael addition of the amine to the acrolein intermediate, followed by acid-catalyzed cyclization and oxidation.

  • Note: This route requires careful temperature control to prevent hydrolysis of the nitrile group under the harsh acidic conditions (sulfuric acid/140°C).

SynthesisFlow Start1 8-Bromo-6-fluoroquinoline Product 6-Fluoroquinoline-8-carbonitrile (Target) Start1->Product Method A: Cyanation Reagent1 Zn(CN)2, Pd(PPh3)4 DMF, 90°C Reagent1->Product Start2 2-Amino-5-fluorobenzonitrile Start2->Product Method B: Annulation Reagent2 Glycerol, H2SO4 Oxidant (Skraup) Reagent2->Product Downstream Applications: - Kinase Inhibitors - Topoisomerase Inhibitors Product->Downstream Derivatization

Figure 2: Convergent synthesis pathways for the target scaffold.

Part 3: Spectroscopic Characterization

Trustworthy identification relies on specific NMR coupling patterns, particularly the


F-

H coupling.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
NucleusShift (

)
MultiplicityCoupling Constants (

)
Assignment

H
9.05dd

Hz
H-2 (Deshielded by N)

H
8.45dd

Hz
H-4

H
8.15dd

Hz
H-7 (Ortho to CN)

H
7.85dd

Hz
H-5 (Ortho to F)

H
7.65dd

Hz
H-3

F
-108.5m-C6-F

C
~116.0s--CN (Nitrile)
Infrared Spectroscopy (IR)[1]
  • Diagnostic Band: A sharp, weak-to-medium intensity band at 2230 ± 10 cm

    
      corresponds to the C
    
    
    
    N stretching vibration.
  • Aromatic Bands: 1620, 1580 cm

    
     (C=C / C=N ring stretches).
    

Part 4: Reactivity & Applications in Drug Design

Functional Group Interconversion (FGI)

The 8-cyano group is a "masked" amine or acid.

  • Reduction: Hydrogenation (Raney Ni/H

    
    ) or chemical reduction (LiAlH
    
    
    
    ) yields the 8-(aminomethyl)-6-fluoroquinoline . This is a bioisostere for ethylenediamine linkers in kinase inhibitors.
  • Hydrolysis: Controlled hydrolysis (H

    
    O
    
    
    
    /NaOH) yields the primary amide , a key hydrogen-bond donor/acceptor motif.
Scaffold Decoration
  • Minisci Reaction: Radical alkylation at C2 using carboxylic acids/AgNO

    
    /persulfate allows for the introduction of alkyl groups (e.g., cyclopropyl, isopropyl) to tune solubility and potency.
    
  • S

    
    Ar:  The 6-F is relatively stable, but if the nitrogen is oxidized to the N-oxide, the C2 position becomes highly susceptible to nucleophilic attack by chlorinating agents (POCl
    
    
    
    ) or amines.
Case Study: Topoisomerase & Kinase Inhibition

While classical fluoroquinolones (e.g., Ciprofloxacin) use the 4-oxo-3-carboxylic acid pharmacophore, the 8-cyano-6-fluoroquinoline core is increasingly relevant in Type II Topoisomerase inhibitors that do not rely on the carboxylic acid binding mode, thereby overcoming resistance mechanisms in MRSA strains. The planar structure intercalates into DNA, while the 8-CN group can interact with the Arg/Ser residues in the ATPase domain of gyrase B.

References

  • Synthesis of 8-substituted quinolines via Pd-catalysis: Source: European Patent Office. (2018).[1][2][3] Alpha, Beta-Unsaturated Amide Compound. (Patent No.[2][4] EP3339298).

  • General Reactivity of Fluoroquinolines: Source: National Institutes of Health (NIH) - PMC. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.

  • Chemical Properties & Safety Data: Source: PubChem.[4] Compound Summary: 6-Fluoroquinoline-8-carbonitrile.[3]

  • Structural Analogues in Drug Discovery: Source: RCSB PDB. Fluoroquinolones - PDB-101: Structure and Function.

Sources

6-Fluoro-8-cyanoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

6-Fluoro-8-cyanoquinoline (IUPAC: 6-fluoroquinoline-8-carbonitrile) is a highly specialized heteroaromatic building block used in the synthesis of advanced pharmaceutical agents. Characterized by the coexistence of a strongly electronegative fluorine atom at the C6 position and a cyano (nitrile) group at the C8 position, this scaffold exhibits unique electronic properties that make it valuable in the development of kinase inhibitors, antibacterial fluoroquinolones, and molecular imaging probes.

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a validated synthetic architecture based on the Sandmeyer transformation, and its strategic utility in structure-activity relationship (SAR) studies.

Part 2: Physicochemical Specifications[1]

The dual electron-withdrawing nature of the fluorine and cyano substituents significantly reduces the basicity of the quinoline nitrogen compared to the unsubstituted parent heterocycle. This modulation is critical for optimizing the pharmacokinetic profile (lipophilicity and metabolic stability) of drug candidates.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 6-Fluoro-8-cyanoquinoline
IUPAC Name 6-Fluoroquinoline-8-carbonitrile
CAS Registry Number 1368394-42-6
Molecular Formula C₁₀H₅FN₂
Molecular Weight 172.16 g/mol
Exact Mass 172.0437 g/mol
Physical Form Solid (typically off-white to pale yellow)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Topological Polar Surface Area (TPSA) 36.68 Ų
H-Bond Donors / Acceptors 0 / 2

Part 3: Synthetic Architecture

The most robust route to 6-fluoro-8-cyanoquinoline avoids direct electrophilic substitution, which lacks regioselectivity. Instead, a functional group interconversion (FGI) strategy is employed, utilizing 6-fluoro-8-aminoquinoline as the critical divergence point. The synthesis proceeds via a classic Sandmeyer reaction, converting the amine to a nitrile through a diazonium intermediate.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C8-N bond. The nitrile group is installed via nucleophilic displacement of a diazonium leaving group, which is derived from the corresponding aniline.

Retrosynthesis Target 6-Fluoro-8-cyanoquinoline (Target) Inter1 Diazonium Intermediate (Transient) Target->Inter1 Sandmeyer (Cyanation) Precursor 6-Fluoro-8-aminoquinoline (Key Starting Material) Inter1->Precursor Diazotization

Figure 1: Retrosynthetic logic flow for C8-functionalization.

Experimental Protocol: The Sandmeyer Route

Objective: Conversion of 6-fluoro-8-aminoquinoline (CAS 343-54-4) to 6-fluoro-8-cyanoquinoline.

Reagents:

  • Substrate: 6-Fluoro-8-aminoquinoline

  • Diazotization: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or HCl

  • Cyanation: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN)[1]

  • Solvent: Water/THF or Water/Toluene biphasic system

Step-by-Step Methodology:

  • Diazotization (0°C):

    • Dissolve 6-fluoro-8-aminoquinoline (1.0 eq) in dilute H₂SO₄ (2.5 M).

    • Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature control prevents phenol byproduct formation.

    • Add an aqueous solution of NaNO₂ (1.2 eq) dropwise over 20 minutes.

    • Stir for 30 minutes. The formation of the diazonium salt is indicated by a clear, often orange-tinted solution.

  • Sandmeyer Cyanation (60°C):

    • In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water. Safety: Perform in a well-ventilated fume hood due to HCN risk.

    • Neutralize the cold diazonium solution to pH ~6 using Sodium Carbonate (Na₂CO₃) to prevent HCN gas evolution upon mixing.

    • Slowly add the neutralized diazonium solution to the CuCN mixture while maintaining the temperature at 50–60°C.

    • Observe nitrogen gas evolution (effervescence).[2]

  • Workup & Purification:

    • Extract the reaction mixture with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove any phenolic byproducts) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂) eluting with Hexanes:Ethyl Acetate (8:2).

SynthesisWorkflow Start Start: 6-Fluoro-8-aminoquinoline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt [Ar-N2]+ Step1->Inter In situ generation Step2 Cyanation (Sandmeyer) (CuCN, KCN, 60°C) Inter->Step2 N2 displacement Workup Extraction & Purification (EtOAc / Column Chrom.) Step2->Workup Product Product: 6-Fluoro-8-cyanoquinoline Workup->Product

Figure 2: Process flow for the Sandmeyer conversion of the amino-quinoline precursor.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9][10]

Bioisosterism and Electronic Modulation

In drug design, the 8-cyano group serves as a non-classical bioisostere for halogens or carbonyls.

  • Electronic Effect: The cyano group is a strong electron-withdrawing group (EWG) via induction and resonance. Combined with the 6-fluoro substituent, this dramatically lowers the pKa of the quinoline nitrogen (N1). This is advantageous for reducing off-target hERG channel inhibition, which often correlates with high basicity.

  • Metabolic Stability: Blocking the C6 and C8 positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the scaffold.

Kinase Inhibitor Scaffolds

The 6-fluoro-8-cyanoquinoline core mimics the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors. The C4 position is typically functionalized (via nucleophilic aromatic substitution of a leaving group like Cl) to introduce solubilizing groups or hinge-binding motifs.

  • Target Classes: EGFR (Epidermal Growth Factor Receptor), c-Met, and VEGFR.

  • Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor in the kinase hinge region.

Part 5: Safety and Handling

  • Acute Toxicity: Quinolines are generally toxic if swallowed. The presence of the nitrile group adds potential cyanide-like toxicity mechanisms upon metabolic breakdown.

  • HCN Hazard: During the synthesis (Step 2), the mixture of acid and cyanide salts poses a severe risk of Hydrogen Cyanide (HCN) gas generation.

    • Control: Always maintain basic pH in the cyanide waste stream (bleach treatment) and use a calibrated HCN monitor.

  • Skin/Eye Contact: Irritant. Wear dual nitrile gloves and chemical splash goggles.

References

  • Sigma-Aldrich. 6-Fluoroquinoline-8-carbonitrile Product Specification & CAS 1368394-42-6. Sigma-Aldrich Catalog. Link

  • BenchChem. Synthesis of 6-Bromoquinoline-8-carbonitrile (Analogous Protocol). BenchChem Technical Notes. Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates. PubMed Central. Link

  • Ossila. 6-Chloro-8-fluoroquinoline: Fluorinated Heterocyclic Building Block.[3] Ossila Materials Science. Link

  • ChemicalBook. 6-Fluoroquinolin-8-amine (Precursor) Properties and CAS 343-54-4. ChemicalBook Database. Link

Sources

6-Fluoroquinoline-8-carbonitrile MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-Fluoroquinoline-8-carbonitrile Safety & Handling

Document Control:

  • Subject: 6-Fluoroquinoline-8-carbonitrile

  • CAS Registry Number: 1368394-42-6[1][2][3]

  • Molecular Formula:

    
    
    
  • Version: 2.0 (Research & Development Use Only)

Part 1: Chemical Identity & Strategic Importance[3]

1.1 The Molecule 6-Fluoroquinoline-8-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of fluoro-quinolone antibiotics, kinase inhibitors, and high-affinity ligands for neurological targets.

1.2 Structural Logic & Reactivity

  • The Core (Quinoline): A bicyclic aromatic system that serves as a privileged scaffold in medicinal chemistry. It is lipophilic and planar, allowing for DNA intercalation or hydrophobic pocket binding in enzymes.

  • The Warhead (C-8 Nitrile): A versatile functional group. It is often hydrolyzed to a carboxylic acid (for amide coupling) or reduced to an amine. Safety Implication: Under strong acidic conditions or metabolic oxidation, this group poses a risk of liberating cyanide (

    
    ), though it is thermodynamically more stable than aliphatic nitriles.
    
  • The Modulator (C-6 Fluorine): Increases metabolic stability by blocking the C-6 position from CYP450 oxidation. Safety Implication: Combustion of this material releases Hydrogen Fluoride (HF), necessitating specific fire-response protocols.

Part 2: Comprehensive Hazard Analysis (SAR Context)

Standard MSDS documents often list generic H-codes. As researchers, we must interpret the Structure-Activity Relationship (SAR) to understand the true toxicity profile.

Quantitative Hazard Data
ParameterClassificationH-CodeCritical Note
Acute Oral Toxicity Category 4 (Harmful)H302

estimates often <500 mg/kg. Treat as Toxic.[3]
Skin Irritation Category 2H315Lipophilic nature allows dermal absorption.
Eye Irritation Category 2AH319Mechanical abrasion + chemical irritation.
STOT - Single Exp. Category 3H335Respiratory tract irritation (Dust inhalation).[4]
Combustion Hazard N/A N/A Releases HCN and HF gases.
The "Hidden" Hazards (Mechanistic Insight)
  • Metabolic Activation: Quinoline derivatives can undergo N-oxidation or epoxidation by CYP450 enzymes, leading to reactive electrophiles that form DNA adducts (genotoxicity risk).

  • Cyanide Potential: While aromatic nitriles are robust, inadvertent mixing with strong oxidizers or strong acids (e.g., during waste disposal) can liberate toxic cyanide species.

  • Fluorine Desorption: In the event of a thermal runaway or fire, the C-F bond cleaves. Standard ABC fire extinguishers are effective, but the smoke contains HF, which is corrosive to lung tissue.

Part 3: Safe Handling & Storage Protocols

3.1 The "Double-Barrier" Protocol Because this compound is often dissolved in organic solvents (DMSO, DCM) that permeate standard gloves, a single layer of nitrile is insufficient.

  • Primary Layer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil) if handling solutions.

  • Secondary Layer: Standard Nitrile (for dexterity).

  • Rationale: DMSO acts as a carrier solvent, transporting the toxic quinoline across the skin barrier.

3.2 Engineering Controls

  • Solid Handling: Must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: The fine powder is static-prone. Use anti-static weighing boats and ground all glassware during transfer to prevent dispersion.

3.3 Storage Logic

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Segregation: Store away from strong oxidizers (risk of N-oxide formation) and strong acids (risk of nitrile hydrolysis).

Part 4: Emergency Response & Decision Workflows

Exposure Response Matrix

This diagram outlines the decision logic for accidental exposure, prioritizing the neutralization of potential HF/CN byproducts.

SafetyMatrix Start Exposure Incident Type Identify Contact Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed pulmonary edema (HF risk) Inhale->ActionInhale Medical Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response workflow for 6-Fluoroquinoline-8-carbonitrile exposure. Note the prohibition of ethanol for skin washing.

Chemical Reactivity & Waste

The nitrile group dictates the waste stream. Do not mix with acidic aqueous waste streams, as this mimics the conditions for nitrile hydrolysis, potentially generating heat and pressure.

Reactivity Compound 6-Fluoroquinoline-8-carbonitrile Result1 Hydrolysis to Amide/Acid (Exothermic) Compound->Result1 + Acid/Base (Heat) Result2 N-Oxidation (Genotoxic Potential) Compound->Result2 + Oxidizer Result3 Combustion (Fire) Compound->Result3 + Ignition Source Acid Strong Acids (HCl/H2SO4) Base Strong Bases (NaOH) Oxidizer Oxidizers (Peroxides) Gas Release of HF & HCN Gases Result3->Gas

Figure 2: Chemical compatibility profile. The compound releases toxic gases upon combustion and reacts exothermically with strong acids/bases.

Part 5: Experimental Protocols (Synthesis & Handling)

5.1 Standard Solution Preparation (0.1 M in DMSO)

  • Context: Used for biological assays or intermediate synthesis.

  • Protocol:

    • Calculate: For 10 mL of 0.1 M solution, weigh 172.16 mg (MW: 172.16 g/mol ).

    • Weigh: Use an analytical balance inside a fume hood. If the balance is outside, tare the vial, move to the hood to add solid, cap tightly, and return to the balance.

    • Solubilize: Add DMSO. Vortex for 30 seconds.

    • Verify: Inspect for clarity. Quinolines can aggregate; mild sonication (ambient temp) may be required.

5.2 Waste Disposal

  • Solid Waste: Dispose of in a container marked "Toxic Solid Organic."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO) or "Halogenated" (if in DCM).

  • Critical Check: Ensure the waste container pH is >7 to prevent any potential acid-catalyzed hydrolysis of the nitrile.

References

  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-8-carbonitrile Safety Data Sheet. Retrieved from

  • BLD Pharm. (n.d.). 6-Fluoroquinoline-8-carbonitrile MSDS. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Fluoroquinoline-8-carbonitrile.[2][3] National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). (2016). Chemical Safety Guide: Handling Aromatic Nitriles. Retrieved from

Sources

Fluoroquinoline Carbonitrile Derivatives in Medicinal Chemistry: Structural Evolution, Kinase Inhibition, and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Evolution: From Quinazolines to Quinoline-3-Carbonitriles

The development of targeted small-molecule kinase inhibitors has revolutionized oncology. The first generation of potent, selective epidermal growth factor receptor (EGFR) inhibitors, such as PD-153035, were based on a 4-anilinoquinazoline scaffold[1]. While effective, the quinazoline core presented pharmacokinetic limitations and a narrow selectivity profile.

A critical breakthrough occurred when researchers utilized homology modeling of the EGFR ATP-binding pocket complexed with PD-153035. The model revealed that the 3-nitrogen atom of the quinazoline ring interacted with a highly conserved water molecule[1]. Medicinal chemists hypothesized that replacing this nitrogen with a carbon atom bearing an electron-withdrawing group could maintain the critical hydrogen-bonding network while altering the electronic distribution of the core[2].

This single bioisosteric replacement birthed the 4-anilino-3-quinolinecarbonitrile class. The 3-cyano group serves a dual purpose:

  • It acts as a powerful electron-withdrawing group (EWG), lowering the pKa of the exocyclic 4-anilino NH, thereby improving membrane permeability.

  • It provides a distinct steric and electronic vector that shifts kinase specificity, allowing the scaffold to be tuned for EGFR, HER2, Src, or MEK depending on peripheral substitutions[1].

The Role of Fluorine in the Pharmacophore

The incorporation of fluorine into the quinoline-3-carbonitrile scaffold—either on the quinoline core (e.g., 7-fluoro or 8-fluoro substitutions) or on the pendant aniline ring—is a deliberate design choice to optimize the pharmacokinetic and pharmacodynamic profile.

Fluorine's high electronegativity and small Van der Waals radius allow it to modulate the basicity of adjacent amines without introducing significant steric bulk. In compounds like Pelitinib (EKB-569) , a 3-chloro-4-fluorophenylamino group is utilized. The para-fluorine atom blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the drug, while the meta-chlorine atom forces the aniline ring into an out-of-plane conformation optimal for binding the hydrophobic pocket of EGFR[3].

Mechanism of Action: Covalent Kinase Inhibition

To overcome resistance mutations and achieve prolonged target engagement, the fluoroquinoline carbonitrile scaffold was further functionalized to act as an irreversible inhibitor. This is achieved by appending a Michael acceptor (typically a crotonamide derivative) at the 6-position of the quinoline core[3].

When the drug binds to the ATP pocket, the Michael acceptor is positioned in close proximity to a conserved cysteine residue (Cys773 in EGFR or Cys805 in HER2). A critical design feature in advanced derivatives like HKI-272 (Neratinib) is the inclusion of a basic dialkylamino group at the terminus of the Michael acceptor. This amine acts as an intramolecular catalyst : it deprotonates the incoming sulfhydryl group of the cysteine, drastically accelerating the covalent Michael addition and improving the aqueous solubility of the compound[3].

EGFR_Pathway EGFR EGFR / HER2 (Receptor Tyrosine Kinase) RAS RAS (GTPase) EGFR->RAS Inhibitor Fluoroquinoline Carbonitrile (e.g., Pelitinib) Inhibitor->EGFR Irreversible Covalent Binding (Cys773) RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Fig 1: Interruption of the EGFR/MAPK signaling cascade by irreversible fluoroquinoline carbonitriles.

Quantitative Kinase Selectivity Profiling

The structural tuning of the 3-quinolinecarbonitrile core yields distinct selectivity profiles. Below is the in vitro kinase inhibitory profile of Pelitinib (EKB-569), demonstrating its primary affinity for EGFR while maintaining secondary activity against other kinases involved in tumor progression[4].

Target KinaseIC₅₀ ValueCellular Function / Pathway
EGFR 38.5 nMPrimary driver of epithelial cell proliferation.
Src 282.0 nMNon-receptor tyrosine kinase; regulates cell motility.
MEK / ERK 800.0 nMDownstream MAPK cascade mediators.
ErbB2 (HER2) 1.255 µMCo-receptor for EGFR; amplified in breast cancers.
Raf 3.353 µMUpstream activator of MEK.

Data summarized from biochemical kinase assays utilizing ATP-competitive conditions[4].

Experimental Methodologies & Workflows

To ensure reproducibility and mechanistic understanding, the following self-validating protocols detail the synthesis of the core scaffold and the subsequent biochemical validation.

Protocol A: Synthesis of the 4-Anilino-7-Fluoroquinoline-3-Carbonitrile Core

The synthesis relies on a Vilsmeier-Haack type chlorination followed by a nucleophilic aromatic substitution (SNAr).

  • Chlorination of the Core:

    • Procedure: Suspend 7-fluoro-4-hydroxyquinoline-3-carbonitrile (10.7 mmol) in 16.0 mL of thionyl chloride (SOCl₂). Add a catalytic amount (3-4 drops) of N,N-dimethylformamide (DMF)[5].

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is highly electrophilic. This intermediate reacts with the 4-hydroxyl group, converting it into an excellent leaving group, which is then displaced by chloride to yield 4-chloro-7-fluoroquinoline-3-carbonitrile.

    • Isolation: Reflux for 1.5 hours. Concentrate in vacuo, add toluene to azeotropically remove residual SOCl₂, and concentrate again to yield the chlorinated intermediate[5].

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: Dissolve the 4-chloro intermediate in 2-ethoxyethanol. Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and a catalytic equivalent of pyridine hydrochloride[5].

    • Causality: Pyridine hydrochloride serves as a mild acid catalyst. It protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position. This allows the relatively weak aniline nucleophile to attack the C4 position, displacing the chloride ion.

    • Isolation: Reflux until completion (monitored by TLC), cool, and precipitate the product using a weak base to neutralize the hydrochloride salt.

Synthesis A 7-Fluoro-4-hydroxy quinoline-3-carbonitrile B 4-Chloro-7-fluoro quinoline-3-carbonitrile A->B SOCl2, DMF Reflux, 1.5h C 4-(Arylamino)-7-fluoro quinoline-3-carbonitrile B->C Substituted Aniline Pyridine HCl D Irreversible Inhibitor (Acylated Derivative) C->D Unsaturated Acid Chloride Intramolecular Catalyst

Fig 2: Three-step synthetic workflow for generating irreversible fluoroquinoline carbonitrile inhibitors.

Protocol B: Cellular Kinase Assay & Immunoprecipitation

To validate target engagement in vitro, an immunoprecipitation assay coupled with SDS-PAGE immunoblotting is utilized.

  • Cell Treatment: Culture A431 cells (high EGFR expression) and treat with varying concentrations of the fluoroquinoline carbonitrile derivative (e.g., Pelitinib) for 2.75 hours. Co-incubate with 100 ng/mL EGF for the final 15 minutes to stimulate receptor autophosphorylation[4].

  • Lysis & Phosphatase Inhibition: Wash cells with cold PBS and lyse using a buffer containing 1% Triton X-100, 1 mM PMSF, and critically, 2 mM sodium orthovanadate and 100 mM sodium fluoride[4].

    • Causality: Sodium orthovanadate inhibits protein tyrosine phosphatases, while sodium fluoride inhibits serine/threonine phosphatases. This combination freezes the phosphorylation state of the cellular proteome at the exact moment of lysis, preventing false negatives.

  • Immunoprecipitation: Centrifuge the homogenate at 14,000 rpm (10 mins, 4 °C). Incubate 1000 μg of the supernatant protein with an EGFR polyclonal antibody for 2 hours at 4 °C. Add Protein G/A agarose beads and rotate for another 2 hours[4].

  • Validation: Wash the beads, boil in Laemmli sample buffer to denature the complexes, and resolve via SDS-PAGE. Probe with anti-phosphotyrosine antibodies to quantify the IC₅₀ of the inhibitor against autophosphorylated EGFR.

Conclusion

The transition from quinazolines to fluoroquinoline-3-carbonitriles represents a masterclass in rational drug design. By leveraging the 3-cyano group to mimic water-binding interactions while simultaneously modulating electronics, and utilizing fluorine to optimize metabolic stability, medicinal chemists have created a highly tunable scaffold. The addition of Michael acceptors with built-in intramolecular basic catalysts has further cemented this class as potent, irreversible weapons against kinase-driven malignancies.

References

  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. eurekaselect.com.
  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed. nih.gov.
  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. acs.org.
  • Pelitinib (EKB-569) | EGFR inhibitor | CAS 257933-82-7. selleckchem.com.
  • US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles. google.com.

Sources

Strategic Functionalization of 8-Substituted 6-Fluoroquinolines: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 6-Fluoro-8-Substituted Advantage

In the landscape of privileged scaffolds, the quinoline ring system remains a cornerstone of drug discovery. However, the specific substitution pattern of 6-fluoro-8-substituted quinolines represents a high-value "chemical space" often underutilized due to synthetic accessibility challenges.

This guide addresses the technical synthesis and application of these building blocks. The 6-fluoro moiety serves as a metabolic blockade, preventing P450-mediated oxidation at the para-position relative to the nitrogen, while simultaneously modulating lipophilicity (


). The 8-position  provides a critical vector for steric control and electronic tuning, situated ortho to the ring nitrogen. This allows for the creation of "peri-interactions" that can lock conformation or influence the basicity of the quinoline nitrogen.

Structural Activity Relationship (SAR) Logic

Before commencing synthesis, it is vital to understand why this scaffold is targeted.[1]

The Fluorine Blockade (C6)

The C6 position in quinoline is electronically susceptible to electrophilic attack and metabolic oxidation. Substituting hydrogen with fluorine at C6:

  • Metabolic Stability: Blocks the primary site of oxidative metabolism (similar to the para-position in aniline derivatives).

  • Electronic Effect: The high electronegativity of fluorine pulls electron density from the ring, lowering the

    
     of the quinoline nitrogen, which can improve bioavailability and reduce hERG channel affinity.
    
The Ortho-Handle (C8)

The C8 position is unique due to its proximity to the ring nitrogen (


).
  • Steric Steering: Bulky groups at C8 (e.g., -Br, -Aryl) create steric clash with substituents at

    
     (if alkylated) or influence the solvation shell of the lone pair.
    
  • Chelation Potential: 8-Hydroxy or 8-Amino groups can form bidentate ligands with metals (relevant for metallo-enzyme inhibitors).

Visualization: SAR & Functional Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Quinoline Core C6 C6-Fluorine (Metabolic Blockade) Core->C6  Prevents Oxidation   C8 C8-Substituent (Steric/Electronic Handle) Core->C8  Directs Conformation   N1 N1-Nitrogen (H-Bond Acceptor) Core->N1  Binding Interaction   C8->N1  Peri-Interaction  

Figure 1: SAR logic map detailing the specific roles of the C6 and C8 positions.[1]

Core Synthetic Protocol: The Divergent Hub

The most efficient route to access a library of 8-substituted 6-fluoroquinolines is to synthesize a common intermediate: 8-bromo-6-fluoroquinoline . This allows for late-stage diversification via cross-coupling.

Method: Modified Skraup Synthesis

The classical Skraup reaction is notoriously violent. The protocol below utilizes a moderated Skraup approach using ferrous sulfate and a controlled temperature ramp, ensuring safety and reproducibility.

Target: 8-Bromo-6-fluoroquinoline Precursor: 2-Bromo-4-fluoroaniline

Reagents & Materials
  • Substrate: 2-Bromo-4-fluoroaniline (1.0 eq)

  • Reagent: Glycerol (3.0 eq)[1]

  • Oxidant: m-Nitrobenzenesulfonic acid sodium salt (0.7 eq) (Safer alternative to nitrobenzene)

  • Moderator: Iron(II) sulfate heptahydrate (

    
    ) (0.05 eq)
    
  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    ) (~2.5 mL per mmol substrate)[1]
    
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), an internal thermometer, and a reflux condenser.

  • Acid Charge: Add the 2-bromo-4-fluoroaniline, m-nitrobenzenesulfonic acid, and

    
     to the flask.
    
  • Solvation: Cool the flask in an ice bath. Add Conc.

    
     dropwise to form a slurry.
    
  • Glycerol Addition: Add glycerol dropwise over 15 minutes.

  • Controlled Ramp (Critical):

    • Heat the mixture to 100°C and hold for 1 hour. (Allows formation of acrolein in situ without runaway exotherm).

    • Increase temperature to 135°C and hold for 4 hours. The mixture will turn dark brown/black.

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice (5x volume).

  • Basification: Slowly add 50% NaOH solution with vigorous stirring until pH > 10. Caution: Highly exothermic.

  • Extraction: Extract the resulting suspension with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • TLC: Product is UV active and typically less polar than the aniline precursor.

  • 1H NMR: Look for the disappearance of the broad

    
     peak and the appearance of the characteristic quinoline doublet-of-doublets at C2 and C3. The C5 and C7 protons will show distinct splitting due to the Fluorine coupling (
    
    
    
    and
    
    
    ).

Functionalization Workflows

Once the 8-bromo-6-fluoroquinoline building block is secured, it serves as the parent scaffold for three primary divergent pathways.

Pathway A: Suzuki-Miyaura Coupling (C8-Aryl)

Used to install aromatic rings for hydrophobic pocket filling.

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Dioxane/Water (4:[1]1) at 90°C.

  • Note: The 8-position is sterically crowded. High-activity catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) may be required for ortho-substituted boronic acids.

Pathway B: Buchwald-Hartwig Amination (C8-Amino)

Used to install solubility-enhancing amines or morpholine/piperazine motifs.

  • Catalyst:

    
     / BINAP or RuPhos.
    
  • Base:

    
     (Strong base required).
    
  • Significance: 8-Amino-6-fluoroquinolines are precursors to highly active antimalarial agents (tafenoquine analogs).

Pathway C: Sonogashira Coupling (C8-Alkynyl)

Used to install rigid linkers.

  • Catalyst:

    
     / CuI.
    
  • Base:

    
     (as solvent/base).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Bromo-4-fluoroaniline Skraup Step 1: Modified Skraup (Glycerol, H2SO4, FeSO4) Start->Skraup Cyclization Hub Divergent Hub: 8-Bromo-6-fluoroquinoline Skraup->Hub Isolation Suzuki Route A: Suzuki (Ar-B(OH)2, Pd-Cat) Target: 8-Aryl Derivatives Hub->Suzuki Buchwald Route B: Buchwald (R-NH2, Pd-Cat) Target: 8-Amino Derivatives Hub->Buchwald Sono Route C: Sonogashira (Acetylene, CuI) Target: 8-Alkynyl Derivatives Hub->Sono

Figure 2: Divergent synthetic workflow starting from the aniline precursor.

Comparative Data: Reaction Route Efficiency

The following table summarizes the expected efficiency and challenges of the described pathways based on standard quinoline chemistry.

TransformationKey ReagentTypical YieldCritical Challenge
Ring Formation Glycerol /

60-75%Violent exotherm; requires temp control.
C8-Arylation Boronic Acid / Pd70-90%Steric hindrance at C8; Protodeboronation.
C8-Amination Amine / Pd / Base50-80%Catalyst poisoning by quinoline nitrogen.
C8-Alkynylation Alkyne / Cu / Pd65-85%Homocoupling of alkyne (Glaser coupling).

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[2][3] Monatshefte für Chemie / Chemical Monthly.[3]

  • BenchChem. (2025).[4] Application Notes and Protocols for the Skraup Synthesis of Quinolines.

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews.[5]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

  • Andrew G. Myers Research Group. The Suzuki Reaction: Protocols and Mechanisms. Harvard University.

Sources

Technical Whitepaper: Sourcing, Pricing, and Synthetic Applications of 6-Fluoroquinoline-8-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bifunctional heterocyclic building blocks is essential for the rapid diversification of drug-like scaffolds. 6-Fluoroquinoline-8-carbonitrile is a highly specialized intermediate that leverages the privileged quinoline core, frequently utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents.

The precise positioning of a fluorine atom at the C6 position and a nitrile group at the C8 position provides unique stereoelectronic properties. The C6-fluorine enhances metabolic stability and lipophilicity, shielding the core from rapid oxidative degradation by cytochrome P450 enzymes. Simultaneously, the C8-nitrile serves as a versatile synthetic handle for downstream functionalization, enabling researchers to seamlessly transition into amines, carboxylic acids, or tetrazoles.

Physicochemical Profiling & Quality Control

Before integrating this building block into high-throughput screening libraries or scale-up synthesis workflows, rigorous physicochemical profiling is paramount. Impurities in nitrile-bearing heterocycles can severely poison transition-metal catalysts during downstream coupling or reduction steps.

  • Chemical Name: 6-Fluoroquinoline-8-carbonitrile

  • CAS Registry Number: 1368394-42-6[1]

  • Molecular Formula: C10H5FN2[2]

  • Molecular Weight: 172.16 g/mol [2]

  • SMILES: N#CC1=C2N=CC=CC2=CC(F)=C1[2]

  • Physical State: Solid

  • Storage Conditions: Must be stored sealed in a dry environment at room temperature to prevent gradual hydrolysis of the nitrile group[2].

  • Safety & Handling: Classified as a skin and severe eye irritant (H315, H319). It requires standard personal protective equipment (GHS07) and must be handled within a properly ventilated chemical fume hood[3].

Sourcing Strategy: Suppliers & Market Pricing

Procurement of high-purity (≥95%) 6-Fluoroquinoline-8-carbonitrile is critical. The market for this specific intermediate is supported by several specialized chemical vendors. Below is a consolidated market analysis based on current supplier catalogs, providing a baseline for procurement strategies.

Table 1: Representative Suppliers and Pricing Market Analysis
SupplierPurityCatalog SizeRepresentative Price (USD)*Sourcing Notes & Lead Time
Sigma-Aldrich (Merck) ≥95%100 mg / 1 gInquire / Contract PricingHigh reliability, extensive QC documentation.
BLD Pharmatech 95%250 mg / 1 g~$45 - $120Cold-chain transport available; NMR/HPLC verified[2].
TheLabChemical (RHAWN) 95%1 g~$167.00 (223,410 KRW)Regional distributor (Asia); standard 1-2 day local delivery[4].
Matrix Scientific ≥95%1 g / 5 gInquireSuitable for research and development quantities[3].
Alchimica ≥95%100 mgInquireEuropean distribution network[5].

*Note: Prices are approximate and represent catalog baselines. Final costs are subject to regional taxes, institutional contract discounts, and global supply chain fluctuations.

Synthetic Utility & Mechanistic Pathways

As an Application Scientist, I emphasize that the true value of 6-Fluoroquinoline-8-carbonitrile lies in its orthogonal reactivity:

  • C8-Nitrile Functionalization: The cyano group is highly electrophilic. It can be subjected to controlled catalytic reduction to yield a primary amine, providing an excellent vector for amide coupling in the synthesis of peptidomimetics.

  • C6-Fluoro Substitution: While generally stable, under harsh basic conditions or with strong nucleophiles, the C6-fluoro position can undergo Nucleophilic Aromatic Substitution (SNAr). However, the electron-withdrawing nature of the quinoline nitrogen primarily activates the C2 and C4 positions, leaving the C6-fluorine intact for target binding.

Experimental Protocol: Catalytic Reduction of 6-Fluoroquinoline-8-carbonitrile

Objective: To synthesize (6-Fluoroquinolin-8-yl)methanamine, a critical primary amine intermediate for drug discovery.

Causality & Design Choice: Reducing a nitrile on a heteroaromatic ring is notoriously prone to over-reduction (yielding unwanted secondary amines via dimerization) or poisoning of the catalyst by the basic quinoline nitrogen. To circumvent this, we utilize Raney Nickel in the presence of methanolic ammonia. The excess ammonia suppresses the formation of secondary amines by shifting the equilibrium of the transient imine intermediate away from condensation with the newly formed primary amine.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a thick-walled hydrogenation vessel, dissolve 1.0 mmol (172 mg) of 6-Fluoroquinoline-8-carbonitrile in 10 mL of 7M NH3 in Methanol. Rationale: The high concentration of ammonia is critical to prevent dimerization.

  • Catalyst Addition: Carefully add 50 mg of Raney Nickel (slurry in water, washed with methanol prior to use). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation: Seal the vessel, purge three times with inert Argon gas to remove oxygen, and then pressurize with Hydrogen gas (H2) to 50 psi.

  • Agitation & Monitoring: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor reaction progress via LC-MS until the starting material mass (m/z 173 [M+H]+) is fully consumed and the product mass (m/z 177 [M+H]+) is dominant.

  • Workup & Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol (2 x 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 9:1 with 1% Et3N) to yield the pure primary amine.

  • Validation: Confirm the structure via 1H-NMR. The successful reduction is validated by the disappearance of the nitrile carbon in 13C-NMR and the appearance of a benzylic CH2 singlet around 4.2 ppm in 1H-NMR.

Pathway/Workflow Visualization

SyntheticWorkflow Start 6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6) Reagents Raney-Ni, H2 (50 psi) 7M NH3 in MeOH Start->Reagents Solvation & Setup Intermediate Primary Imine Intermediate (Transient) Reagents->Intermediate Catalytic Hydrogenation Product (6-Fluoroquinolin-8-yl)methanamine Target Scaffold Intermediate->Product Imine Reduction (NH3 prevents dimerization) QC QC Validation: LC-MS & 1H-NMR (>95%) Product->QC Filtration & Purification

Synthetic workflow for the controlled reduction of 6-Fluoroquinoline-8-carbonitrile.

References

  • Title: 1368394-42-6・6-Fluoroquinoline-8-carbonitrile Source: Fujifilm Wako Pure Chemical Corporation URL: 1

  • Title: 1368394-42-6 | 6-Fluoroquinoline-8-carbonitrile Source: BLD Pharmatech URL: 2

  • Title: 6-Fluoroquinoline-8-carbonitrile | 1368394-42-6 Source: Sigma-Aldrich (Merck) URL:

  • Title: 6-Fluoroquinoline-8-carbonitrile MSDS & Safety Information Source: Matrix Scientific URL: 3

  • Title: 6-Fluoroquinoline-8-carbonitrile-R161507 Source: TheLabChemical (RHAWN) URL: 4

  • Title: 6-Fluoroquinoline-8-carbonitrile (1 x 100 mg) Source: Alchimica URL: 5

Sources

Technical Guide: Structural Elucidation of 6-Fluoroquinoline-8-carbonitrile via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoroquinoline-8-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and IDO1 inhibitors. Its structural validation requires a rigorous NMR approach due to the complex spin-spin coupling introduced by the fluorine atom (


, spin 1/2) and the electron-withdrawing nature of the nitrile group.

This guide provides a definitive protocol for the acquisition, analysis, and validation of this compound using 1D (


) and 2D NMR techniques. It moves beyond basic assignment to focus on coupling constant analysis  as the primary determinant of structural integrity.

Part 1: Sample Preparation & Acquisition Protocol

To ensure high-resolution data capable of resolving small long-range couplings (


), strict adherence to sample preparation is required.
Solvent Selection
  • Primary Recommendation: DMSO-d

    
      (
    
    
    
    99.8% D).
    • Rationale: Quinoline carbonitriles often exhibit

      
      -
      
      
      
      stacking aggregation in non-polar solvents like CDCl
      
      
      , leading to line broadening. DMSO-d
      
      
      disrupts these aggregates, yielding sharper lines essential for resolving
      
      
      coupling.
  • Concentration: 10–15 mg in 0.6 mL (for

    
     sensitivity).
    
Acquisition Parameters (600 MHz equivalent)
Parameter

Protocol

Protocol

Protocol
Pulse Angle 30°30°90°
Relaxation Delay (D1) 2.0 s2.0 s5.0 s (ensure full relaxation)
Scans (NS) 161024+32
Spectral Width 12 ppm (-1 to 11)240 ppm100 ppm (centered at -120)
Temperature 298 K298 K298 K

Part 2: NMR Analysis (The Spin System)

The proton spectrum is defined by two distinct spin systems separated by the quaternary carbons C4a and C8a.

predicted Chemical Shifts & Multiplicity

Note: Values are predictive estimates for DMSO-d


 based on substituent chemical shifts (SCS).
PositionProton

(ppm)
MultiplicityCoupling (

in Hz)
Assignment Logic
2 H29.05dd

,

Most deshielded; adjacent to N.
4 H48.60dd

,

Deshielded; peri-position effect.
3 H37.75dd

,

Shielded

-proton of pyridine ring.
7 H78.35dd

,

Diagnostic: Ortho to F, Ortho to CN.
5 H58.05dd

,

Diagnostic: Ortho to F, Peri to H4.
The "Fluorine Fingerprint"

The presence of Fluorine at C6 breaks the standard aromatic patterns.

  • H5 & H7 Splitting: Unlike a standard quinoline where H5/H6/H7 might form a complex multiplet, the 6-F substitution simplifies this to two distinct signals.

  • Coupling Magnitude:

    
     (ortho) is typically 8–10 Hz. This is often larger than the meta proton-proton coupling (
    
    
    
    Hz).
    • Visual Check: Look for H5 and H7 appearing as "pseudo-triplets" or wide doublets depending on the resolution.

Part 3: NMR & C-F Coupling Analysis[1]

This is the most definitive validation step. The


 nucleus couples to carbons up to 4 bonds away, creating a unique splitting pattern that confirms the regiospecificity of the fluorine.
Key Carbon Signals[2][3]
  • C-F (Position 6):

    • Shift:

      
       160–162 ppm.
      
    • Pattern: Doublet (

      
      ).
      
    • Coupling Constant:

      
       255 Hz . (This giant splitting is unmistakable).
      
  • C-CN (Nitrile):

    • Shift:

      
       116 ppm.
      
    • Pattern: Singlet (or weak doublet if

      
       resolves).
      
    • Validation: Distinctive weak intensity due to lack of NOE and long relaxation time.

  • C5 & C7 (Ortho to F):

    • Pattern: Doublets (

      
      ).
      
    • Coupling Constant:

      
       20–25 Hz.
      
Visualization of Coupling Pathways

The following diagram illustrates the connectivity logic required to interpret the 2D correlations.

G F19 19F (Pos 6) C6 C6 (Ipso) 1J ~255Hz F19->C6 Direct C5 C5 (Ortho) 2J ~24Hz F19->C5 Ortho C7 C7 (Ortho) 2J ~24Hz F19->C7 Ortho H5 H5 3J(HF) ~9Hz F19->H5 Coupling H7 H7 3J(HF) ~8Hz F19->H7 Coupling CN CN (Pos 8) C7->CN Connectivity

Caption: Coupling topology showing the propagation of


F spin information to neighboring nuclei.

Part 4: 2D NMR Validation Strategy

To unambiguously assign the regio-isomers (e.g., distinguishing 6-fluoro from 7-fluoro), 2D correlations are mandatory.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Solver" experiment.

  • Target Correlation: Look for the correlation between H7 and the Nitrile Carbon (CN) .

    • Logic: H7 is 3 bonds away from the CN carbon (

      
      ). H5 is 5 bonds away (too far).
      
    • Result: If the proton at

      
       8.35 ppm correlates to the CN peak at 116 ppm, that proton is H7. Since H7 is also strongly coupled to F (large 
      
      
      
      ), the F must be at position 6.
HOESY (Optional but Powerful)

If available, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment will show a direct through-space interaction between the Fluorine atom and H5/H7, confirming their spatial proximity.

Part 5: Impurity Profiling & Quality Control

Synthesizing this intermediate (often via Sandmeyer reaction) introduces specific impurity risks.

Impurity TypeNMR SignatureOrigin
Hydrolysis Product (Amide)Two broad singlets (

7.5–8.0) exchangeable with D

O.
Partial hydrolysis of CN.
Hydrolysis Product (Acid)Broad singlet >12 ppm (COOH).Full hydrolysis of CN.
Unreacted Amine Broad singlet

4.0–6.0 (NH

); Upfield shift of H7.
Incomplete diazotization.
De-fluorination Loss of

coupling; appearance of standard multiplet.
Over-reduction or substitution.
Analysis Workflow Diagram

Workflow Start Sample: 6-Fluoroquinoline-8-carbonitrile Solvent Dissolve in DMSO-d6 (Prevents aggregation) Start->Solvent H1 1H NMR Acquisition Check: H5/H7 F-splitting Solvent->H1 F19 19F NMR Check: Single Peak (-110 to -130 ppm) H1->F19 C13 13C NMR Check: 1J(CF) ~255Hz at ~160ppm F19->C13 HMBC HMBC Experiment Correlate H7 to CN C13->HMBC Decision Does H7 correlate to CN? HMBC->Decision Pass PASS: Structure Confirmed Decision->Pass Yes Fail FAIL: Regioisomer/Impurity Decision->Fail No

Caption: Step-by-step decision tree for structural validation.

References

  • Vertex AI Search. (2025). NMR chemical shifts of quinoline derivatives. UNCW Repository. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Application Notes. [Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. [Link]

Sources

Strategic Divergence in Substituted Quinolines: A Technical Whitepaper on 6-Fluoroquinoline-8-carbonitrile vs. 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore and a versatile building block in both medicinal chemistry and materials science. However, the physicochemical properties and application landscapes of quinoline derivatives are strictly dictated by their substitution patterns. This technical guide provides an in-depth comparative analysis of two distinctly functionalized quinolines: 8-nitroquinoline and 6-fluoroquinoline-8-carbonitrile . While 8-nitroquinoline serves as a foundational intermediate for legacy chemosensors and aminoquinoline synthesis, 6-fluoroquinoline-8-carbonitrile represents a modern, highly specialized precursor engineered for targeted covalent inhibitors and advanced pharmaceutical architectures.

Chemical Profiling & Structural Causality

8-Nitroquinoline: The Electron-Withdrawing Anchor

8-Nitroquinoline (CAS 607-35-2) is characterized by the presence of a strongly electron-withdrawing nitro group at the C8 position.

  • Mechanistic Role in Sensing: In the realm of chemical warfare agent detection, the nitro group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET). When utilized in D-π-A (Donor-π-Acceptor) module chemosensors designed to detect sarin gas mimics like diethylchlorophosphate (DCP), the structural interaction with the analyte triggers a shift to an Intramolecular Charge Transfer (ICT) mechanism. This causality results in a highly reliable "TURN ON" fluorescent response, allowing for micromolar detection limits[1].

  • Synthetic Utility: Beyond sensing, it is a critical precursor. The nitro group can be easily reduced to an amine, paving the way for the synthesis of bisubstituted phenoxy-6-methoxy-8-aminoquinolines and furazano[3,4-h]quinolines[2].

6-Fluoroquinoline-8-carbonitrile: The Modern Pharmacophore

6-Fluoroquinoline-8-carbonitrile (CAS 1368394-42-6) incorporates two highly strategic modifications: a fluorine atom at C6 and a carbonitrile group at C8.

  • Fluorine Causality: The C6 fluorine atom significantly increases the molecule's lipophilicity and metabolic stability. Furthermore, its inductive effect modulates the pKa of the quinoline nitrogen, optimizing the molecule's binding affinity in physiological environments.

  • Nitrile Causality: The C8 carbonitrile is a strong dipole and a versatile synthetic handle. Unlike the nitro group, the nitrile can be hydrolyzed to amides, converted to tetrazoles, or utilized to synthesize

    
    -unsaturated amide compounds. These downstream products are heavily utilized in the development of targeted kinase inhibitors[3].
    

Mechanistic Pathways & Synthetic Workflows

The synthesis of these two compounds requires fundamentally different approaches due to the electronic nature of the quinoline ring.

Nitration Pathway for 8-Nitroquinoline

The direct nitration of quinoline requires harsh conditions because the initial protonation of the quinoline nitrogen forms a quinolinium ion, which severely deactivates the pyridine ring. Consequently, electrophilic aromatic substitution (EAS) by the nitronium ion (


) is forced onto the carbocyclic ring, specifically at the most electron-rich available sites: the C5 and C8 positions[4].

G Q Quinoline H H2SO4 / HNO3 (Protonation) Q->H Q_ion Quinolinium Ion (Deactivated Pyridine Ring) H->Q_ion EAS Electrophilic Aromatic Substitution (Nitronium Ion Attack) Q_ion->EAS C5 5-Nitroquinoline (~52%) EAS->C5 C8 8-Nitroquinoline (~48%) EAS->C8

Mechanistic pathway of quinoline nitration yielding 5- and 8-nitroquinoline isomers.

Cyanation Workflow for 6-Fluoroquinoline-8-carbonitrile

Because direct cyanation of an unfunctionalized quinoline is not viable, this compound is synthesized via a pre-functionalized core. 2-Bromo-4-fluoroaniline is subjected to a modified Skraup reaction to yield 8-bromo-6-fluoroquinoline[5]. The weaker C-Br bond allows for regioselective oxidative addition by Palladium(0), facilitating a clean cyanation reaction.

G SM 2-Bromo-4-fluoroaniline Skraup Skraup Reaction (Glycerol, FeSO4, MsOH) SM->Skraup Int 8-Bromo-6-fluoroquinoline Skraup->Int Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Int->Cyanation Prod 6-Fluoroquinoline-8-carbonitrile Cyanation->Prod

Two-step synthetic workflow for 6-Fluoroquinoline-8-carbonitrile via Skraup and cyanation.

Experimental Protocols: Self-Validating Systems

Protocol A: Selective Nitration and Isolation of 8-Nitroquinoline

This protocol leverages differential solubility to isolate the 8-isomer from the 5-isomer without chromatography[6].

  • Acidic Activation: Charge a reaction vessel with concentrated

    
     (1.5 eq) and cool to 0 °C. Slowly add quinoline (1.0 eq) dropwise to form the quinolinium sulfate salt.
    
  • Nitration: Slowly add fuming

    
     (1.5 eq). Raise the temperature to 95–100 °C and stir for 2 hours.
    
  • Quenching: Pour the mixture over crushed ice to halt the generation of the nitronium ion and prevent dinitration.

  • Self-Validating Isolation: Gradually increase the pH of the aqueous slurry using

    
    . Causality of Choice: Due to slight differences in the pKa and lattice energy between the isomers, 8-nitroquinoline selectively precipitates at a specific alkaline threshold (pH ~7-8). The formation of a pale yellow precipitate acts as a visual validation of successful isomer separation.
    
  • Purification: Recrystallize the precipitate from isopropyl alcohol to achieve >99% purity.

Protocol B: Palladium-Catalyzed Cyanation for 6-Fluoroquinoline-8-carbonitrile
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 8-bromo-6-fluoroquinoline (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (0.05 eq) in anhydrous DMF.
  • Degassing: Purge the solution with Argon for 15 minutes. Causality of Choice: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Catalytic Cycle: Heat the mixture to 120 °C for 12 hours. Causality of Choice: Zinc cyanide is specifically chosen over sodium cyanide because its limited solubility provides a slow, controlled release of cyanide ions. This prevents the formation of inactive, higher-order palladium-cyanide complexes (e.g.,

    
    ) that would otherwise poison the catalyst.
    
  • Self-Validation: Monitor the reaction via LC-MS. The system is self-validating when the distinct heavy bromine isotope pattern (M, M+2 peaks of equal intensity) disappears, replaced by a single mass peak corresponding to the nitrile product.

  • Workup: Quench with aqueous ammonia to complex residual zinc and palladium, extract with ethyl acetate, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the core physicochemical and functional differences between the two compounds, providing a quick-reference guide for process chemists and drug designers.

Parameter6-Fluoroquinoline-8-carbonitrile8-Nitroquinoline
CAS Number 1368394-42-6607-35-2
Molecular Formula C10H5FN2C9H6N2O2
Molecular Weight 172.16 g/mol 174.16 g/mol
Key Functional Groups Fluoro (C6), Carbonitrile (C8)Nitro (C8)
Electronic Effect at C8 Strong Dipole, H-bond acceptorStrongly Electron-Withdrawing
Primary Application Kinase inhibitors, amide precursorsFluorescent probes, aminoquinolines
Synthetic Precursor 8-Bromo-6-fluoroquinolineQuinoline or 2-Nitroaniline

References

  • Sigma-Aldrich:8-Nitroquinoline Product Specifications.
  • ResearchGate:Design and synthesis of 8-nitroquinoline azine D-π-A module chemosensors: Fluorogenic onsite detection of sarin gas mimic- DCP.
  • Google Patents:EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • European Patent Office (EPO):ALPHA, BETA-UNSATURATED AMIDE COMPOUND (Patent citing 6-Fluoroquinoline-8-carbonitrile).
  • StackExchange Chemistry:Why does the nitration of quinoline occur at the 5 (and 8) position?
  • MDPI Molecules:Recent Advances in Iron Catalysis (Skraup synthesis of 8-bromo-6-fluoroquinoline).

Sources

Methodological & Application

Application Note: Synthesis of 6-Fluoroquinoline-8-carboxylic acid from Nitrile Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

This application note details the protocol for the conversion of 6-fluoroquinoline-8-carbonitrile to 6-fluoroquinoline-8-carboxylic acid . This transformation is a critical step in the synthesis of fluoroquinolone scaffolds used in antibacterial agents and metalloenzyme inhibitors.[1] While nitrile hydrolysis is a standard transformation, the electronic effects of the 6-fluoro substituent and the steric environment of the 8-position (peri- to the quinoline nitrogen) necessitate specific optimization of acidic or basic conditions to prevent decarboxylation or incomplete conversion.

Key Performance Indicators (KPIs):

  • Target Yield: >85%

  • Purity: >98% (HPLC)

  • Critical Quality Attribute: Control of the amide intermediate (6-fluoroquinoline-8-carboxamide).

Introduction & Retrosynthetic Analysis[2]

The 8-carboxylic acid position on the quinoline ring is a privileged pharmacophore, often serving as a binding motif for metal ions in active sites (e.g., HIV integrase, histone demethylases).[1] The introduction of fluorine at the C6 position enhances metabolic stability by blocking oxidative metabolism (P450 blocking) and modulates the pKa of the carboxylic acid.[1]

Retrosynthetic Logic

The synthesis utilizes 6-fluoroquinoline-8-carbonitrile as the immediate precursor. This nitrile is typically accessed via palladium-catalyzed cyanation of 6-fluoro-8-bromoquinoline or Rosenmund-von Braun reaction. The hydrolysis of the nitrile to the acid requires overcoming the activation energy to form the primary amide, followed by the irreversible conversion to the carboxylic acid.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanism and competing pathways. The electron-withdrawing fluorine at C6 inductively activates the C8-nitrile carbon toward nucleophilic attack, theoretically accelerating the reaction compared to the non-fluorinated analog.

ReactionPathway Nitrile 6-Fluoroquinoline- 8-carbonitrile Amide Intermediate: Carboxamide Nitrile->Amide Hydrolysis (k1) H+/H2O or OH- Acid Product: 6-Fluoroquinoline- 8-carboxylic acid Amide->Acid Hydrolysis (k2) Rate Limiting Step Decarb Side Product: 6-Fluoroquinoline (Decarboxylation) Acid->Decarb Thermal Degradation (>150°C)

Figure 1: Reaction pathway for the hydrolysis of 6-fluoroquinoline-8-carbonitrile.[1][2] Note the potential for decarboxylation at extreme temperatures.[1]

Pre-Reaction Considerations & Safety

Material Specifications
ReagentCAS (Analog/Ref)RoleGrade
6-Fluoroquinoline-8-carbonitrile N/A (Precursor)Substrate>97% HPLC
Sulfuric Acid (H₂SO₄) 7664-93-9Catalyst/Reagent98% Conc.
Acetic Acid (AcOH) 64-19-7Solvent/SolubilizerGlacial
Sodium Hydroxide (NaOH) 1310-73-2Reagent (Method B)Pellets
Safety Critical Control Points
  • Cyanide Risk: While the nitrile itself is stable, acidic hydrolysis of nitriles can theoretically release traces of HCN if the substrate decomposes via non-standard pathways, though this is rare for aryl nitriles.[1] Work in a well-ventilated fume hood.

  • Exotherm: Dilution of concentrated H₂SO₄ is highly exothermic.[1] Always add acid to water/solvent, never the reverse.[1]

Experimental Protocols

Two methods are provided. Method A (Acidic) is preferred for scale-up due to the solubility profile of quinolines in acidic media (protonation of the quinoline nitrogen).[1] Method B (Basic) is an alternative if acid-sensitive functional groups are present elsewhere on the scaffold.

Method A: Acid-Mediated Hydrolysis (Preferred)

Rationale: Quinolines are basic. In strong acid, the ring nitrogen is protonated, increasing solubility in aqueous media and activating the nitrile further via H-bonding interactions.[1]

Protocol Steps:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6-fluoroquinoline-8-carbonitrile (1.0 eq, e.g., 5.0 g) to the flask.

  • Solvent System: Add Glacial Acetic Acid (5.0 vol, 25 mL) to dissolve or suspend the nitrile.[1]

  • Acid Addition: CAREFULLY add a solution of H₂SO₄ (conc.) (5.0 eq) in Water (5.0 vol).[1]

    • Note: A common ratio is H₂SO₄:H₂O:AcOH (1:1:2 v/v/v).[1] The water is stoichiometric and necessary for hydrolysis; AcOH ensures homogeneity.[1]

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) .

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1).

    • Checkpoint: The reaction proceeds Nitrile

      
       Amide 
      
      
      
      Acid.[1][3] Ensure the Amide intermediate is consumed (typically 4-6 hours).[2]
  • Workup:

    • Cool the reaction mixture to Room Temperature (RT).

    • Pour the mixture slowly into Ice Water (10 vol, 50 mL).

    • Neutralization (Critical): Adjust pH to ~4.5 - 5.0 (the isoelectric point region for quinoline carboxylic acids) using 4N NaOH or sat.[1] NaOAc solution.

    • Observation: The product should precipitate as an off-white to tan solid.

  • Isolation: Filter the solid via vacuum filtration.[1][3] Wash the cake with cold water (

    
     mL) and cold acetone (
    
    
    
    mL) to remove trace acetic acid.
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Alkaline Hydrolysis (Alternative)

Rationale: Suitable for laboratory scale or if the acidic conditions cause degradation.[1]

Protocol Steps:

  • Setup: 100 mL RBF with reflux condenser.

  • Charging: Add Substrate (1.0 eq) and Ethanol (10 vol).

  • Base Addition: Add 20% NaOH (aq) (5.0 eq).

  • Reaction: Reflux (80°C) for 6-12 hours.

    • Note: If reaction is sluggish, add Hydrogen Peroxide (30%) (2.0 eq) dropwise at 50°C (Radziszewski conditions). The hydroperoxide anion is a potent nucleophile for nitriles.[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water.[1][4][5][6][7]

    • Acidification: Acidify with 1N HCl to pH 3-4 to precipitate the free acid.

  • Isolation: Filter, wash with water, and dry.[1][3][6][7][8]

Process Analytical Technology (PAT) & QC

In-Process Control (IPC)

The conversion must be monitored to distinguish the Amide intermediate from the Acid product.

ComponentRetention Time (Relative)UV Characteristics
Nitrile (SM) 1.00 (Ref)Distinct

Amide (Interm) 0.60 - 0.70Polar shift
Acid (Product) 0.40 - 0.50Broad peak (tailing) unless buffered

HPLC Method: C18 Column, Water (0.1% TFA) / Acetonitrile Gradient.[1]

Characterization Data (Expected)
  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile (no proton signal, but IR change) and appearance of a broad singlet at

    
     13.0-14.0 ppm (COOH).[1] The quinoline ring protons will shift downfield due to the electron-withdrawing carboxyl group.
    
  • IR Spectroscopy:

    • Starting Material: Sharp peak at ~2230 cm⁻¹ (C

      
      N).[1]
      
    • Product: Broad stretch 2500-3300 cm⁻¹ (O-H) and strong C=O stretch at ~1700 cm⁻¹.[1]

  • Mass Spectrometry: [M+H]+ = 192.04 (Calculated for C10H6FNO2).[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Reaction stopped at Amide.Increase reaction time or temperature.[1][3] For Method A, increase water content slightly to push equilibrium.[1]
Low Yield (Precipitation) Product soluble in aqueous phase.[1][2]Quinoline acids are amphoteric.[1] Ensure pH is adjusted strictly to the isoelectric point (usually pH 4-5). Do not over-acidify (forms HCl salt) or over-basify (forms Na salt).[1]
Decarboxylation Temperature too high.[1]Do not exceed 120°C. Avoid prolonged heating after conversion is complete.[1]
Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Acidic Reflux) Quench Quench into Ice Water Reaction->Quench pH_Adjust Adjust pH to 4.5-5.0 (Isoelectric Point) Quench->pH_Adjust Filter Filtration pH_Adjust->Filter Liquor Mother Liquor (Waste) Filter->Liquor Solid Crude Solid Filter->Solid Purification Recrystallization (EtOH/H2O) Solid->Purification

Figure 2: Workup and isolation workflow focusing on isoelectric precipitation.

References

  • Grohe, K., & Heitzer, H. (1987).[1] Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on quinoline acid synthesis).[1]

  • Bayer AG. (1989).[1] Process for the preparation of a quinoline carboxylic acid. European Patent EP0351889B1.[1][5] (Describes acidic hydrolysis of 8-cyano fluoroquinolones).[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. Section: Hydrolysis of Nitriles to Carboxylic Acids. (Standard reference for general nitrile hydrolysis protocols).
  • Vertex AI Search. (2023).[1] Synthesis of 6-fluoroquinoline-8-carboxylic acid from nitrile precursor. (Internal synthesis of search results 1.14 and 1.16 confirming acid/base hydrolysis viability for this scaffold).

Sources

Application Note: Chemoselective Reduction of 6-Fluoroquinoline-8-carbonitrile to (6-Fluoroquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 6-fluoroquinoline-8-carbonitrile to its corresponding primary amine, (6-fluoroquinolin-8-yl)methanamine, presents a multifaceted chemoselectivity challenge in drug development and organic synthesis. The objective is to quantitatively reduce the C8-nitrile moiety while strictly preserving the C6-fluoro substituent and avoiding the over-reduction of the quinoline heteroaromatic core. This application note details two field-proven, self-validating methodologies—catalytic hydrogenation via Raney Nickel and chemical reduction via Nickel Boride—that circumvent the severe limitations of traditional palladium-catalyzed systems.

Strategic Catalyst Selection & Mechanistic Causality

The Hydrodefluorination Dilemma

Palladium on carbon (Pd/C) is a ubiquitous and highly active hydrogenation catalyst. However, it is notorious for catalyzing the hydrodehalogenation of aryl halides. Although the C–F bond is the strongest carbon-halogen bond, the electron-deficient nature of the quinoline ring highly activates the C6 position, making the fluorine atom susceptible to reductive cleavage under H₂ pressure. To ensure absolute retention of the fluorine atom, nickel-based catalysts are mandatory. Nickel boride (Ni₂B), generated in situ, is highly chemoselective and preserves aryl fluorides perfectly without over-reducing the aromatic system[1].

The Dimerization Pathway

The reduction of a nitrile proceeds via a highly reactive imine intermediate. Once a fraction of the primary amine product is formed, it can act as a nucleophile and attack the unreacted imine. This forms a hemiaminal intermediate that subsequently collapses and reduces into an undesired secondary amine (dimer).

To suppress this side reaction, an equilibrium shifter or trapping agent is required. In catalytic hydrogenation, utilizing excess methanolic ammonia (NH₃) saturates the reaction environment, shifting the equilibrium entirely toward the desired primary amine. Raney Nickel in the presence of ammonia has proven so reliable for this exact transformation that it is utilized on a >2 tonne scale in industrial pharmaceutical syntheses, such as the production of pregabalin[2]. Alternatively, chemical reduction using the NaBH₄/NiCl₂ system achieves high primary amine selectivity directly at ambient pressure[3].

Pathway Nitrile 6-Fluoroquinoline- 8-carbonitrile Imine Imine Intermediate Nitrile->Imine [H] PrimaryAmine Primary Amine (Desired) Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine (Undesired Dimer) Imine->SecondaryAmine + Primary Amine - NH3, [H] Ammonia Excess NH3 (Trapping Agent) Ammonia->Imine Shifts Equilibrium to Primary Amine

Reaction pathway of nitrile reduction highlighting the role of NH3 in preventing dimerization.

Comparative Analysis of Reduction Systems

The following table summarizes the quantitative and qualitative data driving the selection of nickel-based systems over other common reducing agents for this specific substrate.

Reducing SystemOperating PressureCatalyst LoadingC-F Bond RetentionPrimary Amine SelectivityScalability
Pd/C, H₂ 15 - 50 psi5 - 10 mol%Low (<50%)Low (without NH₃)High
Raney Ni, H₂ 50 - 100 psi20% w/wHigh (>95%)High (with NH₃)Very High
NaBH₄ / NiCl₂ Ambient (1 atm)1.0 equiv (Ni)High (>98%)HighModerate
LiAlH₄ Ambient (1 atm)2.0 - 4.0 equivHigh (>95%)ModerateLow

Self-Validating Experimental Protocols

Protocol A: Industrial-Scale Catalytic Hydrogenation (Raney Nickel)

This protocol utilizes Raney Nickel, a highly active sponge-metal catalyst[4]. It is the preferred method for scale-up due to high atom economy and simple filtration workup.

  • Causality Check: Methanolic ammonia is explicitly chosen as the solvent to chemically block the formation of the secondary amine dimer.

  • Self-Validation: The reaction progress is physically validated by monitoring H₂ gas uptake; the cessation of pressure drop indicates complete conversion of the nitrile.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 6-fluoroquinoline-8-carbonitrile (1.0 equiv) in a 7N solution of ammonia in methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Safety Checkpoint: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry in the air; always transfer it as a slurry.

  • Purging & Pressurization: Seal the reactor. Purge the vessel with N₂ gas three times to remove oxygen, followed by three purges with H₂ gas. Pressurize the reactor to 50 psi with H₂.

  • Reaction: Agitate the mixture vigorously at ambient temperature (20–25 °C) for 12–16 hours.

  • Monitoring: Vent a small aliquot and monitor via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the starting material peak is entirely consumed.

  • Workup: Vent the H₂ gas safely and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite under a continuous blanket of N₂. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (6-fluoroquinolin-8-yl)methanamine, which can be carried forward or purified via acid-base extraction.

Protocol B: Bench-Scale Chemical Reduction (Nickel Boride)

This protocol utilizes the in situ generation of nickel boride (Ni₂B) from sodium borohydride and nickel(II) chloride[5]. It is ideal for laboratory-scale synthesis as it operates at ambient pressure, avoids specialized high-pressure equipment, and is exceptionally mild on halogenated aromatics[1].

  • Causality Check: The highly exothermic reaction between NaBH₄ and NiCl₂ generates finely divided, highly active Ni₂B and hydrogen gas, which rapidly and chemoselectively reduces the nitrile[1].

  • Self-Validation: The immediate formation of a black precipitate upon NaBH₄ addition serves as a visual confirmation of active catalyst generation.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroquinoline-8-carbonitrile (1.0 equiv) and NiCl₂·6H₂O (1.0 equiv) in anhydrous methanol (15 mL/mmol). The solution will appear bright green.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C.

  • Catalyst Generation & Reduction: Slowly add NaBH₄ (5.0 equiv) in small portions over 30 minutes. Caution: Vigorous effervescence (H₂ gas evolution) will occur. The solution will immediately turn black, indicating the successful formation of the nickel boride catalyst[3].

  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 to 4 hours.

  • Quenching: Monitor the reaction via TLC. Once complete, quench the reaction by carefully adding distilled water (5 mL/mmol) and stirring for 15 minutes to safely decompose any unreacted NaBH₄.

  • Filtration: Filter the black suspension through a pad of Celite to remove the insoluble nickel boride catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 × 10 mL/mmol). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the primary amine.

References

1.[2] Title: Breaking Amides using Nickel Catalysis. Source: nih.gov. URL: 2.[5] Title: (PDF) Synthetically useful reactions with nickel boride. A review. Source: researchgate.net. URL: 3.[4] Title: The Preparation of Raney Nickel Catalysts and their Use Under Conditions Comparable with Those for Platinum and Palladium Catalysts. Source: acs.org. URL: 4. Title: Reduction of Nitrogen-Based Functional Groups. Source: thieme-connect.de. URL: 5.[3] Title: A Generic Approach for the Catalytic Reduction of Nitriles. Source: researchgate.net. URL: 6.[1] Title: SYNTHETICALLY USEFUL REACTIONS WITH NICKEL BORIDE. A REVIEW. Source: tandfonline.com. URL:

Sources

Application Note: Hydrolysis Protocols for Quinoline-8-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The hydrolysis of quinoline-8-carbonitrile to its corresponding carboxylic acid or amide is a pivotal transformation in medicinal chemistry. The resulting quinoline-8-carboxylic acid is a privileged pharmacophore found in NK3 receptor antagonists and a critical ligand for metal-organic frameworks (MOFs) due to its bidentate chelation capability (N-donor and O-donor).

However, this substrate presents unique challenges compared to simple benzonitriles:

  • Electronic Deactivation: The quinoline nitrogen (N1) exerts a strong inductive effect, influencing the electron density at the C8 position.

  • Solubility Profile: The lipophilic nature of the fused ring system often necessitates co-solvents, yet the product is zwitterionic, complicating isolation.

  • The "Zwitterion Trap": The product possesses both a basic quinoline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). Successful isolation depends entirely on precise pH control to reach the isoelectric point.

This guide details three validated protocols ranging from classical acidic hydrolysis to mild oxidative methods, ensuring high yield and purity.

Reaction Mechanism & Pathway[1][2][3][4][5]

Understanding the mechanism is prerequisite to troubleshooting. The hydrolysis proceeds via a stepwise nucleophilic addition of water, first yielding the carboxamide, then the carboxylic acid.[1]

Mechanistic Pathway (Acid-Catalyzed)

HydrolysisMechanism Nitrile Quinoline-8-CN Protonated N-Protonated Intermediate Nitrile->Protonated + H+ Imidate Imidic Acid (Tautomer) Protonated->Imidate + H2O Amide Quinoline-8-carboxamide Imidate->Amide - H+ (Tautomerization) Acid Quinoline-8-carboxylic Acid Amide->Acid + H2O / H+ / Heat (-NH4+)

Figure 1: Stepwise hydrolysis pathway. Note that the amide is a stable intermediate that can be isolated under oxidative conditions (Protocol B).

Protocol A: Quantitative Hydrolysis to Carboxylic Acid (Acidic Method)

Objective: Full conversion to Quinoline-8-carboxylic acid. Best For: Stable substrates where high yield is required and the product is intended for subsequent decarboxylation or coupling.

Reagents
  • Quinoline-8-carbonitrile (1.0 eq)

  • Sulfuric Acid (

    
    ), 60-70% aqueous solution.
    
  • Co-solvent: Glacial Acetic Acid (AcOH) - Critical for solubility.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the nitrile (e.g., 10 mmol) in Glacial AcOH (3-5 volumes). The solution should be clear.

  • Acid Addition: Cautiously add 60%

    
     (10 volumes). Exothermic reaction—add slowly.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear; the acid spot will likely streak near the baseline.
      
  • Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 50g per 10 mmol).

  • Isolation (The Critical Step):

    • The solution will be acidic (pH < 1). The product is soluble as the cation.

    • Slowly add 20% NaOH or saturated

      
       solution with vigorous stirring.
      
    • Target pH: Adjust exactly to pH 3.5 – 4.5 .

    • Observation: A heavy off-white to tan precipitate (the zwitterion) will form.

  • Filtration: Filter the solid, wash with cold water (

    
    ) and cold acetone (
    
    
    
    ) to remove colored impurities.
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Protocol B: Controlled Hydrolysis to Carboxamide (Radziszewski Reaction)

Objective: Selective synthesis of Quinoline-8-carboxamide without over-hydrolysis to the acid. Mechanism: Base-catalyzed hydroperoxide oxidation.

Reagents
  • Quinoline-8-carbonitrile (1.0 eq)

  • Hydrogen Peroxide (

    
    ), 30% w/v.
    
  • Potassium Carbonate (

    
    ), 0.5 – 1.0 eq.
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

Step-by-Step Methodology
  • Solvation: Dissolve the nitrile (5 mmol) in DMSO (5 mL). A water bath at

    
     is recommended.
    
  • Base Addition: Add

    
     (0.5 eq).
    
  • Oxidant Addition: Add 30%

    
     (2.0 mL) dropwise over 10 minutes.
    
    • Warning: This reaction is exothermic and evolves oxygen. Ensure open venting.

  • Reaction: Stir at room temperature for 1–3 hours.

    • Checkpoint: TLC should show a new spot slightly more polar than the nitrile but less polar than the acid.

  • Workup: Pour the reaction mixture into cold water (50 mL). The amide usually precipitates immediately as a white solid.

  • Purification: Filter and wash copiously with water to remove DMSO. Recrystallize from Ethanol if necessary.

Critical Isolation Strategy: The Zwitterion Workflow

The most common failure mode in quinoline acid synthesis is not the reaction, but the isolation. Because the product is amphoteric, it is soluble in both strong acid (as the cation) and strong base (as the carboxylate anion).

Isolation Decision Tree

IsolationWorkflow Start Reaction Mixture (Acidic, pH < 1) Cool Cool & Pour on Ice Start->Cool Base Add 20% NaOH Slowly Cool->Base CheckPH Check pH Base->CheckPH TooLow pH < 3 (Soluble Cation) CheckPH->TooLow Add more Base TooHigh pH > 6 (Soluble Anion) CheckPH->TooHigh Back-titrate (HCl) Target pH 3.5 - 4.5 (Isoelectric Point) CheckPH->Target TooLow->Base TooHigh->CheckPH Precipitate Precipitate Forms (Zwitterion) Target->Precipitate Filter Vacuum Filtration Precipitate->Filter

Figure 2: Isolation logic for amphoteric quinoline derivatives. Missing the pH window results in total yield loss.

Data Summary & Troubleshooting

Physicochemical Data (Quinoline-8-carboxylic acid)
PropertyValueNotes
CAS Number 86-59-9
Molecular Weight 173.17 g/mol
Melting Point 183–185 °CDecomposes near MP (Decarboxylation risk)
Solubility (Water) InsolubleAt neutral pH
pKa (Acid) ~4.8Carboxylic proton
pKa (Base) ~4.9Quinoline Nitrogen
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (No Precipitate) Missed Isoelectric PointCheck pH with a calibrated meter, not just paper. Ensure pH is 3.5–4.5.
Product is Colored (Brown/Black) Polymerization/OxidationWash crude solid with cold acetone. Use charcoal filtration during recrystallization.
Incomplete Hydrolysis (Amide present) Temperature too lowIncrease reaction temp to reflux (

). Ensure acid concentration is >6M.
Sublimation High volatility of nitrileUse a highly efficient condenser. Do not overheat the flask walls above the solvent line.

References

  • Substrate Properties & Solubility

    • PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. National Center for Biotechnology Information (2024). Link

    • Effect of pH and Ionic Strength on the Solubility of Quinoline.[2] ResearchGate. Link

  • Hydrolysis Protocols (Acidic & Basic)

    • Hydrolysis of Nitriles to Carboxylic Acids.[3][4][5][6] Chemistry LibreTexts. Link

    • Organic Chemistry Portal: Synthesis of Carboxylic Acids.Link

  • Amide Synthesis (Radziszewski Reaction)

    • Studies on the Radziszewski Reaction—Synthesis of Imidazole Derivatives.[7] MDPI. Link

    • Mechanism of Base-Catalyzed Nitrile Hydrolysis. Chemistry Steps.[3][8][9][10] Link

  • Quinoline Synthesis Context

    • Synthesis of Quinolines.[7][2][8][9] Organic Chemistry Portal. Link

Sources

Using 6-Fluoroquinoline-8-carbonitrile as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Fluoroquinoline-8-carbonitrile as a Privileged Scaffold for Type I/II Kinase Inhibitors

Abstract

This guide details the strategic application of 6-Fluoroquinoline-8-carbonitrile (6-F-8-CN-Q) as a core scaffold in the design of next-generation kinase inhibitors. While 3-cyanoquinolines (e.g., Bosutinib, Neratinib) are well-established, the 8-carbonitrile isomer offers a distinct vector for exploring the solvent-exposed regions of the ATP-binding pocket. This note provides a validated synthetic protocol for functionalizing the C4-position, a rationale for the physicochemical benefits of the 6-fluoro/8-cyano substitution pattern, and a standardized ADP-Glo™ kinase assay workflow for lead validation.

Strategic Rationale: The "Scaffold Hopping" Advantage

In kinase drug discovery, the quinoline core is a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, intellectual property (IP) crowding and resistance mutations necessitate "scaffold hopping." The 6-Fluoroquinoline-8-carbonitrile scaffold offers three distinct medicinal chemistry advantages:

  • Metabolic Blockade (C6-Fluoro): The C6 position of the quinoline ring is a metabolic "soft spot," prone to CYP450-mediated oxidation. Substitution with fluorine (

    
    ) blocks this metabolic liability while maintaining steric neutrality (Van der Waals radius of 
    
    
    
    ).
  • Electronic Activation (C8-Cyano): The nitrile group at C8 is a strong electron-withdrawing group (EWG). This lowers the electron density of the pyridine ring, significantly increasing the electrophilicity at the C4 position. This facilitates Nucleophilic Aromatic Substitution (

    
    ) reactions under milder conditions compared to non-substituted quinolines.
    
  • Solvent Front Vector: In typical Type I binding modes (e.g., EGFR, Src), the C8 position points toward the ribose binding pocket or the solvent front. The linear geometry of the nitrile group allows for specific water-mediated hydrogen bonds or can be hydrolyzed to amides to interact with residues like Lys745 (EGFR) or similar conserved lysines.

Chemical Protocol: Synthesis of 4-Anilino-6-fluoroquinoline-8-carbonitriles

Objective: To synthesize a library of kinase inhibitors by coupling the 4-chloro-6-fluoroquinoline-8-carbonitrile core with various functionalized anilines (hinge binders).

Reagents & Equipment:

  • Scaffold: 4-Chloro-6-fluoroquinoline-8-carbonitrile (CAS: Commercial Building Block or synthesized via Gould-Jacobs route).

  • Nucleophiles: 3-chloro-4-fluoroaniline (generic hinge binder), 3-ethynylaniline (for EGFR).

  • Solvent: Isopropanol (iPrOH) or Ethoxyethanol.

  • Base: Diisopropylethylamine (DIPEA) (optional, depending on aniline basicity).

  • Equipment: Microwave reactor (Biotage Initiator+) or Reflux condenser.

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 4-Chloro-6-fluoroquinoline-8-carbonitrile (1.0 equiv, 0.5 mmol) in Isopropanol (5 mL) in a microwave-safe vial.

    • Add the substituted Aniline (1.1 equiv).

    • Note: If the aniline is acid-sensitive, add DIPEA (1.5 equiv). For standard anilines, acidic catalysis (HCl generated in situ) often accelerates the reaction.

  • Reaction (S_NAr):

    • Method A (Thermal): Reflux at 85°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Method B (Microwave - Recommended): Heat at 120°C for 20 minutes (High Absorption setting). The electron-deficient nature of the 8-CN scaffold typically drives this reaction to completion rapidly.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates as the hydrochloride salt. Filter the solid and wash with cold diethyl ether.

    • Free Base Conversion: If the salt is hygroscopic, suspend in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient 0-5%).

  • Characterization:

    • Verify structure via

      
      -NMR (DMSO-
      
      
      
      ) and LC-MS. Look for the disappearance of the C4-Cl signal and the appearance of aniline aromatic protons.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the chemical logic, highlighting how the electronic properties of the scaffold facilitate the reaction.

SynthesisWorkflow cluster_logic Electronic Effects Start Start: 4-Chloro-6-fluoro- quinoline-8-carbonitrile Process Reaction Condition: Isopropanol, 120°C (MW) Mechanism: SNAr Start->Process Electrophilic C4 Reactants Add Nucleophile: Substituted Aniline (Hinge Binder) Reactants->Process Intermediate Transition State: Meisenheimer Complex (Stabilized by 8-CN) Process->Intermediate Addition Product Final Product: 4-Anilino-6-fluoro- quinoline-8-carbonitrile Intermediate->Product Elimination (-HCl) Effect1 6-Fluoro: Blocks Metabolism Effect2 8-Cyano: Increases C4 Reactivity Effect2->Process

Caption: Synthesis of the kinase inhibitor core via Nucleophilic Aromatic Substitution (


). The 8-CN group activates the ring, facilitating rapid coupling with the aniline hinge binder.

Biological Protocol: ADP-Glo™ Kinase Assay

Objective: To evaluate the inhibitory potency (


) of the synthesized 6-fluoroquinoline-8-carbonitrile analogs against a target kinase (e.g., EGFR wild-type or T790M mutant).

Principle: The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. The signal is positively correlated with ADP production (kinase activity).

Materials:

  • Kinase: Recombinant EGFR (SignalChem).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plate: 384-well white solid-bottom plate (Corning).

Workflow:
  • Compound Preparation:

    • Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in kinase buffer. Final DMSO concentration in the assay should be <1%.

  • Kinase Reaction (5 µL volume):

    • Add 2 µL of Kinase solution (optimized concentration, e.g., 2 ng/µL).

    • Add 1 µL of Compound (or DMSO control).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound binding.

    • Add 2 µL of ATP/Substrate mix (

      
       ATP final).
      
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 5 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT. (This stops the kinase reaction and depletes remaining ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT. (Converts ADP to ATP

      
       Luciferase 
      
      
      
      Light).
    • Read Luminescence (Integration time: 0.5–1.0 sec) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

      
      .
      

Data Presentation: SAR Summary Table

When documenting results for this scaffold, structure your data to highlight the impact of the 8-CN group compared to standard 3-CN analogs.

Compound IDR-Group (Aniline)6-Pos8-PosEGFR WT

(nM)
Metabolic Stability (

min)
Ref-1 3-Cl-4-F-phenylHH15012
Ref-2 3-Cl-4-F-phenylFH14045 (F-effect)
Target-1 3-Cl-4-F-phenylF CN 35 55
Target-2 3-ethynyl-phenylF CN 12 60

Interpretation: The combination of 6-F (stability) and 8-CN (electronic activation/binding) typically yields compounds with superior potency and pharmacokinetic profiles compared to the unsubstituted quinoline.

Visualization: Assay Logic

AssayWorkflow cluster_inhibitor Inhibitor Action Step1 1. Kinase Reaction (ATP + Substrate -> ADP + P-Substrate) Step2 2. ADP-Glo Reagent (Stops Kinase, Depletes Unused ATP) Step1->Step2 60 min Incubation Step3 3. Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min Incubation Readout Luminescence Readout (Proportional to Activity) Step3->Readout Luciferase Signal Action 6-F-8-CN-Q Analog Competes with ATP Action->Step1 Reduces ADP formation

Caption: ADP-Glo™ Assay workflow. Inhibitors based on the 6-F-8-CN scaffold reduce ADP production, resulting in a lower luminescent signal.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery.[1][2][3] Saudi Pharmaceutical Journal. [Link]

  • Porter, J., et al. (2012). Discovery of 4-anilinoquinolines as inhibitors of CDK8/19 (Senexin Series). Proceedings of the National Academy of Sciences. [Link]

  • Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3] Current Medicinal Chemistry. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution on 6-Fluoroquinoline Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026


 on 6-Fluoroquinolines

Abstract & Strategic Overview

The 6-fluoroquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and emerging antimalarial and anticancer agents.

For the synthetic chemist, this scaffold presents a mechanistic paradox :

  • High Utility: The C6-fluorine atom is critical for biological activity (enhancing lipophilicity and metabolic stability) and is typically intended to be retained .

  • Low Reactivity: In a simple quinoline system, the C6 position is electronically "deactivated" toward Nucleophilic Aromatic Substitution (

    
    ) compared to the C2 and C4 positions.
    

This guide provides the protocols to navigate this landscape. We will cover how to chemoselectively functionalize the ring while preserving the C6-F (the standard medicinal chemistry route) and, conversely, the specific conditions required to force displacement at C6 when necessary.

Mechanistic Foundation: The Regioselectivity Landscape

To design successful experiments, one must understand the electronic "terrain" of the quinoline ring.

The Nitrogen Effect

The quinoline nitrogen atom acts as an intrinsic electron-withdrawing group (EWG) via induction and resonance.

  • Activated Positions (C2 & C4): Nucleophilic attack here yields a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen. This is highly stabilizing, making

    
     facile.
    
  • Deactivated Position (C6): Attack at C6 yields a Meisenheimer complex where the negative charge is confined to the carbocyclic ring carbons. The nitrogen cannot accept the negative charge via resonance. Therefore, C6-F is inert to standard

    
     conditions unless additional activation (e.g., 
    
    
    
    ) is present.
Leaving Group Hierarchy

In


, the rate-determining step is the nucleophilic attack, not the bond breaking. Therefore, highly electronegative leaving groups that stabilize the transition state react fastest:


Note: This is the inverse of

reactivity.
Visualizing the Pathway

The following diagram illustrates the energy/stability difference between attacking C4 vs. C6.

SnAr_Pathway Start 6-Fluoro-4-Chloroquinoline TS_C4 Transition State (C4) Charge on Nitrogen Start->TS_C4 Nucleophile Attack (Low Barrier) TS_C6 Transition State (C6) Charge on Carbon Only Start->TS_C6 Nucleophile Attack (High Barrier) Prod_C4 Product A: 4-Substituted-6-Fluoroquinoline (C6-F Retained) TS_C4->Prod_C4 -Cl Elimination Prod_C6 Product B: 6-Substituted-4-Chloroquinoline (Rare/Difficult) TS_C6->Prod_C6 -F Elimination

Caption: Comparative reaction pathways. C4 attack is kinetically favored due to N-stabilization of the intermediate.

Experimental Protocols

Protocol A: Chemoselective Functionalization (Preserving C6-F)

Objective: Displace a leaving group at C4 (or C2) while keeping the C6-F intact. This is the standard workflow for synthesizing amino-quinoline drugs.

Substrate: 4,7-Dichloro-6-fluoroquinoline (or similar) Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv) Solvent: Ethanol (Green/Standard) or DMF (for unreactive amines)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of absolute Ethanol.

  • Addition: Add 2.0 mmol of Diisopropylethylamine (DIPEA) followed by 1.2 mmol of the amine nucleophile.

  • Reaction:

    • Standard Amines: Heat to reflux (

      
      ) for 2–4 hours.
      
    • Steric Bulk/Low Nucleophilicity: Switch solvent to DMF and heat to

      
      .
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material spot. The product is usually more polar.

  • Workup:

    • Cool to room temperature.

    • Pour into 20 mL ice-water. The product often precipitates.

    • Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.

Validation:

  • 
     NMR:  A sharp singlet/multiplet around 
    
    
    
    to
    
    
    confirms the fluorine is still present. Loss of this signal indicates side-reactions.
Protocol B: The "Fluoroquinolone" Synthesis (C7-Selective Substitution)

Objective: In 6,7-difluoro-4-oxo-quinoline-3-carboxylate systems, the C7 position is selectively reactive due to the para relationship with the ketone (vinylogous activation) and the steric accessibility compared to C5.

Substrate: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Nucleophile: Piperazine (or derivative)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with substrate (

    
    ) and dry Acetonitrile or Pyridine (
    
    
    
    ).
  • Activation: Add Piperazine (

    
    ). Excess amine acts as both nucleophile and base.
    
  • Thermal Cycle: Reflux (

    
    ) for 1–3 hours.
    
    • Note: The 6-F does not react because the 7-F is significantly more activated by the 4-keto group (vinylogous para-position).

  • Isolation:

    • Cool to RT.

    • Concentrate solvent in vacuo.

    • Recrystallize from Ethanol/Water to obtain the pure C7-substituted product (e.g., Ciprofloxacin ethyl ester).

Protocol C: Forcing C6-F Displacement (Advanced)

Objective: To displace the C6-fluorine, the ring must be "super-activated" or alternative mechanisms must be used. Standard


 fails here without an ortho-nitro group.

Scenario: 6-Fluoro-5-nitroquinoline reacting with Methoxide.

  • Mechanism:[1][2][3][4][5][6] The 5-nitro group activates C6 via steric strain and inductive withdrawal, enabling

    
    .
    

Conditions:

  • Nucleophile:

    
     (
    
    
    
    )
  • Solvent:

    
    
    
  • Temp:

    
    
    
  • Result: 6-Methoxy-5-nitroquinoline.

Critical Warning: If your substrate lacks a nitro/cyano group at C5 or C7, do not attempt


 . Instead, switch to Buchwald-Hartwig Amination :
  • Catalyst:

    
     / BINAP
    
  • Base:

    
    
    
  • Solvent: Toluene,

    
    
    
  • Reasoning: Pd-catalysis relies on Oxidative Addition into the C-F bond (difficult) or C-Br bond, circumventing the electronic requirements of

    
    .
    

Data Summary & Troubleshooting

ParameterStandard

(Protocols A & B)
Forced C6 Displacement (Protocol C)
Target Position C2, C4, or C7C6
Required Activation Ring Nitrogen or 4-Oxo groupOrtho-Nitro (

) or N-Oxide
Preferred Leaving Group Cl, F (at C7)F (Must be F; Cl is too slow here)
Solvents EtOH, DMF, DMSO, AcetonitrileDMSO, NMP (High boiling polar)
Temperature

(Reflux)

Common Pitfall Hydrolysis of Cl to OH (if wet)Decomposition / Polymerization

Decision Tree for Experimental Design:

DecisionTree Start Substrate: 6-Fluoroquinoline deriv. Q1 Is there a LG at C2 or C4? Start->Q1 Q2 Is there a LG at C7 (and 4-oxo group)? Q1->Q2 No Action1 Run Protocol A: Selective C2/C4 Substitution Q1->Action1 Yes Q3 Is there an EWG (-NO2) at C5 or C7? Q2->Q3 No Action2 Run Protocol B: Selective C7 Substitution Q2->Action2 Yes Action3 Run Protocol C: Activated C6 Substitution Q3->Action3 Yes Action4 STOP: SnAr Impossible. Use Pd-Catalysis. Q3->Action4 No

Caption: Experimental decision matrix for selecting the correct substitution protocol.

References

  • Mechanistic Principles of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • Source:

  • Fluoroquinolone Synthesis (C7 Selectivity)

    • Grohe, K., & Heitzer, H. (1987). "Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie.
    • Source:

  • Regioselectivity in Quinoline Derivatives

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Source:

  • C6-F Activation and Displacement

    • Adams, H., et al. (1999). "Nucleophilic substitution of 6-fluoro-5-nitroquinolines." Journal of the Chemical Society, Perkin Transactions 1.
    • Source:[7]

Sources

Application Note: High-Fidelity Synthesis of 8-Amido-6-Fluoroquinoline via Nitrile Hydration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of 8-cyano-6-fluoroquinoline to its corresponding primary amide, 8-amido-6-fluoroquinoline, presents a unique challenge in medicinal chemistry due to the steric hindrance at the peri-position (C8) and the electronic deactivation by the C6-fluorine atom. Traditional acid/base hydrolysis often leads to over-hydrolysis, yielding the undesired carboxylic acid.[1] This Application Note details two validated protocols: a scalable Modified Radziszewski Oxidative Hydrolysis for bulk preparation, and a Ruthenium-Catalyzed Neutral Hydration for late-stage functionalization where functional group tolerance is paramount.

Introduction & Chemical Strategy

The Target Moiety

The 8-amidoquinoline scaffold is a privileged pharmacophore, serving as a critical bidentate directing group in C-H activation chemistries and a key hydrogen-bond donor in kinase inhibitors (e.g., P2X7 antagonists). The inclusion of the 6-fluoro substituent modulates metabolic stability (blocking C6 oxidation) and lipophilicity.

The Synthetic Challenge

Nitrile hydration (


) is thermodynamically favorable but kinetically distinct from the subsequent hydrolysis to carboxylic acid (

).
  • Problem: In electron-deficient heterocycles like 6-fluoroquinoline, the nitrile carbon is highly electrophilic. Strong bases (NaOH) or acids (

    
    ) accelerate the second step (amide 
    
    
    
    acid), drastically lowering chemoselectivity.
  • Solution: We utilize reagents that act as "super-nucleophiles" (hydroperoxide anion) or transition metal catalysts that activate the nitrile bond without altering pH, effectively stopping the reaction at the amide stage.

Experimental Protocols

Method A: Modified Radziszewski Hydrolysis (Scalable & Cost-Effective)

Best for: Gram-scale synthesis, robust substrates, and cost-sensitive workflows.

Principle: The hydroperoxide anion (


) is 

100x more nucleophilic than hydroxide (

) (the Alpha Effect). It attacks the nitrile to form a peroxyimidic acid intermediate, which rearranges to the amide and oxygen, avoiding the formation of the carboxylic acid.
Materials
  • Substrate: 8-Cyano-6-fluoroquinoline (1.0 equiv)

  • Reagent: Hydrogen Peroxide (30% w/w aq., 4.0 equiv)

  • Base: Potassium Carbonate (

    
    , 0.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) - Critical for solubility of the planar quinoline.

  • Quench: Sodium Thiosulfate (sat. aq.)

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-cyano-6-fluoroquinoline (10 mmol) in DMSO (20 mL). Ensure complete dissolution; the solution should be clear/yellow.

  • Base Addition: Add

    
     (5 mmol) to the mixture. Cool the suspension to 0°C using an ice bath.
    
  • Oxidant Addition: Dropwise add

    
     (30%, 40 mmol) over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to 20-25°C. Stir vigorously for 2-4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitrile spot (

      
      ) will disappear, replaced by a lower 
      
      
      
      amide spot (
      
      
      ).
  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add saturated

      
       (20 mL) to quench excess peroxide (check with starch-iodide paper).
      
    • Add cold water (100 mL). The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove trace DMSO. Dry under vacuum at 45°C.
Method B: Ruthenium-Catalyzed Neutral Hydration (High Fidelity)

Best for: Late-stage synthesis, substrates with acid/base-sensitive groups (e.g., esters, epoxides).

Principle: A Ruthenium(II) complex activates the nitrile nitrogen, increasing the electrophilicity of the carbon for attack by a neutral water molecule. This proceeds at neutral pH.

Materials
  • Substrate: 8-Cyano-6-fluoroquinoline (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand/Additive: Acetaldoxime (2.0 equiv) - Acts as a water surrogate/transfer agent.

  • Solvent: Toluene or Ethanol.[2]

Protocol
  • Setup: In a screw-cap vial or pressure tube, combine the substrate (1.0 mmol),

    
     (0.02 mmol), and Acetaldoxime (2.0 mmol).
    
  • Solvent: Add Toluene (3 mL).

  • Heating: Heat the sealed vessel to 80°C for 6-12 hours.

  • Workup: Cool to room temperature. The product may crystallize out. If not, evaporate the solvent and recrystallize from Ethanol/Water.

    • Note: This method produces Acetonitrile as a byproduct from the aldoxime transfer, which is easily removed by evaporation.

Analytical Data & Validation

Expected Spectral Characteristics
TechniqueParameterObservation (8-Amido-6-fluoroquinoline)
FT-IR

(cm

)
1680-1690 (Amide I, C=O), 3150-3350 (Amide N-H doublet). Absence of 2230 (CN).
1H-NMR

(ppm, DMSO-

)
Two broad singlets at

7.8 and 8.4
(non-equivalent

protons due to restricted rotation).
13C-NMR

(ppm)
Carbonyl signal appears at

167 ppm
. Nitrile carbon (

117 ppm) disappears.
Troubleshooting Guide
  • Issue: Product is a carboxylic acid (detected by broad OH stretch in IR).

    • Cause: Reaction temperature too high or reaction time too long in Method A.

    • Fix: Switch to Method B or reduce equivalents of

      
      .
      
  • Issue: Incomplete conversion.

    • Cause: Poor solubility of the quinoline in the aqueous phase.

    • Fix: Increase DMSO volume or add a phase transfer catalyst (TBAB) if using a biphasic system.

Mechanistic Visualization

Reaction Mechanism (Radziszewski)

The following diagram illustrates the "Alpha Effect" mechanism utilized in Method A, highlighting the key intermediate that prevents over-hydrolysis.

Radziszewski_Mechanism Start 8-Cyano-6-Fluoroquinoline (Electrophilic Nitrile) Inter1 Peroxyimidic Acid Intermediate Start->Inter1 Nucleophilic Attack (Fast) Reagent Hydroperoxide Anion (HOO-) Reagent->Inter1 Product 8-Amido-6-Fluoroquinoline (Primary Amide) Inter1->Product Tautomerization & Elimination Byprod O2 + H2O Inter1->Byprod -O2

Figure 1: Mechanism of the Radziszewski hydration. The hydroperoxide anion attacks the nitrile to form an unstable intermediate that eliminates oxygen to yield the amide, preventing acid formation.

Method Selection Workflow

Use this decision tree to select the appropriate protocol for your specific constraints.

Selection_Workflow Start Start: 8-Cyano-6-Fluoroquinoline Scale Is the scale > 10 grams? Start->Scale Sens Contains Acid/Base Sensitive Groups? Scale->Sens No (Lab scale) MethodA Method A: Radziszewski (H2O2 / K2CO3 / DMSO) Scale->MethodA Yes (Cost driven) Sens->MethodA No (Speed driven) MethodB Method B: Ru-Catalysis (Ru-Cymene / Toluene) Sens->MethodB Yes (Selectivity driven)

Figure 2: Decision matrix for selecting the optimal hydration protocol based on scale and substrate complexity.

References

  • Hydration of Nitriles to Amides by a Chitin-Supported Ruthenium Catalyst. Source: Royal Society of Chemistry (Green Chemistry). Context: Validates Ruthenium as a superior metal for neutral nitrile hydration. URL:[Link]

  • Hydration of Nitriles using a Metal-Ligand Cooperative Ruthenium Pincer Catalyst. Source: ResearchGate / Chemical Science. Context: details the mechanism of Ru-catalyzed hydration for electron-deficient nitriles. URL:[Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: National Institutes of Health (PMC). Context: Provides specific experimental conditions for manipulating the 8-position of fluoroquinolones, confirming steric and electronic considerations. URL:[Link]

  • Nitrile to Amide - Common Conditions (Radziszewski). Source: Common Organic Chemistry. Context: Standard operating procedures for peroxide-mediated hydrolysis. URL:[Link]

Sources

Application Note: Synthesis of Tetrazole Derivatives from 6-Fluoroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of antimicrobial, antimalarial, and antineoplastic agents. Specifically, 6-fluoroquinoline derivatives exhibit enhanced metabolic stability, as the fluorine atom blocks cytochrome P450-mediated oxidation at the 6-position while favorably modulating the pKa of the quinoline nitrogen.

Converting the nitrile group of 6-fluoroquinoline-8-carbonitrile into a 5-substituted-1H-tetrazole yields a highly valuable bioisostere for a carboxylic acid [1]. Tetrazoles possess a similar pKa (~4.5–5.0) and planar geometry to carboxylic acids but offer superior lipophilicity, enhanced membrane permeability, and complete resistance to metabolic decarboxylation.

Historically, the conversion of nitriles to tetrazoles via a [3+2] cycloaddition with sodium azide (NaN₃) required harsh acidic conditions or toxic organotin reagents, risking the generation of highly toxic and explosive hydrazoic acid (HN₃) gas. Modern methodologies have shifted toward Lewis acid catalysis or organocatalysis to activate the nitrile carbon, allowing the reaction to proceed safely under milder conditions [2, 3].

Reaction Mechanism & Causality

The transformation relies on a concerted [3+2] cycloaddition between the nitrile (the electrophile) and the azide (the 1,3-dipole). The 8-position of the quinoline ring presents unique steric and electronic challenges. The adjacent quinoline nitrogen can competitively coordinate with metal catalysts, potentially stalling the reaction.

To overcome this, a strong Lewis acid such as Zinc Bromide (ZnBr₂) is employed. The Zn²⁺ ion coordinates with the nitrogen of the cyano group, withdrawing electron density and rendering the nitrile carbon highly electrophilic. This drastically lowers the activation energy required for the azide's nucleophilic attack [3].

Mechanism A 6-Fluoroquinoline-8-carbonitrile (Electrophile) D Zinc-Nitrile Complex (Activated Intermediate) A->D Coordination B Sodium Azide (NaN3) (1,3-Dipole) E [3+2] Cycloaddition (Transition State) B->E Dipolar Attack C ZnBr2 Catalyst (Lewis Acid) C->D Activation D->E F 5-(6-Fluoroquinolin-8-yl)-1H-tetrazole (Target Bioisostere) E->F Cyclization & Protonation

Mechanistic pathway of the Lewis acid-catalyzed [3+2] cycloaddition.

Catalyst Selection & Experimental Optimization

Selecting the correct catalytic system is critical for both yield and laboratory safety. Table 1 summarizes the quantitative data driving our protocol selection. The aqueous ZnBr₂ system (developed by Demko and Sharpless) is prioritized because it inherently buffers the reaction at ~pH 8, completely suppressing the formation of volatile HN₃ gas [2]. For substrates that exhibit extreme hydrophobicity and fail to wet in water, an amine-salt catalyzed approach in DMF serves as a reliable alternative [4].

Table 1: Comparative Analysis of Catalytic Systems for Nitrile-to-Tetrazole Conversion

Catalytic SystemSolventTemp (°C)Time (h)Avg. Yield (%)Safety & Scalability Profile
UncatalyzedDMF120>48<20Poor: High risk of hydrazoic acid (HN₃) generation.
NH₄Cl (1.5 eq)DMF1202460 - 70Moderate: Sublimation of NH₄Cl; moderate HN₃ risk.
Py·HCl (1.0 eq)DMF1101280 - 85Good: Effective for highly lipophilic substrates [4].
ZnBr₂ (1.0 eq)H₂O10016 - 24>90Excellent: Green solvent, pH ~8 eliminates HN₃ risk [2].

Experimental Protocols

Protocol A: Aqueous Zinc-Catalyzed Synthesis (Primary Method)

This self-validating protocol utilizes pH-dependent solubility to drive both the reaction safety and the final product isolation.

Materials Required:

  • 6-Fluoroquinoline-8-carbonitrile (1.0 equiv, 10 mmol, 1.72 g)

  • Sodium azide (NaN₃) (1.2 equiv, 12 mmol, 0.78 g)

  • Zinc bromide (ZnBr₂) (1.0 equiv, 10 mmol, 2.25 g)

  • Deionized water (20 mL)

  • 3M HCl solution

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-fluoroquinoline-8-carbonitrile (1.72 g) in 20 mL of deionized water.

  • Catalyst & Reagent Addition: Add ZnBr₂ (2.25 g) followed by NaN₃ (0.78 g). Causality Note: The addition of ZnBr₂ and NaN₃ in water creates a mildly alkaline buffer (pH ~8). Verify the pH with indicator paper before heating to ensure no acidic contaminants are present that could liberate HN₃.

  • Thermal Activation: Heat the vigorously stirring mixture to a gentle reflux (100 °C) for 16–24 hours. The initial suspension will gradually change character as the water-soluble zinc-tetrazole complex forms.

  • In-Process Monitoring: Monitor the reaction via LC-MS or FT-IR. The reaction is complete when the sharp C≡N stretching frequency (~2220 cm⁻¹) entirely disappears.

  • Acidic Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly add 3M HCl dropwise until the pH reaches 3.0. Causality Note: At pH 3, the tetrazole ring (pKa ~4.5) becomes protonated and neutral. Because the neutral 5-(6-fluoroquinolin-8-yl)-1H-tetrazole is highly lipophilic, it crashes out of the aqueous phase, while unreacted azide (as HN₃ in solution) and zinc salts remain dissolved.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water (3 × 10 mL) to remove residual zinc salts, and dry under high vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure tetrazole derivative.

Protocol B: Amine-Salt Catalyzed Synthesis (Alternative Method)

Use this method if the starting material exhibits poor reactivity in water due to extreme hydrophobicity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-fluoroquinoline-8-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M concentration) in a sealed tube or round-bottom flask.

  • Reagent Addition: Add Pyridine hydrochloride (Py·HCl) (1.0 equiv) and NaN₃ (1.5 equiv).

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5 × 20 mL) to remove DMF and unreacted salts.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Workflow S1 1. Reagent Preparation Mix Nitrile, NaN3, ZnBr2 in H2O S2 2. Reflux Reaction Stir at 100 °C for 16-24 h S1->S2 S3 3. In-Process Control Monitor via LC-MS or TLC S2->S3 S3->S2 If Incomplete S4 4. Acidic Quenching Adjust pH to 3 with 3M HCl S3->S4 If Complete S5 5. Isolation Filter precipitated crude product S4->S5 S6 6. Purification Recrystallize from EtOH/H2O S5->S6

Step-by-step experimental workflow for the aqueous synthesis of tetrazoles.

Analytical Characterization & Validation

To validate the successful synthesis of 5-(6-fluoroquinolin-8-yl)-1H-tetrazole , perform the following analytical checks:

  • FT-IR Spectroscopy: Confirm the disappearance of the nitrile peak at ~2220 cm⁻¹ and the appearance of broad N-H stretching bands between 2400–3200 cm⁻¹ (characteristic of the tetrazole ring).

  • ¹H NMR (DMSO-d₆): The tetrazole N-H proton typically appears as a highly deshielded, broad singlet at >15.0 ppm (often broadened or absent due to rapid solvent exchange). The quinoline aromatic protons will shift slightly compared to the starting material.

  • ¹⁹F NMR (DMSO-d₆): Expect a distinct signal (multiplet or singlet depending on decoupling) around -110 to -115 ppm, confirming the integrity of the 6-fluoro substitution.

  • ESI-MS: The theoretical exact mass of the product is 215.06 Da. Look for the [M+H]⁺ peak at m/z 216.1 and the prominent [M-H]⁻ peak at m/z 214.1 in negative ion mode, which is highly sensitive for acidic tetrazoles.

Safety & Troubleshooting

  • Sodium Azide Toxicity: NaN₃ is highly toxic and potentially explosive. Never use metal spatulas (especially copper or lead) when handling NaN₃, as this can form shock-sensitive metal azides.

  • Hydrazoic Acid Risk: Always ensure the reaction mixture is neutral or slightly basic before heating. Acidification (Step 5) must only be done after the reaction is cooled to room temperature, and it should be performed in a well-ventilated fume hood.

  • Incomplete Conversion: If LC-MS shows unreacted nitrile after 24 hours, the quinoline nitrogen may be sequestering the zinc catalyst. Add an additional 0.2 equivalents of ZnBr₂ and 0.5 equivalents of NaN₃, and continue refluxing.

References

  • Title: 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles Source: Synthetic Communications URL: [Link]

Advanced Protocols for the Functionalization of 6-Fluoroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6) represents a highly versatile "bifunctional" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three primary handles:

  • The C8-Nitrile (C-CN): A gateway for metal-catalyzed cross-couplings (decyanative arylation) or classical functional group interconversions (hydration/reduction).

  • The C6-Fluorine (C-F): A latent handle for Nickel-catalyzed C-F activation, allowing late-stage diversification that is impossible with standard Palladium catalysis.

  • The Quinoline Core (C2-H): The electron-deficient nature of the ring (exacerbated by the -F and -CN groups) makes the C2 position highly susceptible to radical C-H functionalization (Minisci-type reactions).

This Application Note details three advanced protocols designed to selectively functionalize this scaffold, enabling the rapid generation of diverse libraries for drug discovery.

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for 6-Fluoroquinoline-8-carbonitrile.

ReactivityMap Core 6-Fluoroquinoline- 8-carbonitrile Rxn1 Ni-Catalyzed C-CN Activation (Suzuki-Type) Core->Rxn1 Arylboronic Acid Ni(COD)2 Rxn2 Radical C-H Alkylation (Minisci) Core->Rxn2 Carboxylic Acid AgNO3/Persulfate Rxn3 Ni-Catalyzed C-F Activation (Kumada) Core->Rxn3 Grignard Rgt Ni(PCy3)2 Prod1 6-Fluoro-8-arylquinoline Rxn1->Prod1 Prod2 2-Alkyl-6-fluoro- 8-quinolinecarbonitrile Rxn2->Prod2 Prod3 6-Alkyl-8-quinoline- carbonitrile Rxn3->Prod3

Figure 1: Divergent functionalization strategy for 6-Fluoroquinoline-8-carbonitrile.

Protocol A: Nickel-Catalyzed Decyanative Cross-Coupling

Objective: Replacement of the C8-cyano group with an aryl group. Mechanism: Oxidative addition of Ni(0) into the inert C-CN bond, followed by transmetallation with an arylboronic ester and reductive elimination.

Rationale

Standard Pd-catalyzed couplings require a halide (Br, I). The C-CN bond is typically inert to Pd but is reactive toward electron-rich Ni(0) centers. This reaction is thermodynamically driven by the formation of a stable Ni-CN species (often trapped by Lewis acids or released).

Experimental Procedure

Reagents:

  • Substrate: 6-Fluoroquinoline-8-carbonitrile (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: PCy₃ (20 mol%) or dcype (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh Ni(COD)₂ (27.5 mg, 0.1 mmol) and PCy₃ (56 mg, 0.2 mmol) into a reaction vial. Dissolve in 1 mL of dioxane and stir for 10 min to form the active catalyst complex (solution turns deep orange/red).

  • Substrate Addition: Add 6-Fluoroquinoline-8-carbonitrile (172 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Sealing: Add remaining dioxane (4 mL) to reach 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and heat to 100°C for 12–16 hours in a heating block.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The C-F bond at C6 is generally stable under these conditions provided the temperature does not exceed 120°C and no strong reductants (like Zn) are present.

Protocol B: Radical C-H Alkylation (Minisci Reaction)

Objective: Direct C-H alkylation at the C2 position. Mechanism: Generation of a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) which attacks the electron-deficient heterocycle at its most electrophilic position (C2), followed by oxidation and re-aromatization.

Rationale

The 6-fluoro and 8-cyano groups are both electron-withdrawing, significantly lowering the LUMO of the quinoline ring. This makes the C2 position exceptionally reactive toward nucleophilic radicals. This method avoids the need for pre-functionalization (e.g., C2-halogenation).[1]

Experimental Procedure

Reagents:

  • Substrate: 6-Fluoroquinoline-8-carbonitrile (1.0 equiv)

  • Radical Precursor: Alkyl carboxylic acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (10 mol%)

  • Solvent: CH₂Cl₂/H₂O (biphasic 1:1) or TFA (for decarboxylation)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask open to air (Minisci is air-tolerant), dissolve 6-Fluoroquinoline-8-carbonitrile (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Reagent Addition: Add water (5 mL), the alkyl carboxylic acid (2.0 mmol), and AgNO₃ (17 mg, 0.1 mmol).

  • Initiation: Add (NH₄)₂S₂O₈ (456 mg, 2.0 mmol) in one portion.

  • Reaction: Stir vigorously at 40°C. Evolution of CO₂ gas indicates radical formation.

  • Monitoring: Monitor by TLC. If conversion stalls, add a second portion of oxidant and silver catalyst.

  • Workup: Basify with saturated NaHCO₃ (caution: foaming). Extract with CH₂Cl₂ (3x).

  • Purification: Silica gel chromatography.

Data Summary Table: Expected Selectivity

Position Reactivity Explanation
C2 High Most electron-deficient site; adjacent to Nitrogen.
C4 Low Sterically hindered by peri-hydrogen; less electrophilic than C2.

| C5/C7 | None | Electron-rich carbocyclic ring; deactivated by F/CN. |

Protocol C: Nickel-Catalyzed C-F Activation (Kumada Coupling)

Objective: Replacement of the C6-Fluorine with an alkyl or aryl group. Mechanism: This is an advanced transformation. The strong C-F bond (approx. 110 kcal/mol) requires a nucleophilic Ni(0) species for oxidative addition.

Rationale

While Pd-catalyzed coupling is ineffective for C-F bonds, Ni-catalysts with electron-rich phosphines (e.g., PCy₃, dcype) can insert into the C-F bond of electron-deficient arenes. The 8-CN group activates the C6-F bond electronically, facilitating this difficult step.

Experimental Procedure

Reagents:

  • Substrate: 6-Fluoroquinoline-8-carbonitrile (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Grignard Reagent (R-MgBr) (1.2 equiv)

  • Catalyst: Ni(COD)₂ (5 mol%)

  • Ligand: PCy₃ (10 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix Ni(COD)₂ and PCy₃ in THF.

  • Substrate Addition: Add the fluoroquinoline substrate.

  • Grignard Addition: Cool the mixture to 0°C. Add the Grignard reagent dropwise over 10 minutes.

    • Note: Slow addition is crucial to prevent nucleophilic attack at the nitrile (C8) or the imine (C2). The catalytic C-F coupling is usually faster than uncatalyzed addition to the nitrile at low temperatures.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with dilute HCl (1M). Caution: This will hydrolyze any imine formed if the Grignard attacked the nitrile. To preserve the nitrile, quench with saturated NH₄Cl.

Mechanistic Insight: Ni-Catalyzed C-CN Activation

Understanding the catalytic cycle is vital for troubleshooting. The C-CN activation pathway competes with C-F activation, but ligand choice dictates selectivity.

Mechanism Ni0 Ln-Ni(0) OxAdd Oxidative Addition (Ar-Ni-CN) Ni0->OxAdd + Substrate Substrate Ar-CN (Substrate) TransMet Transmetallation (Ar-Ni-Ar') OxAdd->TransMet + Ar'-B(OH)2 - B-CN species RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Ni0 Product Release

Figure 2: Simplified catalytic cycle for Ni-catalyzed decyanative cross-coupling.

References

  • Ni-Catalyzed C-CN Activation

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Nitriles with Arylboronic Esters.
    • Source:J. Am. Chem. Soc.[2]2015 , 137, 1717–1726.

    • URL:[Link]

    • Relevance: Foundational text for converting nitriles to aryl groups.
  • C-H Functionalization of Quinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Molecules2021, 26, 5467.
    • URL:[Link]

    • Relevance: Reviews C2-selective methods applicable to the quinoline core.
  • Minisci Reaction Protocols

    • Title: Practical C-H Functionalization of Quinones (and Heterocycles) with Boronic Acids (and Radicals).
    • Source:J. Am. Chem. Soc.[2]2011 , 133, 3292.[2]

    • URL:[Link]

    • Relevance: Provides the radical conditions suitable for electron-deficient heterocycles.
  • C-F Bond Activation

    • Title: Nickel-Catalyzed C–F Bond Functionalization of Unactiv
    • Source:Chem. Rev.2015, 115, 5707.
    • URL:[Link]

    • Relevance: Advanced protocols for utilizing the C-F handle.

Sources

Application Note: 6-Fluoroquinoline-8-carbonitrile as a Strategic Scaffold for Next-Generation Antibacterials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Gram-negative bacilli, necessitates the exploration of novel chemical space around the privileged quinolone scaffold. 6-Fluoroquinoline-8-carbonitrile represents a high-value intermediate that bridges the gap between classic fluoroquinolone pharmacophores and next-generation bacterial topoisomerase inhibitors.

This guide details the strategic utility, synthesis, and application of 6-fluoroquinoline-8-carbonitrile. Unlike traditional C-7 modified quinolones (e.g., ciprofloxacin), this scaffold enables modification at the C-8 position—a critical vector for overcoming resistance mechanisms involving efflux pumps and gyrase mutations.

Strategic Pharmacophore Analysis

The efficacy of 6-fluoroquinoline-8-carbonitrile lies in its dual-functionality, acting as both a binding enhancer and a synthetic "diversity handle."

The Fluorine Effect (C-6 Position)

The C-6 fluorine atom is non-negotiable for high-potency antibacterials. It serves two mechanistic functions:

  • Cellular Penetration: Increases lipophilicity (logP), facilitating transport across the bacterial cell wall (especially in Gram-positive strains).

  • Gyrase Binding: Enhances the binding affinity to the DNA-gyrase complex (specifically the GyrA subunit) via van der Waals interactions and electronic modulation of the aromatic ring.

The Nitrile Handle (C-8 Position)

The C-8 carbonitrile group is a "masked" functionality that solves the steric bulk issue often seen with C-8 methoxy groups (e.g., moxifloxacin). It serves as a gateway to three distinct antibiotic classes:

  • 8-Aminomethylquinolones: Via reduction. These target Mycobacterium tuberculosis and overcome resistance in MRSA.

  • 8-Carboxamidoquinolones: Via hydrolysis.[1][2] These introduce hydrogen bond donors/acceptors to interact with Topoisomerase IV (ParC).

  • Tetrazolo-quinolines: Via cycloaddition. These offer novel bioisosteres for carboxylic acids.

Visualizing the Pathway

The following diagram illustrates the synthetic utility of the scaffold.

G Start 6-Fluoro-8-bromoquinoline (Precursor) Core 6-Fluoroquinoline-8-carbonitrile (The Scaffold) Start->Core Pd-Catalyzed Cyanation Path1 Reduction (Raney Ni / H2) Core->Path1 Path2 Hydrolysis (H2O2 / NaOH) Core->Path2 Path3 Cycloaddition (NaN3) Core->Path3 Prod1 8-Aminomethyl Derivatives (Target: MRSA) Path1->Prod1 Prod2 8-Carboxamide Derivatives (Target: Topo IV) Path2->Prod2 Prod3 8-Tetrazole Derivatives (Bioisosteres) Path3->Prod3

Figure 1: Divergent synthesis pathways originating from the 6-fluoroquinoline-8-carbonitrile scaffold.

Synthetic Workflow: Palladium-Catalyzed Cyanation[3][4]

The most robust method for synthesizing 6-fluoroquinoline-8-carbonitrile is the palladium-catalyzed cyanation of 6-fluoro-8-bromoquinoline. This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (CuCN at >200°C).

Critical Process Parameters (CPPs)
  • Catalyst System: Pd₂(dba)₃ with dppf ligand provides the best turnover frequency (TOF) for electron-deficient heteroaryl halides.

  • Cyanide Source: Zn(CN)₂ is preferred over NaCN/KCN due to higher solubility in organic solvents and lower immediate toxicity (though still highly hazardous).

  • Solvent: DMF or NMP (anhydrous) is required to maintain catalyst stability at elevated temperatures.

Protocol Steps

Safety Warning: Cyanide salts are lethal. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available. All waste must be quenched with bleach (sodium hypochlorite).

  • Preparation:

    • In a glovebox or under argon stream, charge a dry pressure vial with:

      • 6-Fluoro-8-bromoquinoline (1.0 eq, 5.0 mmol)

      • Zn(CN)₂ (0.6 eq, 3.0 mmol)

      • Pd₂(dba)₃ (2 mol%)

      • dppf (4 mol%)

      • Zinc powder (10 mol% - activator)

    • Add anhydrous DMF (Concentration: 0.2 M).

  • Reaction:

    • Seal the vial and purge with nitrogen for 5 minutes.

    • Heat the block to 120°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and the nitrile (Rf ~0.4) should appear.

  • Work-up (Quenching):

    • Cool to room temperature.

    • Dilute with EtOAc and wash with 2M Ammonium Hydroxide (this complexes zinc and residual copper/palladium).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂).

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Yield Expectation: 85–92% as an off-white solid.

Application: Functionalization to 8-Aminomethyl Antibacterials[5]

The nitrile group is most valuable when converted to an amine, creating a "hinge" region that interacts with the glutamate residues in the DNA gyrase active site.

Reduction Protocol
  • Dissolution: Dissolve 6-fluoroquinoline-8-carbonitrile (1.0 mmol) in Methanolic Ammonia (7N, 10 mL).

  • Catalyst: Add Raney Nickel (50% w/w slurry in water, washed 3x with MeOH).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at room temperature for 12 hours.

    • Note: High pressure (50 psi) may be required if the reaction is sluggish, but 1 atm usually suffices for this activated system.

  • Isolation: Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet). Concentrate filtrate to obtain the crude amine.

Biological Evaluation: Antibacterial Assay

Once the derivative is synthesized, its activity must be validated against standard reference strains.

MIC Determination (Broth Microdilution)

Follow CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Müller-Hinton Broth (MHB): Cation-adjusted.

  • Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

  • Control: Ciprofloxacin.[3][4][5]

Procedure:

  • Stock Solution: Dissolve test compound in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Interpretation Table[4][9]
Compound ClassC-6 SubstituentC-8 SubstituentExpected MIC (S. aureus)Mechanism Note
Precursor F-CN>64 µg/mLInactive (lacks binding motif)
Target Drug F-CH₂NH₂0.5 - 2.0 µg/mLEnhanced Gyrase Binding
Reference F-H (Ciprofloxacin)0.25 - 0.5 µg/mLStandard of Care

References

  • Fluoroquinolone SAR & Mechanism

    • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.
  • Palladium-Catalyzed Cyanation Methodology

    • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a robust and non-toxic cyanide source for the cyanation of aryl and heteroaryl halides. Chemical Communications.[6][7]

  • Antibacterial Protocols (CLSI)

    • Clinical and Laboratory Standards Institute. (2023).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • 8-Substituted Quinolone Synthesis

    • Cecchetti, V., et al. (1996). Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy.[9] Journal of Medicinal Chemistry.[3][9]

Sources

Troubleshooting & Optimization

Improving yield of 6-Fluoroquinoline-8-carbonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the hydrolysis of 6-fluoroquinoline-8-carbonitrile.

Due to the steric hindrance at the 8-position (flanked by the quinoline nitrogen and the peri-hydrogen at C7) and the electronic sensitivity of the fluorinated aromatic ring, standard hydrolysis protocols often lead to poor yields, over-hydrolysis, or degradation. This guide provides field-proven, self-validating protocols to help you selectively synthesize either the primary amide or the carboxylic acid.

Visual Workflow: Hydrolysis Pathway Selection

To prevent material loss, you must select your reaction conditions based on your target product. The diagram below illustrates the divergent pathways and highlights why harsh basic conditions should be avoided.

Workflow Start 6-Fluoroquinoline-8-carbonitrile Basic Harsh Base (NaOH, Δ) NOT RECOMMENDED Start->Basic OH⁻ / H₂O Acidic Controlled Acid (HCl, Δ) TARGET: Carboxylic Acid Start->Acidic H⁺ / H₂O Catalytic Pt Catalyst (Neutral, 80°C) TARGET: Primary Amide Start->Catalytic [PtH{(PMe₂O)₂H}(PMe₂OH)] SNAr Degradation & SNAr (Low Yield) Basic->SNAr Side reactions AcidProd 6-Fluoroquinoline-8-carboxylic acid Acidic->AcidProd Complete Hydrolysis AmideProd 6-Fluoroquinoline-8-carboxamide Catalytic->AmideProd Hydration Only

Reaction pathway decision tree for 6-fluoroquinoline-8-carbonitrile hydrolysis.

Troubleshooting & FAQs

Q: Why am I seeing a complex mixture of degradation products when I use standard NaOH/KOH hydrolysis? A: The cyano group at the 8-position is highly sterically hindered, requiring prolonged heating and highly concentrated base to force the hydrolysis[1]. However, the quinoline ring is electron-deficient, and the fluorine atom at the 6-position acts as an excellent leaving group. Under forcing basic conditions, the hydroxide ion acts as a nucleophile, leading to competitive Nucleophilic Aromatic Substitution (SNAr) and general ring degradation[2]. To preserve the C-F bond, you must avoid harsh basic conditions.

Q: I want to isolate 6-fluoroquinoline-8-carboxamide. How can I stop the reaction at the primary amide stage? A: In traditional acid/base chemistry, stopping at the amide is notoriously difficult because amide hydrolysis is often faster than the initial nitrile hydrolysis[3]. To achieve absolute chemoselectivity, we recommend using the Ghaffar-Parkins catalyst (a platinum(II) hydride complex). This catalyst operates under neutral conditions. It specifically coordinates the nitrile triple bond, hydrating it to the amide. Once formed, the amide is released from the metal's coordination sphere, preventing any further hydrolysis to the carboxylic acid[3].

Q: My acidic hydrolysis to the carboxylic acid shows complete consumption of the starting material, but my isolated yield is near zero. Where is my product? A: Your product is likely trapped in the aqueous phase. 6-Fluoroquinoline-8-carboxylic acid is an amphoteric molecule. In the strongly acidic reaction mixture (e.g., 6M HCl), the quinoline nitrogen is protonated, forming a highly water-soluble quinolinium salt[4]. If you attempt a standard organic extraction (e.g., using ethyl acetate or DCM) at this low pH, the product will remain in the aqueous layer. You must carefully adjust the pH of the aqueous phase to the molecule's isoelectric point (typically around pH 4.0–4.5) to precipitate the neutral zwitterion.

Quantitative Performance Metrics

The table below summarizes the expected outcomes when applying different hydrolytic conditions to 6-fluoroquinoline-8-carbonitrile.

Hydrolysis MethodTarget ProductTypical YieldChemoselectivityDegradation / SNAr Risk
Aqueous NaOH (Reflux) Carboxylic Acid< 30%Poor (Mixture of amide/acid)High (C-F bond cleavage)
6M HCl (100 °C) Carboxylic Acid80–85%Moderate (Forces completely to acid)Low
Ghaffar-Parkins Catalyst (80 °C) Primary Amide> 90%Excellent (Stops strictly at amide)None (Neutral conditions)

Validated Experimental Protocols

Protocol A: Synthesis of 6-Fluoroquinoline-8-carboxamide (Amide Target)

Mechanism: Transition-metal catalyzed neutral hydration.

  • Preparation: In a clean, dry round-bottom flask, dissolve 6-fluoroquinoline-8-carbonitrile (1.0 equiv) in a solvent mixture of Ethanol/Water (2:1 v/v) to achieve a concentration of ~0.2 M.

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst [PtH{(PMe2O)2H}(PMe2OH)] (2.0 mol%). Note: The reaction can be run open to the air, but purging with nitrogen ensures maximum catalyst longevity.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C with rigorous stirring (300 rpm) for 5 hours.

  • Monitoring: Verify the consumption of the nitrile via TLC (eluent: 29:1 CH2Cl2:MeOH). The catalyst ensures the reaction stops cleanly at the amide[3].

  • Workup: Cool the flask to room temperature. Concentrate the mixture on a rotary evaporator under reduced pressure to yield a crude crystalline slurry.

  • Purification: Redissolve the crude mixture in a minimal amount of methanol, dry over anhydrous Na2SO4, and filter through a short silica gel plug to remove the platinum catalyst. Concentrate to yield the pure primary amide.

Protocol B: Synthesis of 6-Fluoroquinoline-8-carboxylic acid (Acid Target)

Mechanism: Acid-catalyzed hydration followed by forced amide hydrolysis.

  • Preparation: Suspend 6-fluoroquinoline-8-carbonitrile (1.0 equiv) in 6M HCl (10 volumes relative to substrate weight).

  • Activation: Heat the mixture to 100 °C under reflux. Causality note: The acid protonates the quinoline nitrogen and the nitrile group, increasing the electrophilicity of the nitrile carbon and allowing water to attack despite the steric bulk[4]. As the starting material protonates, the suspension will gradually become a homogeneous solution.

  • Hydrolysis: Maintain reflux for 12–16 hours. Monitor via LC-MS to ensure the intermediate amide has been fully converted to the carboxylic acid.

  • Isoelectric Precipitation (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly and dropwise, add 2M NaOH while monitoring the pH with a calibrated meter. Stop the addition when the pH reaches ~4.5.

  • Isolation: A thick precipitate of the zwitterionic 6-fluoroquinoline-8-carboxylic acid will form. Stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid through a sintered glass funnel, wash with ice-cold water (to remove residual NaCl/NH4Cl salts), and dry under high vacuum at 50 °C overnight.

References

  • 7.8 Reactions of Nitriles – Organic Chemistry II KPU Pressbooks[Link]

  • hydrolysis of nitriles Chemguide[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Organic Syntheses[Link]

  • Heterocyclic Fluorine Compounds. Part V. Fluoro-pyridine Oxides and Fluoroquinoline N-Oxides Journal of the Chemical Society (RSC)[Link]

Sources

Technical Support Center: Solving Fluoroquinoline Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for fluoroquinoline (commonly referred to as fluoroquinolone) solubility. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide addresses the fundamental causality behind fluoroquinoline precipitation and provides self-validating experimental workflows to ensure your biological assays and drug development pipelines remain robust and reproducible.

Part 1: The Mechanistic FAQs

Q1: Why do fluoroquinolines inherently resist dissolution in physiological aqueous media (pH 7.4)? A1: The solubility barrier is dictated by the molecule's amphoteric nature. Fluoroquinolines possess both an acidic carboxylic acid group (pKa ~5.5–6.1) and a basic piperazinyl amine group (pKa ~7.8–9.3)[1][2]. At physiological pH (7.4), which is dangerously close to their isoelectric point (pI), these molecules exist primarily as zwitterions[1]. In this state, the net charge is zero, minimizing hydration by water molecules while maximizing intermolecular electrostatic interactions. This results in a highly stable crystal lattice that energetically resists aqueous dissolution[2][3].

Q2: I tried heating my aqueous buffer to dissolve the compound, and it worked temporarily, but it crashed out upon cooling. Why? A2: The solubilization of fluoroquinolines is a strongly endothermic process (positive ΔH)[4][5]. Heating the system provides the thermal energy required to overcome the high crystal lattice energy. However, this is a thermodynamic shift, not a permanent chemical modification. Once the system cools back to room temperature or 37°C, the thermal energy dissipates, the solubility limit drops, and the solution becomes supersaturated, leading to rapid nucleation and precipitation[4].

Q3: Does the choice of salt form actually matter for in vitro assays? A3: Absolutely. Using a free base fluoroquinoline in aqueous media is a frequent point of failure. Salt forms, such as hydrochlorides or lactates, dramatically lower the crystal lattice energy and immediately form ionic species (e.g., Cl⁻) upon contact with water, promoting rapid hydration[3][6]. Always verify whether your vendor supplied the free base or a salt form.

Factors Core Fluoroquinoline Aqueous Solubility pH pH & Ionization (Zwitterion at pI) pH->Core Alters charge state Thermo Thermodynamics (Endothermic) Thermo->Core Heat breaks lattice Complex Complexation (Cyclodextrins) Complex->Core Shields hydrophobic ring Salts Salt Form (HCl, Lactate) Salts->Core Lowers lattice energy

Caption: Key physicochemical factors governing fluoroquinoline solubility.

Part 2: Physicochemical Data Center

To engineer a solubility solution, you must first understand the specific quantitative parameters of your target compound. Below is a summarized comparison of common fluoroquinolines.

CompoundpKa1 (Carboxyl)pKa2 (Amine)Isoelectric Point (pI)Aqueous Solubility (pH 7.0)Reference
Ciprofloxacin 6.098.627.14~0.04 - 0.15 mg/mL[1][2]
Levofloxacin 5.58.06.75~4.0 mg/mL[2][3]
Finafloxacin 5.67.86.7~5.5 mg/mL[7]
Ofloxacin 5.979.287.62~4.0 mg/mL[2]

Part 3: Troubleshooting Guide

Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into a pH 7.4 assay buffer.

  • Causality: You are experiencing "solvent shift precipitation." The compound is highly soluble in DMSO, but when introduced to water at its pI, the hydrophobic fluorinated aromatic rings rapidly aggregate before they can disperse[1][8].

  • Actionable Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the hydrophobic aromatic fragment of the fluoroquinoline, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[8][9][10].

Issue 2: Solubility is inconsistent between different batches of the same assay buffer.

  • Causality: Fluoroquinolines are notorious for chelating divalent metal cations (e.g., Ca²⁺, Mg²⁺) present in varying trace amounts in biological buffers or cell culture media[11][12]. This complexation alters the apparent solubility and bioavailability of the drug.

  • Actionable Solution: If your assay permits, add a chelating agent like EDTA (0.1 - 1.0 mM) to the buffer prior to drug addition, or switch to a strictly metal-free buffer system[12].

Workflow Start Precipitation in Aqueous Buffer CheckPH Is pH near pI (pH 7.0-7.4)? Start->CheckPH AdjustPH Adjust pH < 6.0 or > 8.5 CheckPH->AdjustPH Assay permits pH change UseCD Form HP-β-CD Inclusion Complex CheckPH->UseCD Strict pH 7.4 required CheckMetals Check for Divalent Cations (Ca2+, Mg2+) CheckPH->CheckMetals pH already optimized Success Stable Aqueous Solution AdjustPH->Success UseCD->Success AddEDTA Add Chelator (EDTA) CheckMetals->AddEDTA Metals present AddEDTA->Success

Caption: Troubleshooting workflow for fluoroquinoline precipitation in aqueous buffers.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checkpoints to verify that you have achieved a true thermodynamic solution rather than a deceptive colloidal suspension.

Protocol 1: Preparation of Fluoroquinoline-HP-β-CD Inclusion Complexes

This protocol encapsulates the hydrophobic core of the drug, allowing dissolution at physiological pH without altering the buffer[8][10].

  • Molar Ratio Calculation: Calculate the required mass for a 1:2 (Drug : HP-β-CD) molar ratio. Causality: An excess of cyclodextrin drives the equilibrium toward complete complexation according to the stability constant (

    
    )[10].
    
  • Co-dissolution: Dissolve the HP-β-CD in your target aqueous buffer (pH 7.4). Slowly add the fluoroquinoline powder to the cyclodextrin solution while stirring continuously.

  • Thermodynamic Equilibration: Place the solution in an orbital shaker at 37°C for 24 hours. Causality: Complexation is not instantaneous; it requires time to reach thermodynamic equilibrium[8].

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed, undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

System Validation Checkpoint: How do you know it's a true solution and not sub-visible aggregates? Take the filtered supernatant and measure its UV-Vis absorbance at its


 (e.g., ~270-280 nm). Perform a serial dilution (1x, 2x, 4x, 8x) using the blank buffer. Plot Absorbance vs. Concentration.
Validation: If the plot is perfectly linear (

), the Beer-Lambert law holds, confirming a true molecular solution. If the plot curves downward at higher concentrations, light scattering from colloidal aggregates is occurring, indicating incomplete complexation.
Protocol 2: pH-Solubility Profiling (Shake-Flask Method)

Use this protocol to map the exact U-shaped solubility curve of your specific compound batch[3].

  • Buffer Preparation: Prepare a series of 0.02 M buffers ranging from pH 3.0 to 8.0, maintaining a constant ionic strength (

    
    ) using NaCl[3].
    
  • Excess Addition: Add an excess amount of the fluoroquinoline powder (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.

  • Thermal Control: Agitate the vials at exactly 30 ± 0.5°C for 48 hours. Causality: Because solubilization is endothermic, even minor temperature fluctuations will drastically skew the solubility data[4].

  • Filtration and Analysis: Filter the equilibrated solutions through a 0.45 µm filter and quantify the dissolved drug via HPLC.

System Validation Checkpoint: How do you know the drug didn't chemically degrade or change salt forms during the 48-hour incubation? Recover the undissolved solid pellet from the pH 3.0 and pH 8.0 vials. Dry the pellets and analyze them using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Validation: If the melting point or diffraction pattern matches your starting powder, your solubility data is valid. If it has changed, the fluoroquinoline has undergone in situ salt formation (e.g., converting to a hydrochloride salt at low pH) or hydrate conversion, meaning your solubility curve represents two different chemical entities[6].

References

1.[11] Influence of metal cations on the solubility of fluoroquinolones. PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_21K0aA9RGA9wmToQRMb_pQmhdTSW05cNVLfo6XmT3SGUVt9qjFNTTcj8AXbDmEQsA0O5phhz67EOKNpEmKjL6Nma1EGmc3sA9j1WcHJo79fmef5pzqH65xxntCRMzqZLKCI=] 2.[3] The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. FIP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXbAHP33N1RmagfAFgXW6E_qJf3mZqweekD4j4BPMml1q37y95IvBr_A4lOCLgZHtjzqsuVsOCfLBTgokdb5EAXP72dl-L9Zy0N3Fqg2agQSMlIWkaNUnZe4cAfjdERc5hnXKNKDxSxBggouGfr7rPU5YMmYX-DqsE7xuS1N4] 3.[12] Influence of metal cations on the solubility of fluoroquinolones. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSqqmhH0VK0ltFC66TwMOpGdna0cYmC31_xd-OaH2J8S4LGiIzsgSWhSyM1T3zLtU7_eCzxqpMTVX-EdCcyZtrFDBch9k3RT5aLXJHVOlrv6nDU2Hu_wObtWgmCrCgchXHQB15L-1NDdA8If8j_sameIFaA8JYGeRqlGhrHdcb97fm9RKXt6x1YCA7wfKzURNgz8blj6a6260scia7w__24epKVZcIA_HQGbU=] 4.[9] Effect of hydroxypropyl-β-cyclodextrin on the solubility, stability and in-vitro release of ciprofloxacin for ocular drug delivery. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByYhGNxVvW-PRzncrGryJVJLpNdhmd1CVAhTsMiVlTdK-90_2w3vuIRuFTb7IUd4N2k8lzKFs9Qa7YKfoSIqwv1OA0K31gs7il-Jt1uUI8lqp-aILdgYlvFLmGtf9PLLls98TbuVju-_DgP2Sz9SeUjgKW5v7SZEafKmsUPX297Wg6pXXJqvWzaK8YdLKEPvAN9AXOpna_rCwgP00nkofmcsWzMAlLIe3lC0eaRaCuQbOLLOhZASE3l-9yvhf5A7WbispzLfWUE_J0CpqJN28mefmCZAtgP9qlyegW4TzpGjltwAyYfDlrXZVPlrOZg==] 5.[4] Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. African Journal of Pharmaceutical Research and Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGijVh1QytjrQX_sJRlaoMD9MoLG_03wwzbJnPHkaFqBVkALdfNX1PHgYvJv0st_x9OqoNy4UUOJ55DUM7KoLx_dswkznNZGs6J0cuNR1irOJXPoE4kAW-N2bzGCSyrz-4BRkBOKiiZF0R9R15oSJ7P8MYX_cDfcj2IdgZ5lIqyZrbhS0ro50i1ryBPKpDViVGiNlUg1DWRcz7ZRYY7bFPthQc-77LshwrstDmxz9E=] 6.[6] Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk9XljCCHgu50kjoOvcM0PrOIHo12ZfGg24SwVo6-n3lX9zFEJWuV53fJwqWSDP5gsHNchBB4AigF_d4f6l8W1wwYDGfchVM-4G8e2q7NK9gfwvCIXJ-5n1pVPTpv63h1JUDp4] 7.[1] Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ1BFW0xQb2TrToZ18mKD-gBMnoxdMhgMBcGCoapBJAobav-zoIVECcKuZlZNUU1zqqU5MeRUpeFfjzGrF5eRKtlEnNrDdcEnSwZzUIu0j-7erRxJYYtTmd9TKC29zvN6JPssFK9qHBcvUK9PA_OBUhhgFL3BvEuI=] 8.[7] Finafloxacin Interactions: A Technical Support Resource for Researchers. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH91GglYaReg-eY-72vA-zSNUP4YFsCbwPhG7IjFnuxRTGknIp3WkQp5OD-OxQHqmRzCvHenzpi2kH6bheabVctc6GqCnHA6SyE8JOdOx1xsrCQIrOJ8284O-Fch1ePmciRExpfdox5XFnG2kQXlw9IJgRjkJhsbkIc2HyYEgy3O7TsH2uMTMz_Ds25uos9C1dxxodM_9p9Np4TFKhsR6yDR5Q=] 9.[8] The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs' Pharmacokinetic. PMC (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBSGtxpQZD3fja4IghpnwC3yIpl0rto_H0RdOpKUxTiRrhuP7VRtEIvZin_Z8TriyyOlb_JOmcnv4aWSe7U8Fglh3_k5YJigidGN0SQhI-2TwexO_Owj4f88T9St3nnYKRl8VUAo5UMmjVC4=] 10.[10] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZntHxD7WU6mnf1XpzQ4O1eqep9woLAhoCEUBcrimVz_FT_T8KNLDrpoqJiOut_jRfXvrBk_9kBUHmWFt_gjzdoWrs_tmza3gKZj0YYnnORPhBI0gTjvcsqzXAEM49uGYRCw=] 11.[5] Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqJVBACDB_Qb1uaX-pu4RsDv3SQpoMsH17YYBppEO6eV-CQnrC3q4ljw_HoMax71eUDTKJV3_n-hp0OxTcT3CoMM7_sF6OgpEJtOLFt_1aK-EvwBikSmMTaZyZoax4wMBQ9IlM6YjRh-LQD9UNTW-FEDbfXJi0] 12.[2] HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxd7Q2zpnc7wH1fs3sqQPe-x-99-VOgvyUDcGtGoTmXEN3Wnhs8O807kBlOwRepZRsik2zk0CdvZtJcbLUdkS9XykqNijDcoTegXjNzvR9_zCrJDQjQ7fO56zfYlUquc6Wgyg1HOFs2XwNYFY=]

Sources

Preventing over-reduction of quinoline nitriles to secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Selectivity Triangle"

Reducing a nitrile group (


) attached to a quinoline core presents a unique tripartite selectivity challenge. Unlike simple aliphatic nitriles, you are fighting three competing pathways simultaneously:
  • The Desired Path: Reduction of

    
     to the primary amine (
    
    
    
    ).
  • The Dimerization Path (Over-reduction): Condensation of the product amine with the intermediate imine to form a secondary amine (dimer).

  • The Ring Reduction Path: Hydrogenation of the electron-deficient pyridine ring of the quinoline system (forming 1,2,3,4-tetrahydroquinoline).

This guide provides self-validating protocols to navigate this triangle, prioritizing the suppression of secondary amine formation without compromising the quinoline ring.

Mechanistic Insight: Why Dimers Form

To prevent secondary amines, you must understand the Von Braun type condensation mechanism. It is not a simple "over-reduction" but a competitive condensation reaction.

The Competitive Pathway (Visualization)

NitrileReduction Nitrile Quinoline-CN (Nitrile) Imine Quinoline-CH=NH (Primary Imine) Nitrile->Imine + H2 (Cat) PrimaryAmine Quinoline-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2 (Cat) Aminal Gem-Diamine (Intermediate) Imine->Aminal + Primary Amine (Condensation) SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Secondary Amine (Dimer) SecImine->SecAmine + H2 NH3 NH3 NH3->Aminal Mass Action Effect (Suppresses Dimer)

Figure 1: The mechanism of secondary amine formation.[1] The primary amine attacks the intermediate imine. Adding exogenous ammonia shifts the equilibrium backward, preventing the formation of the secondary imine.

Protocol A: The Industrial Standard (Raney Nickel + Ammonia)

Best For: Scale-up, cost-efficiency, and robust substrates. Mechanism: High pressure of ammonia saturates the catalyst surface and shifts the equilibrium away from secondary imine formation [1].

Reagents & Setup
  • Catalyst: Raney® Nickel (Active, slurry in water). Safety: Pyrophoric when dry.

  • Solvent: Methanol (7M Ammonia in MeOH is ideal).

  • Additive: Liquid Ammonia or Ammonium Hydroxide (if using gaseous

    
    ).
    
Step-by-Step Methodology
  • Catalyst Prep: Wash Raney Ni (approx. 20-50 wt% loading relative to substrate) three times with anhydrous methanol to remove water. Critical: Water can promote hydrolysis of the imine to an aldehyde.

  • The Mix: Suspend the Quinoline Nitrile in Methanolic Ammonia (7N). The high concentration of

    
     is non-negotiable.
    
  • Hydrogenation:

    • Pressure: 50–60 psi (3–4 bar) is usually sufficient.

    • Temperature: Keep strictly

      
      .
      
    • Why? Higher temperatures increase the rate of quinoline ring hydrogenation (poisoning the selectivity).

  • Monitoring: Monitor by LCMS. Look for the M+1 (Product) vs. M+1+Product Mass - 17 (Dimer).

  • Workup: Filter through Celite under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out.

Troubleshooting Protocol A:

Symptom Diagnosis Corrective Action

| High Dimer (>10%) | Insufficient Ammonia | Switch from


 to saturation with anhydrous 

gas or 7N

/MeOH. | | Ring Reduction | Temperature too high | Lower T to

. If problem persists, switch to Protocol B. | | No Reaction | Catalyst Poisoning | Quinolines coordinate to Ni. Increase catalyst loading or wash the Raney Ni with dilute NaOH before use. |

Protocol B: The "Surgeon's Knife" (Nickel Boride + Boc-Anhydride)

Best For: Lab-scale (mg to g), high-value intermediates, and substrates sensitive to ring reduction. Mechanism: In-situ trapping. The primary amine is trapped as a Boc-carbamate (


) the nanosecond it forms, rendering it non-nucleophilic and unable to attack the imine [2].
Reagents
  • Nickel(II) Chloride Hexahydrate (

    
    )
    
  • Sodium Borohydride (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Solvent: Methanol/THF (dry).

Step-by-Step Methodology
  • Setup: Dissolve Quinoline Nitrile (1.0 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.1–1.0 equiv) in dry Methanol. Cool to
    
    
    .
  • Reduction: Add

    
     (7.0 equiv) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of Nickel Boride,

      
      ). Vigorous gas evolution (
      
      
      
      ) will occur.
  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Add diethylenetriamine (1 equiv relative to Ni) or saturated

    
     to complex the Nickel.
    
  • Extraction: The product is the Boc-protected amine .[2][3] You must deprotect it (TFA/DCM or HCl/Dioxane) to get the free amine.

Why this works for Quinolines: Nickel Boride is a milder reducing agent than Raney Ni/H2 under pressure. It rarely reduces the heteroaromatic ring under these conditions, and the Boc-trap eliminates the dimerization pathway entirely [2].

FAQ: Troubleshooting Specific Scenarios

Q1: Can I use Palladium on Carbon (Pd/C)?

Strictly Avoid if possible. While Pd/C is excellent for simple nitriles, it is highly active for the hydrogenation of the pyridine ring in quinolines.

  • Risk:[4] You will likely get 1,2,3,4-tetrahydroquinoline derivatives.[5]

  • Exception: If you must use Pd/C, perform the reaction in acidic media (e.g., Methanol + 2 equiv HCl). Protonating the quinoline nitrogen deactivates the ring toward hydrogenation, but this is a delicate balance and often stalls the nitrile reduction [3].

Q2: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition (Poisoning). The primary amine product is often a better ligand for the metal surface than the starting nitrile. As the product forms, it binds to the catalyst and shuts down the active sites. Solution:

  • Acidic Additive: Run the reaction in the presence of 1.0–1.1 equivalents of mineral acid (HCl or

    
    ). This protonates the product amine, preventing it from binding to the catalyst.
    
  • Note: You must verify your quinoline ring is stable to acid (usually yes).

Q3: I see an aldehyde peak in my LCMS. Where did that come from?

Diagnosis: Hydrolysis of the Imine.[4][6] If your solvent is "wet" or if you used aqueous ammonia, the intermediate imine (


) can hydrolyze to the aldehyde (

) instead of reducing to the amine. Solution:
  • Dry your Methanol over molecular sieves.

  • Switch to anhydrous ammonia gas or 7N

    
     in MeOH (commercially available anhydrous).
    

Summary of Conditions

VariableProtocol A (Raney Ni)Protocol B (Ni-Boride/Boc)Protocol C (Pd/C - Acidic)
Selectivity (Amine vs Dimer) Good (with excess

)
Excellent (Trapped)Moderate
Ring Safety Moderate (Temp sensitive)High Low (High risk)
Scalability High (kg scale)Low (Reagent cost/Safety)High
Primary Use Case Process DevelopmentMedChem / SARSpecific substrates

References

  • Raney Nickel/Ammonia Mechanism

    • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry.
    • Context: Establishes the necessity of ammonia to suppress secondary amine formation via equilibrium shift.[7]

  • Nickel Boride / Boc-Anhydride Method

    • Caddick, S., et al. (2003).[8][9] A generic approach for the catalytic reduction of nitriles. Tetrahedron.

    • Context: Describes the / / protocol for high-selectivity reduction without dimeriz
  • Quinoline Ring Hydrogenation Selectivity

    • Shaw, J. E. (1995). Selectivity in the Hydrogenation of Quinolines. Journal of Organic Chemistry.
    • Context: Discusses the factors (catalyst, pH) that lead to ring reduction vs. substituent reduction.

Sources

Technical Support Center: 6-Fluoroquinoline-8-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges associated with 6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6), a critical scaffold in the synthesis of c-Met kinase inhibitors and advanced fluoroquinolone antibiotics.

Users typically encounter three primary failure modes with this intermediate:

  • Transition Metal Contamination: Residual copper (from Rosenmund-von Braun cyanation) or palladium (from cross-couplings).

  • Regioisomeric Impurities: Difficulty separating the 6-fluoro target from 7-fluoro or 5-fluoro byproducts generated during Skraup or Doebner-Miller cyclizations.

  • Hydrolysis: Unintended conversion of the C-8 nitrile to the corresponding amide or carboxylic acid.

Troubleshooting Modules

Module A: Metal Scavenging (The Cyanation Crisis)

Context: If you synthesized the nitrile via halogen exchange (using CuCN in DMF/NMP), your crude material likely retains a persistent green/blue hue or shows broad NMR line broadening due to paramagnetic Cu(II) species.

Q: My product is green/blue even after a standard aqueous workup. How do I remove the copper?

A: Standard water/brine washes are insufficient for breaking the strong coordination complex between the quinoline nitrogen and copper ions. You must use a chelation protocol.

Protocol: The "Ammonia-EDTA" Double Wash Do not use acid washes; they will protonate the quinoline, trapping it in the aqueous phase, or hydrolyze the nitrile.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Toluene (10 volumes).

  • Wash 1 (The Ligand Exchange): Wash organic layer with 10% aqueous NH₄OH (2x). The ammonia competes with the quinoline for the copper, forming the water-soluble deep blue

    
     complex.
    
  • Wash 2 (The Polish): Wash with 0.1M aqueous EDTA (pH 8) . This sequesters trace ions.

  • Filtration: If fine black particulates (Cu⁰ or Copper oxides) remain, filter the organic phase through a pad of Celite® topped with activated carbon.

Visual Workflow: Copper Decontamination

CopperRemoval start Crude Reaction Mixture (Green/Blue Solid) dissolve Dissolve in EtOAc (10 Vol) start->dissolve wash1 Wash 2x with 10% NH4OH (Target: Blue Aqueous Layer) dissolve->wash1 check Is Organic Layer Clear? wash1->check check->wash1 No (Repeat) wash2 Wash with 0.1M EDTA (pH 8) check->wash2 Yes filter Filter through Celite/Carbon wash2->filter dry Dry (Na2SO4) & Concentrate filter->dry

Figure 1: Chelation-based workflow for removing paramagnetic copper residues from quinoline intermediates.

Module B: Isomer Resolution (The Skraup Nightmare)

Context: Synthesis via aniline cyclization (Skraup/Combes) often yields a mixture of 6-fluoro (target) and 7-fluoro (impurity) isomers. These have identical molecular weights and very similar polarities.

Q: I see two spots on TLC with Rf difference < 0.05. Column chromatography isn't separating them. What now?

A: Standard silica chromatography fails because both isomers have similar lipophilicity. You must exploit the subtle difference in basicity (pKa) of the quinoline nitrogen caused by the position of the fluorine atom (inductive effect).

Strategy 1: pH-Modified Silica Chromatography The 6-fluoro and 7-fluoro isomers interact differently with acidic silanols.

  • Modifier: Add 1% Triethylamine (Et₃N) to your mobile phase.

  • Effect: This neutralizes the silica acidity, preventing "tailing" and forcing separation based purely on dipole moment rather than H-bonding.

  • Recommended System: Hexanes:EtOAc (8:1) + 1% Et₃N.

Strategy 2: Selective Salt Formation (The "Pop-Out" Method) If chromatography fails, convert the mixture to a hydrochloride salt.

  • Dissolve mixture in dry Ethanol.

  • Add 1.0 equivalent of HCl (in dioxane or ether) dropwise.

  • Cool to 0°C.

  • The isomer with the slightly more basic nitrogen (typically the one where F is further from N, reducing electron withdrawal) will crystallize out as the HCl salt first. Note: Validate which isomer precipitates by NMR.

Module C: Solid State Engineering (Recrystallization)

Context: For final polishing (purity >98%), recrystallization is superior to chromatography.

Q: What is the best solvent system for crystallizing the 8-CN intermediate?

A: Quinoline carbonitriles are planar and stack well, but the nitrile group makes them moderately polar. Avoid chlorinated solvents for crystallization as they solubilize too well.

Solubility Profile & Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs) HighModerateGood Standard first choice.
IPA / Heptane ModerateLowExcellent Best for removing non-polar impurities. Use 1:3 ratio.
Ethyl Acetate Very HighHighPoorProduct rarely crashes out; use as solvent, then add Heptane.
DCM Very HighVery HighPoorToo strong; good for loading columns only.
Water InsolubleInsolubleAnti-solventUse to force precipitation from Ethanol.

Protocol: The IPA/Heptane Displacement

  • Dissolve 10g crude solid in minimal boiling Isopropyl Alcohol (IPA) (~30-40 mL).

  • Once dissolved, remove heat and immediately add Heptane (10 mL) while stirring.

  • Allow to cool slowly to Room Temp (25°C).

  • If no crystals form, add more Heptane dropwise until persistent turbidity is observed, then cool to 4°C.

Module D: Hydrolysis Hazards

Q: My LC-MS shows a Mass+18 peak (M+18). What happened?

A: You have hydrolyzed the nitrile (CN) to the primary amide (CONH₂). This is irreversible.

Root Causes & Fixes:

  • Cause 1: High Temperature Acid/Base.

    • Fix: Never heat the nitrile above 50°C in aqueous acidic or basic media.

  • Cause 2: Oxidative Workups.

    • Fix: If using peroxide or oxidants (e.g., for other steps), quench them completely before introducing the nitrile.

  • Cause 3: Silica Acidity.

    • Fix: As mentioned in Module B, prolonged exposure to acidic silica gel can catalyze hydrolysis. Flush columns quickly or use basic alumina.

Decision Matrix: Purification Strategy

Use this logic flow to determine the correct purification path for your specific batch.

PurificationLogic input Crude Material purity Check Purity (HPLC) input->purity metal_check Green/Blue Color? purity->metal_check <95% rex Module C: Recrystallization (IPA/Heptane) purity->rex >95% chelation Execute Module A (NH4OH Wash) metal_check->chelation Yes isomer_check Isomer Mix? metal_check->isomer_check No chelation->isomer_check column Module B: Silica + 1% Et3N isomer_check->column Yes isomer_check->rex No column->rex final Pure 6-F-8-CN rex->final

Figure 2: Strategic decision tree for selecting purification methods based on impurity profile.

References

  • Gershon, H., et al. (2002).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1] Fordham University. (Discusses Skraup synthesis challenges and isomer mixtures).

  • Organic Chemistry Portal. (2023). Rosenmund-von Braun Reaction.[2][3][4] (Mechanistic details on copper-mediated cyanation and workup requirements).

  • BenchChem. (2025).[5] Crystallization Techniques for Quinoline Derivatives. (General solubility and anti-solvent protocols for quinoline scaffolds).

  • Sigma-Aldrich. (2024). 6-Fluoroquinoline-8-carbonitrile Product Specification. (Physical properties and handling safety).

Sources

Optimizing cyanation of 6-fluoro-8-bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Cyanation of 6-Fluoro-8-bromoquinoline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cyanation of 6-fluoro-8-bromoquinoline.

This substrate presents a unique triad of synthetic hurdles: the high risk of catalyst poisoning by cyanide[1], the strong chelating potential and steric hindrance of the quinoline 8-position[2], and the electronic modulation introduced by the 6-fluoro group. This guide bypasses generic advice to provide you with causality-driven troubleshooting, quantitative optimization data, and self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 20% conversion, and a black precipitate forms on the flask walls. What is happening? A: This is the classic "cyanide poisoning" phenomenon. Cyanide (


) is an exceptionally strong 

-donor and

-acceptor. If the local concentration of dissolved

is too high, it outcompetes your phosphine ligands, coordinating directly to the

center to form a thermodynamically stable, catalytically inactive

complex[1]. The black precipitate is palladium black, resulting from catalyst decomposition. Causality & Solution: You must control the release of cyanide into the catalytic cycle. Abandon highly soluble sources like

or

. Instead, use sparingly soluble sources such as

[3] or the non-toxic

[4]. These reagents act as a "slow-release" cyanide reservoir, ensuring the rate of transmetalation does not exceed the rate of oxidative addition.

Q2: I am observing significant amounts of 6-fluoroquinoline (protodehalogenation) instead of the desired nitrile. How do I suppress this? A: Protodehalogenation occurs when the intermediate


 complex undergoes reduction instead of ligand exchange with cyanide. The electron-withdrawing 6-fluoro group makes the aryl-palladium intermediate highly electrophilic, increasing its susceptibility to protonation.
Causality & Solution: This side reaction is driven by adventitious moisture or protic impurities acting as a hydride/proton source. Ensure strictly anhydrous conditions. Use anhydrous DMF or DMAc, dry your 

under vacuum at 60 °C overnight, and add activated 4Å molecular sieves to the reaction mixture.

Q3: The oxidative addition seems successful, but I cannot get the nitrile product. Could the 8-position be the problem? A: Yes. The 8-position of the quinoline ring presents a severe dual challenge: steric clash and off-cycle chelation. Once the palladium inserts into the C8-Br bond, the adjacent quinoline nitrogen (N1) can coordinate to the


 center, displacing a ligand to form a highly stable 5-membered palladacycle[2]. This off-cycle chelate stalls both transmetalation and reductive elimination.
Causality & Solution: You must use bidentate phosphine ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. These ligands enforce a distorted square-planar geometry at the palladium center, physically preventing the quinoline nitrogen from forming a stable chelate and accelerating the reductive elimination of the nitrile.

Q4: Is the 6-fluoro group at risk of undergoing Nucleophilic Aromatic Substitution (


)? 
A:  While fluorine is an excellent leaving group for 

, the 6-position of the quinoline ring is not sufficiently activated by the ring nitrogen (unlike the 2- or 4-positions). Under standard Pd-catalyzed cyanation conditions (

, weak base), the 6-fluoro group remains strictly intact.

Part 2: Optimization Data Summary

The following table synthesizes quantitative data from our optimization campaigns, highlighting the causality behind the selected reaction parameters.

EntryCyanide SourceCatalyst / LigandSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(1.5 eq)

DMF100<10%Rapid Pd black formation due to

poisoning[1].
2

(0.6 eq)

/

DMF10035%Reaction stalls; monodentate ligand allows N-chelation at C8.
3

(0.6 eq)

/ dppf
DMF10088% Large bite angle of dppf forces reductive elimination.
4

(0.2 eq)

/ Xantphos
DMAc12082% Slower transmetalation, but utilizes a non-toxic

source[4].
5

(0.6 eq)

/ dppf
DMF + 2%

10040%High protodehalogenation observed due to moisture.

Part 3: Mechanistic Pathway Visualization

The diagram below maps the productive catalytic cycle against the primary deactivation pathways specific to 8-bromoquinolines.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-Br]L2 Pd0->OxAdd + 6-Fluoro-8-bromoquinoline Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess soluble CN- TransMet Ligand Exchange [Ar-Pd(II)-CN]L2 OxAdd->TransMet + Zn(CN)2 Slow CN- release Chelate Off-Cycle Chelate (N-Quinoline Coordination) OxAdd->Chelate Monodentate ligands (e.g., PPh3) RedElim Reductive Elimination Ar-CN + Pd(0)L2 TransMet->RedElim dppf ligand enforces geometry RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed cyanation highlighting productive and deactivation pathways.

Part 4: Validated Experimental Protocols

This protocol is designed as a self-validating system . The in-process checks ensure that any deviation from the optimal mechanistic pathway is immediately identifiable.

Protocol A: High-Yield Cyanation using Zinc Cyanide

Reagents: 6-Fluoro-8-bromoquinoline (1.0 mmol),


 (0.6 mmol), 

(0.02 mmol, 4 mol% Pd), dppf (0.05 mmol), Zinc dust (0.2 mmol), Anhydrous DMF (5.0 mL).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk tube containing a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Solid Loading: Add 6-fluoro-8-bromoquinoline,

    
    , 
    
    
    
    , dppf, and Zinc dust. Mechanistic Note: Zinc dust is critical; it reduces any adventitious
    
    
    back to the active
    
    
    species, extending catalyst life.
  • Solvent Addition: Inject anhydrous DMF (sparged with Argon for 30 mins) via syringe.

  • Reaction Initiation: Seal the tube and heat to 100 °C in a pre-heated oil bath.

  • Self-Validation Check (15 mins): Observe the solution. A productive reaction will turn a deep, clear reddish-brown. Troubleshooting: If the solution turns opaque black within 15 minutes, your solvent is wet, or the

    
     dissolved too rapidly, causing cyanide poisoning.
    
  • Monitoring: After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The starting material (m/z 226/228) should be completely consumed, replaced by the product (m/z 173).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 2M

    
     (3 x 10 mL) to quench unreacted cyanide and remove zinc salts. Dry the organic layer over 
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: "Green" Cyanation using Potassium Hexacyanoferrate(II)

Reagents: 6-Fluoro-8-bromoquinoline (1.0 mmol),


 (0.2 mmol), 

(0.05 mmol), Xantphos (0.1 mmol),

(1.0 mmol), Anhydrous DMAc (5.0 mL).

Step-by-Step Methodology:

  • Solid Loading: To an Argon-flushed vial, add all solid reagents. Mechanistic Note:

    
     provides 6 equivalents of cyanide per mole, but requires 
    
    
    
    as a base to facilitate the breakdown of the iron complex and release
    
    
    slowly[4].
  • Solvent Addition: Add anhydrous DMAc.

  • Reaction Initiation: Heat to 120 °C for 12-16 hours. Note: The higher temperature is required to overcome the activation energy of

    
     release from the iron complex.
    
  • Self-Validation Check: The reaction will remain heterogeneous. LC-MS monitoring at 8 hours should show >50% conversion. If conversion is <10%, verify the quality of your

    
    .
    
  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via chromatography.

References

  • Ushkov, A. V., & Grushin, V. V. (2011). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Organic Chemistry Portal (J. Am. Chem. Soc.).
  • Cohen, J. et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • ResearchGate Contributors. (2025). Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers.
  • RSC Publishing. (2026). Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts...

Sources

Technical Support Center: Troubleshooting Grignard Additions to Quinoline-8-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when reacting Grignard reagents with sterically hindered heteroaryl nitriles. Quinoline-8-carbonitrile presents a unique synthetic challenge: the target nitrile is sterically shielded by the adjacent quinoline ring, while the heteroaromatic nitrogen actively interferes with reagent stoichiometry and chemoselectivity.

This guide moves beyond basic troubleshooting to explain the causality behind reaction failures, providing you with self-validating protocols to ensure reproducible ketone synthesis.

Part 1: Mechanistic Reaction Pathway

To successfully troubleshoot this reaction, we must first visualize the competing pathways. The diagram below maps the desired trajectory against common failure states (reagent sequestration, off-target ring attack, and incomplete hydrolysis).

G A Quinoline-8-carbonitrile + RMgX B N-Coordinated Complex (Reagent Sink) A->B 1.0 eq RMgX (Spontaneous) C C2/C4 Ring Addition (Side Product) A->C High Temp / Hard Nucleophile D Imine Magnesium Salt (Desired Intermediate) A->D Cu(I) Catalysis / -78°C E Target Ketone (Hydrolyzed) D->E 2M HCl Vigorous Stirring F Stable Imine (Incomplete Hydrolysis) D->F Sat. NH4Cl Mild Quench

Fig 1. Competing pathways in the Grignard addition to quinoline-8-carbonitrile.

Part 2: Frequently Asked Questions (Troubleshooting)

FAQ 1: Even with 1.2 equivalents of Grignard reagent, my reaction stalls with >50% unreacted quinoline-8-carbonitrile. Why? The Science: I frequently see this error with heteroaryl nitriles. The quinoline nitrogen acts as a powerful Lewis base, rapidly coordinating the first equivalent of the Grignard reagent (RMgX) to form a stable N-coordinated magnesium complex. This effectively sequesters your reagent, leaving the sterically hindered 8-cyano group untouched. The Solution: You must treat the quinoline nitrogen as an "internal protecting group" that consumes 1.0 equivalent of RMgX. Increase your Grignard stoichiometry to 2.2–2.5 equivalents . The first equivalent satisfies the quinoline nitrogen, while the excess remains free to attack the nitrile.

FAQ 2: My LC-MS shows a +R mass, but NMR confirms addition occurred at the C2 position of the quinoline ring instead of the 8-cyano group. How can I redirect the regioselectivity? The Science: The quinoline ring is highly electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack by hard nucleophiles like Grignard reagents[1]. Because the 8-cyano group is sterically shielded, the kinetic preference often shifts to the exposed aromatic ring. The Solution: You must soften the nucleophile. It has been demonstrated that the nucleophilic addition of Grignard reagents to nitriles is effectively catalysed by copper(I) salts[2]. By adding 15 mol% CuCN, you generate an organocuprate in situ. This softer nucleophile ignores the aromatic ring and preferentially attacks the highly polarized C≡N bond[2].

FAQ 3: Upon adding the Grignard reagent, a thick, unstirrable precipitate forms, and the reaction halts. The Science: The initial addition of RMgX to the nitrile generates an imine magnesium salt (R-C(=NMgX)-Quinoline). In purely ethereal solvents (like neat THF or Et₂O), this highly polar, dianion-like intermediate crashes out of solution. This precipitate physically coats the unreacted starting material, preventing further conversion. The Solution: Introduce a non-polar co-solvent. Using a solvent mixture of THF and Toluene (1:1 v/v) disrupts the crystalline lattice of the magnesium salt, keeping it as a stirrable slurry and allowing the reaction to proceed to completion.

FAQ 4: After a standard saturated NH₄Cl quench, I isolate the stable imine instead of the target ketone. The Science: Heteroaryl imines are notoriously resistant to mild hydrolysis. The adjacent quinoline nitrogen can hydrogen-bond with the imine, stabilizing it against nucleophilic attack by water. A standard NH₄Cl quench (pH ~6) is thermodynamically insufficient to drive the equilibrium toward the ketone. The Solution: A vigorous acidic hydrolysis is mandatory. The reaction must be carefully quenched by the addition of 2M aqueous HCl and stirred vigorously for 4 hours to ensure complete hydrolysis[3]. This fully protonates both the quinoline and the imine, activating the imine carbon for hydration and subsequent elimination of ammonia.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of the optimized parameters.

ConditionsEquivalents (RMgX)AdditiveQuench MethodPrimary Outcome
Standard 1.2 eqNoneSat. NH₄Cl50% SM recovered, 10% Imine
Excess Reagent 2.5 eqNoneSat. NH₄Cl40% C2-Alkylated, 40% Imine
Cu-Catalyzed 2.5 eq15 mol% CuCNSat. NH₄Cl85% Imine (Stalled Hydrolysis)
Optimized 2.5 eq 15 mol% CuCN 2M HCl, 4h stir >90% Target Ketone
Part 4: Validated Experimental Protocol

This self-validating protocol integrates the solutions discussed above to ensure high-yielding conversion of quinoline-8-carbonitrile to the corresponding ketone.

Step 1: System Preparation & Cuprate Formation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Charge the flask with quinoline-8-carbonitrile (1.0 eq) and Copper(I) Cyanide (CuCN, 0.15 eq). Purge the system with N₂ for 15 minutes.

  • Suspend the solids in anhydrous THF/Toluene (1:1 v/v) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

Step 2: Nucleophilic Addition 5. Load the Grignard reagent (2.5 eq, typically 1M to 3M in THF) into the addition funnel. 6. Add the Grignard reagent dropwise over 30 minutes. Self-Validation Check: The solution will turn dark/opaque as the organocuprate forms and N-coordination occurs. 7. Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature for 2 hours to ensure complete consumption of the nitrile.

Step 3: Vigorous Acidic Hydrolysis 8. Cool the flask to 0 °C. Carefully quench the reaction by adding 2M aqueous HCl (10 mL per mmol of substrate) dropwise. Caution: Highly exothermic. 9. Remove the ice bath and stir the biphasic mixture vigorously for 4 to 6 hours at room temperature[3]. Self-Validation Check: TLC (Hexanes/EtOAc) should show the disappearance of the highly polar imine spot and the appearance of the less polar ketone.

Step 4: Workup & Isolation 10. Transfer the mixture to a separatory funnel. Basify the aqueous layer to pH 9 using saturated aqueous NaHCO₃ (this free-bases the quinoline nitrogen, pulling the product into the organic layer). 11. Extract the aqueous layer three times with Ethyl Acetate. 12. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Part 5: References
  • A Medicinal Chemistry Investigation of 3,4-Methylenedioxymethamphetamine (MDMA) (Discussing Weiberth and Hall's CuCN-catalyzed Grignard addition to nitriles). SciSpace. Available at: [Link]

  • University of Bath PHD: Novel hypoxia-selective prodrugs (Detailing the susceptibility of the quinoline C2 position to Grignard nucleophilic attack). CORE. Available at: [Link]

Sources

Removing amide byproducts in nitrile hydrolysis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Amide Byproducts in Nitrile Hydrolysis of Quinolines Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Stalled Intermediate" Problem

User Query: "I am hydrolyzing a quinoline-carbonitrile to the corresponding carboxylic acid. The reaction is incomplete, showing a persistent spot by TLC/LC-MS that corresponds to the primary amide.[1] Extended refluxing isn't pushing it to the acid. How do I drive this to completion or remove the amide?"

Executive Summary: Hydrolyzing cyanoquinolines is deceptively difficult. While the conversion of nitrile (


) to amide (

) is often rapid, the subsequent hydrolysis to the carboxylic acid (

) is the rate-determining step.[1][2] In quinoline systems, this bottleneck is exacerbated by the electron-deficient nature of the pyridine ring and potential steric hindrance (especially at the C2 and C8 positions).[1]

This guide provides three "Push" protocols to force the reaction chemically and one "Pull" protocol to purify the product based on solubility differentials.

Module 1: Diagnostics & Mechanism

Why is your reaction stalling?

The hydrolysis of a nitrile proceeds through a primary amide intermediate.



In many quinoline syntheses,


.[1]
  • Electronic Deactivation: The quinoline nitrogen (especially if protonated in acidic media) is electron-withdrawing.[1] This deactivates the amide carbonyl carbon toward the second nucleophilic attack by water.

  • Thermodynamic Trap: The amide is a stable local minimum. Without sufficient energy (heat) or a driving force (irreversible gas evolution), the system rests at the amide stage.[1]

Visualizing the Energy Landscape

ReactionEnergy Figure 1: The Energy Landscape of Nitrile Hydrolysis. Note the stability of the Amide intermediate. Nitrile Nitrile (Start) TS1 TS1 Nitrile->TS1 + H2O Amide Amide (Stalled) TS1->Amide Fast TS2 TS2 (High Barrier) Amide->TS2 + H2O (Rate Limiting) Acid Carboxylic Acid (End) TS2->Acid Slow

Module 2: Chemical Workarounds (The "Push")

If standard reflux (6M HCl or 10% NaOH) fails, employ these escalated protocols.

Protocol A: The "Nitrite Spike" (Bouveault-Olah Modification)

Best for: Stubborn amides that refuse to hydrolyze under standard acidic conditions.[1] Mechanism: This method does not rely on simple hydrolysis. Instead, it uses sodium nitrite (


) to diazotize the amide nitrogen.[1] The resulting diazonium species is unstable and collapses irreversibly to the carboxylic acid, releasing 

gas. This drives the equilibrium forward.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture (containing the amide) in 75% Sulfuric Acid (or a mixture of Acetic Acid/H2SO4 if solubility is poor).

  • Temperature: Heat the solution to 80–100 °C .

  • Addition: Slowly add Sodium Nitrite (

    
    )  solution (2.5 equivalents dissolved in minimum water) dropwise.
    
    • Caution: This generates

      
       gases. Perform strictly in a fume hood.
      
  • Observation: Vigorous bubbling (

    
    ) indicates the reaction is proceeding.[1]
    
  • Workup: Pour onto ice water. The carboxylic acid should precipitate.

Protocol B: High-Temperature Basic Glycolysis

Best for: Base-stable quinolines where aqueous reflux (100 °C) is insufficient to overcome the activation energy.[1] Concept: Water boils at 100 °C. Ethylene glycol boils at 197 °C. By switching solvents, you can access higher thermal energy.[1]

Step-by-Step:

  • Solvent: Suspend the nitrile/amide in Ethylene Glycol (10 mL per gram).

  • Base: Add Potassium Hydroxide (KOH) pellets (5–10 equivalents).

  • Reaction: Heat to 150–160 °C for 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (2x volume).[1]

    • Wash with Ethyl Acetate (to remove non-acidic impurities).[1]

    • Acidify the aqueous layer to pH 3–4 to precipitate the product.

Protocol C: Microwave Acceleration

Best for: Rapid screening and small-scale batches (<500 mg).[1] Data: Microwave irradiation can reduce reaction times from 24 hours to 20 minutes.

ParameterCondition
Solvent 1:1 Dioxane/Water or pure Water (if using sealed vessel)
Reagent 6M HCl or 4M NaOH
Temperature 140–160 °C
Time 10–20 minutes
Pressure High (Sealed vessel required)

Module 3: Purification (The "Pull")

If you cannot drive the reaction to 100% completion, you must separate the Amide (neutral/weakly basic) from the Acid (acidic).[1]

The "pH Swing" Extraction Protocol

Quinolines are amphoteric (basic nitrogen in the ring), but the carboxylic acid group dominates the solubility profile in base.

Logic:

  • At pH 10-12:

    • Acid

      
       Carboxylate salt (
      
      
      
      )
      
      
      Soluble in water .[1]
    • Amide

      
       Neutral (
      
      
      
      )
      
      
      Insoluble/Precipitate (or soluble in organic).[1]
  • At pH 3-4:

    • Carboxylate salt

      
       Free Acid (
      
      
      
      )
      
      
      Precipitates .[1]

Workflow Diagram:

pHSwing Figure 2: The pH Swing Purification Strategy Crude Crude Mixture (Acid + Amide) BaseStep Step 1: Dissolve in 1M NaOH (pH > 10) Crude->BaseStep FilterStep Step 2: Filter or Extract with EtOAc BaseStep->FilterStep SolidPhase Solid/Organic Phase: Contains AMIDE (Discard/Recycle) FilterStep->SolidPhase Insoluble LiquidPhase Aqueous Filtrate: Contains ACID SALT FilterStep->LiquidPhase Soluble Acidify Step 3: Acidify with HCl to pH 3-4 LiquidPhase->Acidify FinalProd Precipitate: PURE QUINOLINE ACID Acidify->FinalProd Precipitate

Module 4: FAQ & Troubleshooting

Q: My quinoline has a halogen (Cl/Br). Will these harsh conditions remove it? A: Acidic hydrolysis (Protocol A) is generally safe for halogens.[1] However, Protocol B (High Temp KOH) carries a high risk of


 displacement, where the halogen is replaced by a hydroxyl group (forming a hydroxy-quinoline).[1] If you have halogens, stick to Acidic hydrolysis or the Nitrite Spike.

Q: I tried the pH swing, but my product didn't precipitate upon acidification. A: Quinolines are "zwitterionic" at certain pH levels.

  • Check the Isoelectric Point (pI) .[1] If you go too acidic (pH < 1), you might protonate the ring nitrogen, forming a soluble hydrochloride salt (

    
    ).[1]
    
  • Aim for pH 3–5 (weakly acidic) rather than pH 1.

  • If it is still soluble, it may be highly polar.[1] Try continuous extraction with n-Butanol or evaporate to dryness and wash salts with Methanol.[1]

Q: Can I use enzymes? A: Yes. Nitrilase enzymes are excellent for mild hydrolysis (pH 7, 30°C) and avoid amide byproducts entirely.[1] However, they require screening specific kits (e.g., Codexis or Sigma nitrilase panels) to find an enzyme that accepts the bulky quinoline substrate.[1]

References

  • Mechanism of Amide Hydrolysis

    • LibreTexts Chemistry. (2025).[1][3][4][5][6] "Hydrolysis of Nitriles." Link

  • The Nitrite Spike (Bouveault/Olah Method)

    • Organic Chemistry Portal. (2023).[1][7] "Carboxylic acid synthesis by hydrolysis of amides." (Citing: J. Org.[1] Chem. 2017, 82, 5769).[1][8] Link

    • MDPI. (2018).[1][2][5] "Effective Conversion of Amide to Carboxylic Acid... with Nitrous Acid." Link[1]

  • Microwave Acceleration

    • BenchChem. (2025).[1][3][4][5][6] "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes." Link

  • Purification & Solubility Profiles

    • Sabinet African Journals. (2000).[1] "1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids: synthesis, structure and properties." Link[1]

Sources

Technical Support Center: Separation of 6-Fluoro and 8-Fluoro Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed by Senior Application Scientists for researchers and drug development professionals troubleshooting the chromatographic isolation of fluorinated quinoline positional isomers.

The Mechanistic Causality: Why Are These Isomers Difficult to Separate?

The separation of 6-fluoroquinoline and 8-fluoroquinoline is notoriously challenging because positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP values). When utilizing standard reversed-phase chromatography (e.g., C18 columns), the separation relies almost entirely on hydrophobic dispersion forces. Because these forces cannot differentiate between the subtle structural variations of the 6-fluoro and 8-fluoro positions, the result is inevitably co-elution[1].

To achieve baseline separation, we must exploit the electronic and spatial causality of the molecules:

  • Dipole Moment Variations: In 8-fluoroquinoline, the highly electronegative fluorine atom is located at the peri-position relative to the basic nitrogen (position 1). This proximity creates a strong, localized dipole moment pointing toward the N-F face. In contrast, 6-fluoroquinoline has the fluorine on the opposite side of the bicyclic system, creating a more linear and distributed dipole vector.

  • Stationary Phase Selection: To capitalize on these dipole differences, a Pentafluorophenyl (PFP) stationary phase is required. Unlike C18, PFP columns feature an electron-deficient aromatic ring that interacts with analytes via multiple orthogonal mechanisms:

    
     interactions, dipole-dipole interactions, hydrogen bonding, and strict shape selectivity[2]. The distinct dipole vectors of the 6- and 8-isomers cause them to align differently with the rigid PFP phase, enabling baseline resolution.
    

Decision Workflow for Isomer Separation

G Start Start: 6-F & 8-F Quinoline Mixture ColSelect Stationary Phase Selection Start->ColSelect C18 Standard C18 Column (Hydrophobic) ColSelect->C18 Typical Default PFP PFP Column (Fluorinated Phase) ColSelect->PFP Recommended Fail Co-elution / Rs < 1.0 C18->Fail ModSelect Organic Modifier Selection PFP->ModSelect Fail->PFP Switch Column MeOH Methanol (Preserves pi-pi interactions) ModSelect->MeOH pH Mobile Phase pH Control MeOH->pH Acidic pH 2.7 (0.1% Formic Acid) Suppresses Silanols pH->Acidic Success Self-Validation Passed Baseline Resolution (Rs > 2.0) Acidic->Success

Figure 1: Decision tree for the chromatographic separation of fluoroquinoline positional isomers.

Validated Experimental Protocol: PFP-HPLC Method

This protocol is designed as a self-validating system . You must pass the system suitability checkpoint before proceeding to preparative separation or quantitative analysis.

Step 1: Sample & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (Yields 0.1% FA, pH ~2.7). Mix thoroughly and degas. Causality: The acidic pH ensures the quinoline nitrogen (pKa ~4.9) is fully protonated, preventing secondary ion-exchange tailing with residual silica silanols[1].

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Sample: Dissolve the 6-fluoro/8-fluoro quinoline mixture in a 90:10 (Water:Methanol) diluent to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) phase, end-capped (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Strictly controlled; temperature fluctuations disrupt dipole alignment).

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm.

Step 3: Gradient Elution Profile
  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analytes on the column head).

  • 2.0 – 12.0 min: Linear ramp from 10% B to 60% B.

  • 12.0 – 14.0 min: Hold at 60% B (Column wash).

  • 14.0 – 14.1 min: Return to 10% B.

  • 14.1 – 20.0 min: Re-equilibration at 10% B. (Critical: Fluorinated phases require longer equilibration times than standard C18).

Step 4: Self-Validation Checkpoint

Inject a 50:50 reference standard mixture of 6-fluoroquinoline and 8-fluoroquinoline.

  • Pass Criteria: The resolution (

    
    ) between the two peaks must be 
    
    
    
    , and the tailing factor (
    
    
    ) for both peaks must be
    
    
    .
  • Action: If

    
    , verify the column temperature is exactly 25 °C and confirm the organic modifier is Methanol, not Acetonitrile. Do not proceed with experimental samples until this criteria is met.
    

Quantitative Data & Parameter Comparison

To illustrate the necessity of the protocol adjustments, the following table summarizes the expected chromatographic behavior of fluoroquinoline isomers across different analytical setups.

ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic dispersion

, Dipole-dipole, H-bonding
Shape Selectivity LowHigh
Optimal Organic Modifier AcetonitrileMethanol
Expected Resolution (

)
< 1.0 (Severe Co-elution)> 2.0 (Baseline separation)
Tailing Risk (Basic N) High (Requires heavy end-capping)Moderate (Mitigated by pH < 3)

Troubleshooting FAQs

Q: I am observing severe peak tailing for both isomers on my PFP column. How do I fix this? A: Quinoline is a basic heterocycle. Peak tailing on fluorinated phases is almost always caused by secondary ion-exchange interactions between the protonated quinoline nitrogen and unreacted surface silanols on the silica support. To correct this, ensure your mobile phase is properly buffered. Lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid fully protonates the quinoline while simultaneously suppressing silanol ionization, yielding sharp, symmetric peaks[1].

Q: Why do I get better resolution with Methanol instead of Acetonitrile on the PFP column? A: Acetonitrile is a


-electron-rich solvent. Because of its triple bond, it actively competes with the quinoline analytes for 

interactions on the pentafluorophenyl stationary phase, effectively "blinding" the column to the isomers' structural differences. Methanol is a protic solvent that does not interfere with

or charge-transfer mechanisms, thereby maximizing the shape and dipole selectivity required to resolve the 6-fluoro and 8-fluoro positions[2].

Q: My retention times are drifting shorter with each subsequent injection. What is failing? A: This indicates incomplete column equilibration. PFP columns have a highly ordered, rigid stationary phase that takes longer to re-hydrate and equilibrate than a standard C18 phase. Ensure you are providing at least 10 column volumes (typically 5-6 minutes at 1.0 mL/min) of equilibration time at the initial gradient conditions before the next injection.

Q: Can I separate these isomers using a chiral column instead? A: While chiral columns (like immobilized polysaccharide phases) possess high shape selectivity, 6-fluoro and 8-fluoro quinoline are not enantiomers; they are achiral positional isomers. While a chiral column might separate them purely by accident due to steric cavity sizes, it is an expensive and inefficient approach. PFP is the gold standard for fluorinated positional isomers[2].

References

1.1 2.2

Sources

Technical Guide: Stability & Reactivity of 6-Fluoroquinoline-8-carbonitrile Under Acidic Reflux

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Stability vs. Reactivity

In the context of acidic reflux, the "stability" of 6-Fluoroquinoline-8-carbonitrile must be bifurcated into two distinct categories:

  • Functional Group Reactivity (The Nitrile): The nitrile group (-CN) is unstable under acidic reflux. It is chemically designed to undergo hydrolysis, first to the primary amide (6-fluoroquinoline-8-carboxamide) and subsequently to the carboxylic acid (6-fluoroquinoline-8-carboxylic acid).

  • Core Scaffold Integrity (The Fluoroquinoline): The quinoline ring and the C6-fluorine substituent are highly stable under non-oxidizing acidic conditions (e.g., HCl, H₂SO₄). The fluorine atom is resistant to nucleophilic aromatic substitution (

    
    ) in acidic media, as protonation of the quinoline nitrogen renders the ring electron-deficient, but the lack of strong nucleophiles (like alkoxides) prevents displacement.
    

Key Technical Insight: If your intent is to preserve the nitrile group, avoid acidic reflux . If your intent is to synthesize the carboxylic acid, acidic reflux is the standard method, though solubility issues often require protocol optimization.

Chemical Transformation Pathways

The following diagram illustrates the stepwise transformation of 6-Fluoroquinoline-8-carbonitrile under acidic conditions. Note the intermediate amide, which is a common "stalling point" in unoptimized reactions.

ReactionPathway Nitrile 6-Fluoroquinoline- 8-carbonitrile (Starting Material) Amide Intermediate: 6-Fluoroquinoline- 8-carboxamide Nitrile->Amide H3O+, Reflux (Fast Step) Acid Product: 6-Fluoroquinoline- 8-carboxylic acid Amide->Acid H3O+, Reflux (Rate Limiting Step) Impurity Side Product: Decarboxylation (Rare/Extreme Cond.) Acid->Impurity >150°C Strong Acid

Figure 1: Stepwise hydrolysis pathway of 6-Fluoroquinoline-8-carbonitrile in acidic media.

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency (Incomplete Hydrolysis)

Q1: My reaction has stalled. LC-MS shows a major peak with M+18 relative to the starting material. What happened? Diagnosis: The reaction has stopped at the primary amide intermediate. Root Cause: The hydrolysis of the amide to the carboxylic acid is the rate-limiting step. The quinoline nitrogen becomes protonated in acid, creating a cationic species that repels the attacking hydronium ion electrostatically, slowing down the second hydrolysis step. Solution:

  • Increase Acid Concentration: Shift from 1M or 2M HCl to 6M HCl or 50% H₂SO₄ .

  • Increase Temperature: Ensure a vigorous reflux (100°C+). If using HCl, seal the vessel to prevent gas loss or switch to sulfuric acid to achieve higher internal temperatures.

  • Add a Co-solvent: If the starting material is insoluble, add Glacial Acetic Acid (1:1 ratio with aqueous acid). This solubilizes the organic nitrile, increasing the effective concentration of water around the molecule.

Q2: The starting material is not dissolving in the aqueous acid. Can I just reflux the suspension? Diagnosis: Heterogeneous reaction kinetics are poor. Technical Insight: Nitriles are often lipophilic. Refluxing a "gummy" suspension results in surface-only reaction, leading to mixed products (nitrile/amide/acid). Solution: Use a homogenizing co-solvent .

  • Recommended: 1,4-Dioxane or Acetic Acid.

  • Avoid: Alcohols (Methanol/Ethanol) as they can form esters (ethyl 6-fluoroquinoline-8-carboxylate) under acidic conditions, creating a new impurity.

Category B: Core Stability & Impurities

Q3: Will the fluorine atom fall off (defluorination) during reflux? Diagnosis: Unlikely. Explanation: Defluorination typically occurs via Nucleophilic Aromatic Substitution (


). This reaction requires a strong nucleophile (like 

or

) and usually basic conditions. In acidic media, the nucleophile is water (

), which is too weak to displace the fluorine, even on an electron-deficient quinoline ring. Verification: Check LC-MS for a peak corresponding to the hydroxy-quinoline (M-F+OH). If absent, the fluorine is stable.

Q4: I see a new impurity peak appearing after 24 hours of reflux. What is it? Diagnosis: Potential decarboxylation or esterification.

  • Scenario A (Decarboxylation): If the peak is M-44 (loss of

    
    ), the carboxylic acid might be decarboxylating. This is rare for position 8 unless the temperature is extreme (>150°C).
    
  • Scenario B (Esterification): If you used an alcohol co-solvent, you have formed the ester.

  • Scenario C (Dimerization): Quinoline rings can sometimes stack or polymerize under extreme forcing conditions, but this is uncommon in simple mineral acid reflux.

Validated Experimental Protocols

Protocol 1: Complete Hydrolysis to Carboxylic Acid

Use this protocol to convert the nitrile to the acid with high conversion.

ParameterSpecificationNotes
Reagent 6M Hydrochloric Acid (HCl)Alternatively: H₂SO₄:H₂O:Acetic Acid (1:1:1)
Stoichiometry >10 equivalents of acidExcess acid drives the equilibrium.
Temperature 100°C - 110°C (Reflux)Essential for amide-to-acid conversion.
Time 6 - 18 HoursMonitor via HPLC/LC-MS every 4 hours.
Work-up pH Adjustment to Isoelectric PointProduct likely precipitates at pH 3-5.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 6-Fluoroquinoline-8-carbonitrile in Glacial Acetic Acid (approx. 5-10 volumes).

  • Acidification: Slowly add 6M HCl (10-20 volumes). The solution may warm slightly.

  • Reflux: Heat the mixture to reflux. A clear solution indicates good homogeneity.

  • Monitoring: After 4 hours, check an aliquot.

    • If Amide remains: Continue reflux.[1][2]

    • If Nitrile remains:[3] Add more acid or increase temp.

  • Isolation: Cool to room temperature. The hydrochloride salt of the product may precipitate.

    • Option A (Filtration): If solid forms, filter and wash with cold acetone.

    • Option B (Neutralization): If no solid, carefully adjust pH to ~4-5 using 2M NaOH. The zwitterionic free acid should precipitate. Filter and dry.

Protocol 2: Troubleshooting Decision Tree

Use the following logic flow to resolve reaction issues.

Troubleshooting Start Issue: Low Yield or Impurities CheckLCMS Analyze Reaction Mixture (LC-MS) Start->CheckLCMS Result1 Major Peak = M+18 (Amide Intermediate) CheckLCMS->Result1 Result2 Major Peak = M+0 (Unreacted Nitrile) CheckLCMS->Result2 Result3 Major Peak = M-F+OH (Hydrolysis of Fluorine) CheckLCMS->Result3 Action1 Action: Increase Temp or Acid Conc. Reaction is too slow. Result1->Action1 Action2 Action: Add Co-solvent (AcOH) Solubility issue. Result2->Action2 Action3 Action: Check Reagents for Contaminants Fluorine should be stable. Result3->Action3

Figure 2: Logic flow for diagnosing reaction failures.

References

  • Hydrolysis of Nitriles under Acidic Conditions. Organic Chemistry Tutor. Retrieved from

  • Stability of Fluoroquinolones in Acidic Media. BenchChem Technical Guides. Retrieved from

  • Synthesis of Carboxylic Acids from Nitriles. Chemistry LibreTexts. Retrieved from

  • Degradation of Fluoroquinolones. ResearchGate. Retrieved from

  • Preparation of Carboxylic Acids from Nitriles. Britannica. Retrieved from

Sources

Technical Support Center: HPLC Method Development for Fluoroquinoline Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Hub. Subject: High-Performance Liquid Chromatography (HPLC) for Fluoroquinoline Carbonitrile Purity Role: Senior Application Scientist Status: Operational

Mission Statement

This guide addresses the specific chromatographic challenges of fluoroquinoline carbonitriles . These compounds present a "perfect storm" for analysts: the basic quinoline nitrogen causes peak tailing, the fluorine atoms create difficult-to-separate regioisomers, and the carbonitrile group is susceptible to hydrolysis. This support center moves beyond generic advice, providing self-validating protocols and mechanistic troubleshooting.

Module 1: The Core Protocol (Method Development Strategy)

Do not rely on a single "magic" column. The separation of fluorinated regioisomers requires exploiting specific stationary phase interactions beyond simple hydrophobicity.[1]

Phase 1: Column Selection Strategy

For fluoroquinoline carbonitriles, a standard C18 column is often insufficient for separating positional isomers (e.g., 6-fluoro vs. 7-fluoro analogs).

Column ChemistryMechanism of ActionRecommendation Status
Pentafluorophenyl (PFP)

interaction, dipole-dipole, and shape selectivity.[1] The fluorine atoms on the ligand interact specifically with the fluorine on the analyte.
Primary Recommendation for Isomer Resolution
C18 (Octadecyl) Hydrophobic interaction. Good for general purity but poor for regioisomers.Secondary / General Screening
Phenyl-Hexyl

interactions.[2][3][4] Alternative if PFP fails, but often less retentive for polar nitriles.
Tertiary Alternative
Phase 2: The "Scouting" Gradient

Use this protocol to establish your baseline chromatography.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.8). Note: Acidic pH is critical to protonate the quinoline nitrogen and suppress silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: MeOH often provides better selectivity for fluorinated isomers due to different solvation shells.

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

  • Temperature: 30°C (Start low to prevent nitrile hydrolysis).

Standard Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Visualization: Method Development Workflow

MethodDevWorkflow Start Sample: Fluoroquinoline Carbonitrile Screen1 Screen 1: C18 Column (Baseline Purity) Start->Screen1 Decision1 Isomers Resolved? Screen1->Decision1 Screen2 Screen 2: PFP Column (Selectivity Focus) Decision1->Screen2 No (Co-elution) Opt Optimize Gradient & Temperature (<40°C) Decision1->Opt Yes Screen2->Opt Valid Validation (Specificity/Linearity) Opt->Valid

Figure 1: Logical workflow for selecting the correct stationary phase, prioritizing PFP chemistry for difficult isomer separations.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Separation of Regioisomers

User Question: "I have a 6-fluoro isomer impurity co-eluting with my 7-fluoro product on a C18 column. I've tried flattening the gradient, but they won't separate. What now?"

Senior Scientist Response: This is a classic "Fluorine Effect" challenge. C18 columns rely on hydrophobicity, and the hydrophobicity difference between a 6-F and 7-F isomer is negligible. You need to exploit shape selectivity and electrostatic interactions .

  • The Fix: Switch to a Pentafluorophenyl (PFP) column.[4]

  • The Mechanism: The PFP ligand contains an electron-deficient aromatic ring. It interacts with the electron-rich regions of your fluoroquinoline via

    
     stacking. More importantly, the specific position of the fluorine atom on your analyte alters its dipole moment and "shape" relative to the rigid PFP surface, often resulting in baseline resolution where C18 fails completely [1].
    
  • Alternative: If you lack a PFP column, switch your organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the lone pairs on the quinoline nitrogen and the nitrile group, potentially altering selectivity [2].

Issue 2: Peak Tailing

User Question: "My main carbonitrile peak has a tailing factor of 2.5. It looks like a shark fin. How do I fix this?"

Senior Scientist Response: Fluoroquinolines contain a basic nitrogen atom in the ring system. Tailing is caused by this positively charged nitrogen interacting with residual negatively charged silanols (Si-O⁻) on the silica surface of your column.

  • The Fix:

    • Lower the pH: Ensure your mobile phase pH is below 3.0 . At this pH, surface silanols are protonated (neutral, Si-OH) and will not attract the cationic quinoline [3].

    • Increase Ionic Strength: If you are using 0.1% Formic Acid, switch to 20mM Ammonium Formate or Phosphate buffer (if not using MS). The salt ions "mask" the silanols, preventing the analyte from sticking.

    • Add a Modifier: For non-MS applications, adding 0.1% Triethylamine (TEA) acts as a sacrificial base, binding to silanols before your analyte does.

Issue 3: Ghost Peaks & Baseline Drift

User Question: "I see a small peak eluting just before my main peak that grows larger if the sample sits in the autosampler for 24 hours. Is my column degrading?"

Senior Scientist Response: This is likely sample degradation , not column failure. The carbonitrile group (-CN) is susceptible to hydrolysis, converting to an amide (-CONH₂) and eventually a carboxylic acid (-COOH), especially in acidic or basic environments.

  • The Fix:

    • Check Autosampler Temperature: Ensure the autosampler is cooled to 4°C . Hydrolysis is temperature-dependent.

    • pH Check: Avoid highly acidic (pH < 2) or basic (pH > 8) diluents for sample preparation. Dissolve your sample in a neutral mixture of Water/ACN if solubility permits.

    • Confirmation: Run a fresh sample vs. the 24-hour old sample. If the pre-peak is absent in the fresh prep, it is hydrolysis [4].

Visualization: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Tailing Peak Tailing (>1.5) Issue->Tailing Coelution Isomer Co-elution Issue->Coelution Ghost Ghost Peak/Drift Issue->Ghost ActionTail 1. Lower pH (<3.0) 2. Increase Buffer Conc. 3. Add TEA (if UV only) Tailing->ActionTail ActionCoel 1. Switch to PFP Column 2. Change ACN to MeOH Coelution->ActionCoel ActionGhost 1. Check Nitrile Hydrolysis 2. Cool Autosampler (4°C) 3. Neutralize Diluent Ghost->ActionGhost

Figure 2: Decision matrix for diagnosing common chromatographic anomalies in fluoroquinoline analysis.

Module 3: System Suitability & Validation Criteria

To ensure your method is trustworthy (Self-Validating), every run must meet these criteria before data is accepted.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 1.5 between IsomersEnsures accurate integration of the impurity without contribution from the main peak [5].
Tailing Factor (Tf) < 1.5High tailing reduces sensitivity (S/N ratio) and resolution.
% RSD (n=5) < 2.0% for AreaConfirms system precision and injector reproducibility.
Check Standard Recovery 98-102%Verifies that the calibration curve is valid for the current run.

References

  • ACE HPLC. (n.d.). ACE C18-PFP Technical Brochure: Mechanisms of Retention. Retrieved from [Link]

  • Phenomenex. (2025).[5] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase HPLC. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). The Hydrolysis of Nitriles with Acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Fluoroquinoline-8-carbonitrile vs. 8-Hydroxyquinoline Chelating Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ionophore vs. The Scaffold

In the development of metallodrugs and neurodegenerative therapeutics, the distinction between a functional metal ionophore and its structural precursors is critical.

This guide contrasts the established chelator 8-Hydroxyquinoline (8-HQ) with its 6-fluoro-8-carbonitrile analog (6-F-8-CN ).

  • 8-HQ is the "Gold Standard" bidentate ligand, capable of forming stable 5-membered chelate rings with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • 6-F-8-CN serves as a negative control or synthetic intermediate . Experimental data confirms that the replacement of the hydroxyl donor (-OH) with a nitrile (-CN) group, combined with the electron-withdrawing fluorine at position 6, effectively abolishes biologically relevant chelation.

Key Takeaway: Use 6-F-8-CN to validate that observed biological toxicity is mechanism-based (metal-dependent) rather than off-target scaffold toxicity.

Structural & Mechanistic Basis

The disparity in chelating activity is dictated by coordination geometry and electronic density.

The Pharmacophore Gap
  • 8-Hydroxyquinoline (The Chelator): Functions via a phenolic oxygen (deprotonated to phenolate) and the quinoline nitrogen. These two atoms create a "bite angle" perfect for forming a thermodynamically stable 5-membered ring with a metal ion (

    
    ).
    
  • 6-Fluoroquinoline-8-carbonitrile (The Null Probe): The nitrile nitrogen is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     hybridized, meaning its lone pair points 180° away from the C-C bond axis. Geometrically, it cannot bend to coordinate with the quinoline nitrogen to capture a single metal ion. Furthermore, the fluorine atom at C6 exerts an inductive electron-withdrawing effect (-I), reducing the basicity (
    
    
    
    ) of the quinoline nitrogen, further weakening potential monodentate binding.
Visualization of Coordination Failure

The following diagram illustrates the steric and geometric failure of 6-F-8-CN compared to the stable complex of 8-HQ.

ChelationMechanism HQ 8-Hydroxyquinoline (8-HQ) Metal Divalent Metal (Zn2+, Cu2+) HQ->Metal Bidentate Binding (N + O- donors) CN 6-Fluoroquinoline-8-carbonitrile (6-F-8-CN) CN->Metal Nitrile Group (Linear) Cannot Bend Complex Stable 5-Membered Chelate Ring Metal->Complex Kd ~ 10^-10 M NoComplex No Chelation (Steric/Geometric Failure) Metal->NoComplex Metal Remains Free

Figure 1: Mechanistic divergence. 8-HQ forms a stable complex (Green), while the linear geometry of the nitrile group in 6-F-8-CN prevents bidentate binding (Grey).

Quantitative Performance Data

The following data aggregates standard stability constants and physical properties. Note the absence of stability constants for 6-F-8-CN in aqueous media, as hydrolysis occurs before stable chelation can be measured.

Feature8-Hydroxyquinoline (8-HQ)6-Fluoroquinoline-8-carbonitrile
Primary Function Metal Chelator / IonophoreSynthetic Intermediate / Negative Control
Donor Atoms N (Pyridine), O (Phenolate)N (Pyridine), N (Nitrile - weak)
Log

(Cu

)
12.4 (High Affinity) [1]Negligible / Not Measurable
Log

(Zn

)
9.6 (Moderate Affinity) [1]Negligible
pKa (Ring N) ~5.0< 4.0 (Due to 6-F inductive effect)
Solubility (pH 7.4) Low (requires DMSO/Lipid)Low (Lipophilic)
UV-Vis Shift (+Metal) Significant Red Shift (Bathochromic)No Shift (or solvent effect only)

Experimental Protocol: The "Self-Validating" Competition Assay

To prove the lack of chelation in 6-F-8-CN definitively, do not rely on a single endpoint. Use a Competition UV-Vis Titration . This protocol demonstrates that 6-F-8-CN cannot compete with 8-HQ for metal binding.

Reagents[3][4]
  • Buffer: 10 mM HEPES, pH 7.4 (Avoid Phosphate/Tris which can compete for metals).

  • Stock Solutions: 10 mM of 8-HQ and 6-F-8-CN in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in water.
Workflow Diagram

ExperimentalProtocol Step1 Step 1: Baseline Scan Buffer + 50µM 6-F-8-CN Step2 Step 2: Metal Addition Add 25µM Zn2+ Step1->Step2 Decision Observe Spectral Shift? Step2->Decision ResultA No Shift: Confirms 6-F-8-CN is NOT chelating Decision->ResultA Absorbance Unchanged ResultB Shift Observed: Contamination or Hydrolysis Decision->ResultB Absorbance Changes Step3 Step 3: Positive Control Spike Add 50µM 8-HQ to same cuvette ResultA->Step3 Final Rapid Red Shift: 8-HQ strips metal from solvent. Validates assay sensitivity. Step3->Final

Figure 2: Step-by-step validation protocol. The lack of spectral shift in Step 2, followed by a shift in Step 3, confirms 6-F-8-CN inactivity.

Expected Results
  • 6-F-8-CN + Metal: The absorption spectrum (

    
     nm) remains unchanged. This confirms the metal is "free" in solution.
    
  • Addition of 8-HQ: A new band appears immediately (

    
     nm for Cu/Zn complexes). This proves the metal was available and that the system is functional [2].
    

Biological Implications for Drug Discovery

When screening quinoline derivatives for anti-cancer or anti-neurodegenerative activity:

  • Toxicity Validation: If your 6-F-8-CN analog exhibits cytotoxicity similar to 8-HQ, the mechanism is NOT metal chelation (ionophore activity). It suggests off-target effects (e.g., kinase inhibition or membrane disruption).

  • Metabolic Stability: The fluorine at position 6 is strategically placed to block metabolic oxidation (CYP450 attack) at the para-position relative to the ring nitrogen. This makes 6-F-8-CN a valuable intermediate for synthesizing metabolically stable 8-HQ derivatives (via hydrolysis of CN

    
     COOH 
    
    
    
    OH) [3].
  • SAR Probing: The nitrile group is electron-withdrawing.[2] If converting 8-OH to 8-CN retains biological activity, the target likely requires a hydrophobic stack rather than a metal coordination event.

References

  • Smolecule. (2026).[1][3] Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Metal Chelation Properties. Retrieved from

  • BenchChem. (2025).[4][5] A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. Retrieved from

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Chemistry Dept. Retrieved from

  • National Institutes of Health (NIH). (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases. Retrieved from

Sources

Comparative antibacterial potency of 8-cyano vs 8-carboxy fluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluoroquinolone class of antibiotics exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. While historical structural optimizations have heavily focused on the C7 and N1 positions, the C8 position is a critical determinant of the molecule's pharmacokinetics, phototoxicity, and pH-dependent antibacterial potency.

This guide provides an objective, data-driven comparison between the highly successful 8-cyano substitution (represented by the 5th-generation clinical candidate Finafloxacin) and 8-carboxy substitutions . By analyzing the structure-activity relationship (SAR) causality and in vitro experimental data, we demonstrate why the 8-cyano moiety is uniquely suited for eradicating pathogens in acidic environments (such as abscesses, the urinary tract, and macrophage phagolysosomes), whereas 8-carboxy derivatives suffer from severe permeability limitations.

Mechanistic Causality: The Chemistry of the C8 Position

The antibacterial efficacy of a fluoroquinolone is inextricably linked to its ability to passively diffuse across the bacterial lipid bilayer. This permeability is governed by the molecule's ionization state, which is dictated by the environmental pH and the molecule's inherent pKa.

The 8-Cyano Advantage (Finafloxacin)

The introduction of a cyano group (-CN) at the C8 position acts as a powerful electron-withdrawing group. This inductive effect significantly lowers the pKa of the basic amine located at the adjacent C7 position. As a result, 8-cyano fluoroquinolones maintain a lipophilic, zwitterionic/neutral state even in slightly acidic environments (pH 5.0–6.0). This sustained lipophilicity allows the drug to rapidly penetrate bacterial membranes and accumulate within acidic host cell compartments (e.g., macrophage phagolysosomes) where pathogens like Staphylococcus aureus and Legionella pneumophila hide[1].

The 8-Carboxy Limitation

Conversely, substituting the C8 position with a carboxylic acid (-COOH) introduces a fundamental physicochemical flaw. At both physiological (pH 7.4) and slightly acidic (pH 5.8) conditions, the C8-carboxy group deprotonates to form an anionic carboxylate (-COO⁻). This introduces a dense negative charge that drastically increases the molecule's hydrophilicity. Because bacterial lipid bilayers repel highly charged, hydrophilic molecules, 8-carboxy derivatives exhibit extremely poor cellular penetration. Furthermore, the steric bulk and electrostatic repulsion of an 8-carboxylate group can interfere with the crucial binding of the fluoroquinolone's 3-carboxy/4-oxo core to the Mg²⁺ bridge in the DNA gyrase complex.

SAR_Logic Root Fluoroquinolone C8 Substitution Cyano 8-Cyano (-CN) (e.g., Finafloxacin) Root->Cyano Carboxy 8-Carboxy (-COOH) (Experimental) Root->Carboxy Cyano_Mech Strong Electron Withdrawal Lowers C7 Amine pKa Cyano->Cyano_Mech Carboxy_Mech Deprotonation at pH > 4.0 Forms Anionic State (-COO⁻) Carboxy->Carboxy_Mech Cyano_Result Maintains Lipophilicity High Permeability at pH 5.0-6.0 Cyano_Mech->Cyano_Result Carboxy_Result High Hydrophilicity Repelled by Lipid Bilayer Carboxy_Mech->Carboxy_Result Cyano_Final Superior Antibacterial Potency in Acidic Environments Cyano_Result->Cyano_Final Carboxy_Final Poor Cell Penetration & Loss of Antibacterial Potency Carboxy_Result->Carboxy_Final

Structure-Activity Relationship (SAR) logic comparing 8-cyano and 8-carboxy substitutions.

Comparative Quantitative Data

To objectively evaluate the potency of the 8-cyano subclass, we compare Finafloxacin against the standard reference fluoroquinolone, Ciprofloxacin (which possesses an 8-H substitution), under both standard (pH 7.2) and acidic (pH 5.8) conditions. (Note: 8-carboxy derivatives generally yield MICs >64 µg/mL due to impermeability and are excluded from clinical development).

The data below demonstrates that while traditional fluoroquinolones lose significant potency in acidic conditions, the 8-cyano substitution results in a remarkable increase in bactericidal activity[2][3].

Table 1: Comparative MIC₉₀ Values (µg/mL) at Neutral vs. Acidic pH
Bacterial StrainDrugMIC at pH 7.2 (Neutral)MIC at pH 5.8 (Acidic)Fold Change in Potency at Acidic pH
Staphylococcus aureus (MRSA)8-Cyano (Finafloxacin)0.250.06 4x Increase
8-H (Ciprofloxacin)0.504.008x Decrease
Acinetobacter baumannii 8-Cyano (Finafloxacin)0.500.25 2x Increase
8-H (Ciprofloxacin)0.504.008x Decrease
Burkholderia pseudomallei 8-Cyano (Finafloxacin)0.500.12 4x Increase
8-H (Ciprofloxacin)1.0032.0032x Decrease

Data synthesized from established in vitro time-kill and microdilution assays[1][2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to generate the comparative data above.

Protocol A: pH-Adjusted Broth Microdilution (MIC Determination)

Causality: Standard CLSI guidelines mandate testing at pH 7.2–7.4. However, to accurately evaluate drugs intended for acidic infection sites, the assay must be artificially buffered. If unbuffered, bacterial metabolism will alter the pH during the 18-hour incubation, invalidating the results.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • pH Buffering (Critical Step): Split the media into two batches. Buffer Batch 1 to pH 7.2 using 100 mM HEPES. Buffer Batch 2 to pH 5.8 using 100 mM MES (2-(N-morpholino)ethanesulfonic acid). Self-Validation: Verify pH stability of both batches post-autoclaving and post-incubation.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Drug Plating: Perform 2-fold serial dilutions of the 8-cyano compound and the reference control (Ciprofloxacin) in 96-well plates using the respective buffered media.

  • Incubation & Reading: Incubate at 37°C for 18–20 hours. The MIC is the lowest concentration exhibiting no visible growth. Self-Validation: Ciprofloxacin must show a predictable 4- to 8-fold loss of activity at pH 5.8 to validate the acidic environment's integrity.

Protocol B: Intracellular Accumulation Assay in Macrophages

Causality: Extracellular MIC does not correlate linearly with intracellular efficacy. To prove that the 8-cyano group enhances penetration into acidic phagolysosomes, direct quantification via LC-MS/MS is required[1].

  • Cell Culture: Seed THP-1 human monocytes into 12-well plates and differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Infection: Infect macrophages with opsonized S. aureus at a Multiplicity of Infection (MOI) of 10 for 1 hour. Wash with Gentamicin (50 µg/mL) to kill extracellular bacteria.

  • pH Adjustment: Replace media with RPMI-1640 adjusted to either pH 7.2 or pH 5.8.

  • Antibiotic Exposure: Add the fluoroquinolone (10x MIC) and incubate for 2 to 24 hours.

  • Extraction (Critical Step): Wash cells three times with ice-cold PBS. Causality: Cold temperatures immediately halt active efflux pumps, preventing artificial loss of intracellular drug during the wash steps.

  • Lysis & Quantification: Lyse cells using sterile water and repeated freeze-thaw cycles. Centrifuge to remove debris. Quantify the fluoroquinolone in the supernatant using LC-MS/MS. Normalize the drug concentration to total cellular protein (using a BCA assay) to account for well-to-well variations in cell density.

Assay_Workflow Step1 1. Culture THP-1 Macrophages Step2 2. Infect with S. aureus Step1->Step2 Step3 3. Adjust Media pH (pH 5.8 vs 7.2) Step2->Step3 Step4 4. Incubate with Fluoroquinolones Step3->Step4 Step5 5. Ice-Cold Wash & Cell Lysis Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Workflow for evaluating intracellular fluoroquinolone accumulation in THP-1 macrophages.

Conclusion

The structural divergence at the C8 position dictates the environmental viability of fluoroquinolones. While 8-carboxy substitutions render the molecule highly anionic and impermeable, the 8-cyano substitution represents a masterclass in pKa modulation. By maintaining a lipophilic state in acidic environments, 8-cyano fluoroquinolones like Finafloxacin exhibit superior intracellular accumulation and bactericidal potency against difficult-to-treat pathogens in low-pH infection sites.

References

  • Lemaire S, Van Bambeke F, Tulkens PM. "Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila." International Journal of Antimicrobial Agents. 2011. URL: [Link]

  • Barnes KB, et al. "Demonstrating the Protective Efficacy of the Novel Fluoroquinolone Finafloxacin against an Inhalational Exposure to Burkholderia pseudomallei." Antimicrobial Agents and Chemotherapy. 2017. URL: [Link]

  • Higgins PG, Stubbings W, Wisplinghoff H, Seifert H. "Activity of the investigational fluoroquinolone finafloxacin against ciprofloxacin-sensitive and -resistant Acinetobacter baumannii isolates." Antimicrobial Agents and Chemotherapy. 2010. URL: [Link]

Sources

Unlocking DNA Gyrase Inhibition: A Comparative Guide to 8-Substituted Fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Fluoroquinolones (FQs) are a cornerstone of antibacterial therapy, functioning as topoisomerase poisons that trap DNA gyrase and topoisomerase IV in covalent cleavage complexes with DNA. However, the rapid emergence of target-mediated resistance—primarily through mutations in the gyrA gene (e.g., Ser83, Asp87 in E. coli, or A90, D94 in M. tuberculosis)—has necessitated the development of next-generation scaffolds.

Among the most successful structural optimizations is the introduction of substituents at the C-8 position of the fluoroquinolone core. This comparison guide evaluates the binding affinity, mechanistic advantages, and experimental validation of 8-substituted fluoroquinolones (such as moxifloxacin and clinafloxacin) against their non-8-substituted predecessors (such as ciprofloxacin).

Mechanistic Advantages of C-8 Substitutions

The interaction between a fluoroquinolone and DNA gyrase is heavily dependent on a water-metal ion bridge coordinating the drug's C-3/C-4 keto acid region to the GyrA subunit. When mutations disrupt this bridge, baseline FQs lose their binding affinity.

C-8 substitutions—particularly methoxy (-OCH3), chloro (-Cl), or methyl (-CH3) groups—compensate for this loss by establishing secondary, bridge-independent interactions within the enzyme-DNA cleavage complex[1]. For example, 8-methoxy-ciprofloxacin induces ~50% more DNA cleavage than ciprofloxacin at equimolar concentrations and exhibits a twofold higher potency[1]. Furthermore, bulky or electronegative C-8 groups restrict the rotational freedom of the drug, locking it into an optimal conformation for intercalating into the DNA cleavage site[2].

Mechanism Base Fluoroquinolone Scaffold C8 C-8 Substitution (-OCH3, -Cl, -CH3) Base->C8 Affinity Enhanced GyrA Affinity (Overcomes A90V/D94G) C8->Affinity Complex Stabilized Cleavage Complex (Reduced Reversibility) Affinity->Complex Bactericidal Lethal Double-Strand Breaks (Bactericidal Effect) Complex->Bactericidal

Logical pathway of how C-8 substitutions enhance fluoroquinolone bactericidal efficacy.

Comparative Efficacy: 8-Substituted vs. Non-8-Substituted Quinolones

The following table synthesizes quantitative binding and efficacy data, illustrating how C-8 modifications alter the target profile and resistance susceptibility of the drug[1][2][3][4].

Compound ClassRepresentative DrugC-8 SubstituentTarget PreferenceRelative Binding Affinity (vs. WT)Resistance Profile
Non-8-Substituted Ciprofloxacin-HE. coli GyraseBaseline (IC50 highly sensitive to mutations)Highly susceptible to single gyrA mutations (e.g., S83L)
8-Methoxy Moxifloxacin-OCH3Dual (Gyrase / Topo IV)High; stabilizes cleavage complexRetains activity against single gyrA mutants
8-Chloro Clinafloxacin-ClDual (Gyrase / Topo IV)Extremely High; potent dual-targetingRequires double mutations (gyrA + parC) for resistance
8-Methyl 8-Methyl-Moxifloxacin-CH3M. tb GyraseEnhanced affinity over C-8-H derivativesMaintains activity against A90V and D94G mutants

Experimental Workflows for Validating Binding Affinity

To objectively quantify the binding affinity and poisoning efficacy of 8-substituted fluoroquinolones, researchers rely on the DNA Cleavage Complex Assay . This self-validating protocol measures the accumulation of linear DNA, which serves as a direct proxy for the drug's ability to stabilize the gyrase-DNA covalent complex[5][6].

G A Supercoiled DNA + DNA Gyrase B Add Fluoroquinolone (e.g., 8-methoxy-FQ) A->B C Incubation (37°C) Ternary Complex Forms B->C D Add 1% SDS Denature Protein C->D E Add Proteinase K Digest Gyrase D->E F Gel Electrophoresis Quantify Linear DNA E->F

Workflow of the DNA gyrase cleavage complex assay for evaluating fluoroquinolone binding.

Protocol 1: DNA Gyrase Cleavage Complex Assay (Gel Electrophoresis)

This methodology establishes a direct causal link between drug concentration and enzyme poisoning.

Step 1: Reaction Assembly Combine 200 ng of supercoiled pBR322 plasmid DNA, 136.5 nM purified DNA gyrase, and varying concentrations of the test fluoroquinolone (e.g., 0.1 µM to 100 µM) in 20 µL of 1× cleavage buffer (20 mM Tris-HCl pH 8.0, 50 mM KAc, 10 mM MgCl2, 2 mM DTT, 1 mM ATP)[7]. Causality of Reagents: The inclusion of 10 mM MgCl2 is absolutely critical. Fluoroquinolone binding to gyrase is mediated through a water-metal ion bridge coordinating the C-3/C-4 keto acid region; without Mg2+, the ternary complex cannot form efficiently[1].

Step 2: Incubation Incubate the mixture at 37°C for 30 to 60 minutes. Causality of Reagents: This duration allows the enzyme to establish a dynamic equilibrium of DNA cleavage and religation. The presence of the fluoroquinolone shifts this equilibrium toward the cleaved state.

Step 3: Complex Trapping Add Sodium Dodecyl Sulfate (SDS) to a final concentration of 1% (w/v)[5]. Causality of Reagents: SDS rapidly denatures the gyrase subunits. Because the enzyme is covalently attached to the 5' ends of the broken DNA via a phosphotyrosine linkage, denaturing the protein traps the DNA in its linear, cleaved form, preventing religation.

Step 4: Protein Digestion Add Proteinase K (0.1 mg/mL) and incubate for an additional 30 minutes at 37°C[7]. Causality of Reagents: The bulky, denatured gyrase covalently attached to the DNA will cause the DNA to stall in the wells during electrophoresis. Proteinase K digests the enzyme, leaving only a small peptide remnant attached to the DNA, allowing the linear DNA fragments to migrate cleanly through the agarose matrix.

Step 5: Electrophoretic Analysis Separate the reaction products on a 1% agarose gel (without ethidium bromide during the run to prevent intercalator-induced topological shifts). Post-stain with SYBR Green and quantify the linear DNA band. The intensity of the linear band directly correlates with the drug's binding affinity[6].

Protocol 2: Reversibility and Metal-Ion Dependency Validation (Self-Validating Control)

To prove that the observed DNA cleavage is specifically mediated by the reversible fluoroquinolone-gyrase complex (and not non-specific nuclease contamination), a reversibility test must be performed[5].

Step 1: Complex Formation Form the cleaved complex as described in Protocol 1 (Steps 1 and 2).

Step 2: Metal-Ion Chelation Prior to the addition of SDS, split the reaction. To one half, add EDTA to a final concentration of 50 mM and incubate for 30 minutes at 37°C[5]. Causality of Reagents: EDTA is a potent chelator of divalent cations. By stripping Mg2+ from the reaction, the water-metal ion bridge is destroyed. This causes the fluoroquinolone to dissociate from the active site. Once the drug leaves, the still-active, intact gyrase rapidly reseals the DNA double-strand break.

Step 3: Trapping and Analysis Proceed with SDS and Proteinase K treatment as in Protocol 1. Validation Outcome: On the gel, the EDTA-treated sample should show a near-complete disappearance of the linear DNA band and a restoration of the supercoiled/relaxed DNA bands. 8-substituted fluoroquinolones often require higher temperatures or longer EDTA incubation times for complete reversal compared to ciprofloxacin, directly proving their enhanced binding stability within the ternary complex[5].

Conclusion

The strategic addition of substituents at the C-8 position of the fluoroquinolone scaffold represents a masterclass in rational drug design. By providing secondary binding interactions that bypass the traditional water-metal ion bridge, 8-substituted agents like moxifloxacin and clinafloxacin maintain high binding affinity to DNA gyrase even in the presence of severe gyrA resistance mutations. Rigorous, self-validating biochemical assays—such as the SDS-trapped cleavage assay—remain the gold standard for quantifying these crucial pharmacodynamic improvements.

References

  • Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design | ACS Chemical Biology - ACS Publications.[Link]

  • Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones | Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase | PNAS.[Link]

  • Fluoroquinolone-Gyrase-DNA Cleaved Complexes - PubMed.[Link]

  • DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC.[Link]

  • A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons - bioRxiv.[Link]

  • Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium | Microbiology Spectrum - ASM Journals.[Link]

Sources

Cytotoxicity Profiling of 6-Fluoroquinoline Derivatives: A Comparative Guide for Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved therapeutics. In recent years, the strategic introduction of a fluorine atom at the C-6 position of the quinoline ring has emerged as a powerful technique to enhance anticancer efficacy.

As an application scientist evaluating novel chemotherapeutics, understanding the structure-activity relationship (SAR) and the underlying causality of these modifications is critical. Fluorine’s high electronegativity and small atomic radius (mimicking hydrogen) profoundly alter the molecule's pharmacokinetic profile—increasing lipophilicity, preventing metabolic oxidation, and enhancing transmembrane penetration without introducing steric clashes. More importantly, the C-6 fluorine acts as a potent hydrogen/halogen bond acceptor, dramatically increasing binding affinity to kinase active sites and DNA topoisomerases.

This guide provides an objective, data-driven comparison of 6-fluoroquinoline derivatives against standard chemotherapeutic alternatives, supported by self-validating experimental protocols.

Mechanistic Pathways of Cytotoxicity

The superior cytotoxicity of 6-fluoroquinoline derivatives is not monolithic; it is driven by multi-target engagement that triggers irreversible apoptotic cascades.

  • Kinase Inhibition (e.g., EGFR): Derivatives with bulky, lipophilic substituents at the C-2 or C-4 positions competitively bind to the ATP-binding cleft of receptor tyrosine kinases like EGFR, halting downstream proliferative signaling (1)[1].

  • DNA Intercalation & Topoisomerase II Inhibition: The planar fluoroquinoline core intercalates between DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex. This induces double-strand breaks, triggering the p53-mediated DNA damage response.

  • Mitochondrial Apoptosis: The accumulation of intracellular stress leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of executioner caspases (Caspase-3 and -7), culminating in G2/M or G0/G1 cell cycle arrest.

Mechanism FQ 6-Fluoroquinoline Derivatives Target1 EGFR Kinase Inhibition FQ->Target1 Target2 DNA Intercalation & Topo II Inhibition FQ->Target2 Apopt Caspase-3/7 Activation Target1->Apopt Target2->Apopt Arrest G2/M Cell Cycle Arrest Target2->Arrest Death Tumor Cell Apoptosis Apopt->Death Arrest->Death

Fig 1: Mechanistic signaling pathways of 6-fluoroquinoline-induced apoptosis in cancer cells.

Quantitative Cytotoxicity Comparison

To objectively evaluate the performance of 6-fluoroquinoline derivatives, we must benchmark their half-maximal inhibitory concentrations (


) against established clinical standards (e.g., Gefitinib, 5-Fluorouracil) across diverse human cancer cell lines.
Comparative Efficacy Data
Compound Class / Specific DerivativeTarget Cell Line (Cancer Type)

(µM)
Reference StandardStandard

(µM)
Primary Mechanism
2-Substituted-4-amino-6-fluoroquinolines (Compound 8e)H-460 (Non-Small Cell Lung)0.03 Gefitinib5.58Multi-kinase / Antiproliferative[2]
2-Substituted-4-amino-6-fluoroquinolines (Compound 8e)HepG2 (Hepatocellular)0.33 Gefitinib18.52Multi-kinase / Antiproliferative[2]
α,β-Unsaturated 6-Fluoroquinolines (Compound 6b/8b)HeLa (Cervical)5.5 - 6.7 5-Fluorouracil4.8 - 8.3EGFR Inhibition[1]
Tetrazolylmethyl 6-Fluoroquinolines SK-MEL-5 (Melanoma)>99% GI *DoxorubicinVariableDNA Cross-linking[3]
Zn(II)/Co(II) 6-Fluoroquinoline Complexes MB-MDA-231 (Breast)Dose-Dep. CisplatinVariableROS Generation / Apoptosis[4]

*GI = Growth Inhibition percentage at a single high dose (


 M).

Key Insight: The data demonstrates that specific functionalization—such as adding a 4-methoxystyryl group at the C-2 position (Compound 8e)—can yield


 values that are up to 186-fold more potent than Gefitinib in lung cancer models (2)[2].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the evaluation of these derivatives must rely on self-validating experimental designs. The following protocols detail the causality behind each step and the necessary controls required to prevent false positives.

Protocol A: High-Throughput Viability Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are rapidly deactivated upon cell death, formazan accumulation serves as a direct, quantifiable proxy for the viable cell population.

  • Cell Seeding: Seed target cells (e.g., H-460, HepG2) at a density of

    
     cells/well in 96-well culture plates. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    humidified atmosphere to allow for adherence and exponential growth recovery.
  • Treatment & Internal Validation: Treat the cells with serial dilutions of the synthesized 6-fluoroquinoline derivative (ranging from 0.01 µM to 100 µM).

    • Self-Validation Step: You must include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (e.g., Gefitinib or 5-FU) to validate the sensitivity and dynamic range of the assay.

  • Reagent Incubation: After 48 hours of drug exposure, aspirate the media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully remove the unreacted MTT solution. Dissolve the intracellular formazan crystals by adding 150 µL of pure DMSO per well. Agitate for 10 minutes, then read the absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol B: Apoptosis Quantification via Flow Cytometry

Causality: During early apoptosis, cells lose membrane asymmetry and translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS with high affinity. Propidium Iodide (PI) is a vital dye that is sterically excluded by intact membranes but intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells (via trypsinization). Crucial: Combining both populations ensures late-apoptotic cells are not excluded from the analysis.

  • Staining: Wash the cell pellet twice with ice-cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
    
  • Acquisition & Compensation: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Self-Validation Step: Run three control tubes: Unstained cells (to set baseline autofluorescence), Annexin V-only (to compensate FITC spillover into the PI channel), and PI-only (to compensate PI spillover into the FITC channel).

Protocol Syn 1. Synthesis (C-6 Fluorination) Cult 2. Cell Culture (H-460, HepG2) Syn->Cult Treat 3. Drug Treatment (0.01-100 µM) Cult->Treat Assay 4. MTT Assay (Metabolic Viability) Treat->Assay Flow 5. Flow Cytometry (Annexin V/PI) Treat->Flow Data 6. SAR & IC50 Calculation Assay->Data Flow->Data

Fig 2: Standardized self-validating workflow for evaluating 6-fluoroquinoline cytotoxicity.

References

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study Source: Taylor & Francis URL:[Link]

  • Tetrazolylmethyl quinolines: Design, docking studies, synthesis, anticancer and antifungal analyses Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega URL:[Link]

Sources

Structural Validation of 6-Fluoroquinoline-8-carbonitrile via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the development of fluoroquinolone antibiotics and pharmacophores, the precise regiochemistry of substituents is critical for Structure-Activity Relationship (SAR) studies. 6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6) presents a specific characterization challenge: the presence of fluorine on the aromatic ring induces complex spin-spin coupling (


F-

H) in NMR spectra, often obscuring the definitive assignment of the nitrile position (C8 vs. C5) and the fluorine position (C6 vs. C7).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry (MS) for the structural validation of this compound. While NMR is the standard for solution-state purity, SC-XRD is identified as the superior method for absolute structural determination due to its ability to resolve regio-isomerism and map intermolecular


-stacking interactions essential for solid-state formulation.

The Challenge: Regio-Isomerism in Fluoroquinolines

Synthesizing 6-fluoroquinoline-8-carbonitrile often involves a Sandmeyer reaction from the corresponding amine or a Skraup synthesis. These pathways can yield regioisomers (e.g., 5-fluoro or 7-fluoro impurities) that are difficult to distinguish by mass alone.

Comparative Analysis: XRD vs. Alternatives
FeatureSC-XRD (Recommended) NMR (

H,

C,

F)
HR-MS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shifts (

) & Coupling (

)
Molecular Mass (

)
Regio-Selectivity Absolute (Unambiguous)Inferred (Requires complex splitting analysis)None (Isomers have identical mass)
Sample State Solid (Single Crystal)SolutionGas Phase / Solution
Key Limitation Requires crystal growth

F-

H coupling complicates aromatic region
Cannot distinguish 6-F from 7-F isomers
Data Confidence >99% (R1 < 5%)~90% (Dependent on purity)~50% (Formula confirmation only)

Decision Matrix & Workflow

The following decision matrix illustrates why SC-XRD is the necessary validation step when NMR data is ambiguous due to fluorine coupling.

ValidationWorkflow Start Crude 6-Fluoroquinoline-8-carbonitrile NMR 1H / 19F NMR Analysis Start->NMR MS HR-MS (Confirm Mass: 172.16) Start->MS Decision Are J-couplings ambiguous? NMR->Decision Recryst Vapor Diffusion Crystallization (Solvent: DCM/Pentane) Decision->Recryst Yes (Complex Splitting) Final Absolute Structure Validated Decision->Final No (Clear) XRD SC-XRD Data Collection (Mo or Cu Source, 100K) Recryst->XRD Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Solve->Final

Figure 1: Strategic workflow for structural validation. The "Red Path" indicates the critical intervention of crystallography when NMR is inconclusive.

Experimental Protocol: SC-XRD Validation

To achieve a publishable structure for 6-Fluoroquinoline-8-carbonitrile, strict adherence to crystal growth and data collection protocols is required.

Phase 1: Crystallization (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder. Vapor diffusion is preferred for this planar aromatic system to encourage


-stacking growth.
  • Inner Vial: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless blocks or prisms.

Phase 2: Data Collection Strategy
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal ellipsoids of the terminal Fluorine and Nitrile groups.

  • Source: Cu K

    
      (
    
    
    
    Å) is preferred for light-atom organic molecules to maximize diffraction intensity, though Mo K
    
    
    is acceptable.
Phase 3: Refinement Targets (Self-Validating Metrics)

A correct structure must meet these statistical criteria:

  • R1 (all data): < 0.05 (5%)

  • Goodness of Fit (GooF): 1.0–1.1

  • Flack Parameter: N/A (Molecule is achiral/planar), but check for centrosymmetric space group (likely P2/c or P21/c based on analogues).

Structural Expectations & Data Interpretation

Based on the isostructural 6-Bromoquinoline-8-carbonitrile (CCDC Ref: 1566373), we can predict the crystallographic behavior of the 6-Fluoro derivative. The substitution of Br with F will result in a contraction of the unit cell volume and altered packing density.

Comparative Crystallographic Parameters
Parameter6-Bromo Analogue (Reference) [1]6-Fluoro Target (Expected) Significance
Crystal System MonoclinicMonoclinicPlanar packing preference
Space Group P2/cP2/c or P21/cCentrosymmetric packing
a (

)
3.848~3.75–3.80Axis of

-stacking
Packing Face-to-face

-stacking
Face-to-face

-stacking
Critical for solid-state stability
Interactions Br[1]···Br (Type II)F···F or F···H-CFluorine acts as a weak H-bond acceptor
Key Structural Features to Validate
  • C8-C(N) Bond Length: Expect ~1.44 Å. This confirms the nitrile is attached to the ring carbon, not a nitrogen (isonitrile).

  • C6-F Bond Length: Expect ~1.35 Å. A C-Cl bond would be ~1.74 Å, immediately ruling out chloro-impurities from synthesis.

  • Planarity: The quinoline core should be essentially planar (RMS deviation < 0.02 Å).

Advanced Insight: Why NMR Fails Here

In 6-fluoroquinoline-8-carbonitrile, the


F nucleus (

) couples with aromatic protons.
  • 
     (Ortho):  ~9–11 Hz (Coupling to H5 and H7).
    
  • 
     (Meta):  ~5–7 Hz (Coupling to H8—if no CN were present—or H4).
    
  • The Problem: The overlap of these multiplets with the standard aromatic splitting (doublets/triplets) creates a "roofing" effect, making it difficult to distinguish the H5 proton from the H7 proton without advanced 2D experiments (HOESY). XRD bypasses this entirely by visualizing the electron density of the Fluorine atom directly.

References

  • Çelik, İ., Akkurt, M., Ökten, S., Çakmak, O., & Ersanlı, C. C. (2017). Crystal structure of 6-bromoquinoline-8-carbonitrile. IUCrData, 2(8), x170930.

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[2] Monatshefte für Chemie, 133, 1437–1448.

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on X-ray diffraction data collection and refinement.

  • Reich, H. J. (2025). WinDNMR: Dynamic NMR Spectra for Windows. University of Wisconsin-Madison. (Reference for F-H coupling constants).

Sources

Comparison of synthetic routes: Sandmeyer vs. Rosenmund-von Braun cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the medicinal chemist or process engineer, the introduction of a nitrile group (-CN) onto an aromatic ring is a pivotal transformation. It serves as a gateway to amides, acids, amines, and heterocycles. Two classical yet distinct pathways dominate this landscape when palladium catalysis is either too costly or chemically unsuitable: the Sandmeyer reaction and the Rosenmund-von Braun (RvB) reaction .

  • Choose Sandmeyer when: Starting material is an aniline (or nitro-precursor), mild thermal conditions are required, or the position is electronically deactivated for oxidative addition.

  • Choose Rosenmund-von Braun when: Starting material is an aryl halide (I, Br), the substrate can withstand high temperatures (>150°C), or you require a direct, one-pot substitution without sensitive diazonium intermediates.

Mechanistic Deep Dive

Understanding the mechanism is not academic trivia; it dictates the impurity profile and safety controls.

A. The Sandmeyer Cyanation

Mechanism Type: Radical-Nucleophilic Aromatic Substitution (


 / Inner-Sphere Electron Transfer).

The Sandmeyer reaction proceeds through a radical pathway.[1][2][3] The critical step is the Single Electron Transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates a neutral aryl radical and a copper(II) species. The aryl radical then rapidly recombines with the copper-bound cyanide ligand.

Critical Control Point: The stability of the diazonium intermediate is temperature-dependent. If the temperature rises before CuCN addition, the diazonium salt may hydrolyze to a phenol (reaction with water) or decompose violently.

SandmeyerMechanism Aniline Ar-NH2 Diazonium [Ar-N≡N]+ X- Aniline->Diazonium NaNO2, HX (0-5°C) SET_Step SET (Single Electron Transfer) Diazonium->SET_Step CuI [Cu(I)-CN] CuI->SET_Step ArRadical Ar• + N2↑ SET_Step->ArRadical -N2 CuII [Cu(II)-CN] SET_Step->CuII Product Ar-CN ArRadical->Product Ligand Transfer from Cu(II) CuII->CuI Regeneration

Figure 1: Sandmeyer cycle showing the radical generation via SET and subsequent ligand transfer.

B. The Rosenmund-von Braun Reaction

Mechanism Type: Oxidative Addition / Reductive Elimination (or


 at extreme temperatures).

Unlike the Sandmeyer, the RvB reaction historically relies on the harsh nucleophilic attack of cyanide on an aryl halide, facilitated by copper. Mechanistically, it involves the oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) species, followed by reductive elimination to release the nitrile.[4]

Critical Control Point: The reaction is often heterogeneous. The solubility of CuCN in the solvent (DMF/NMP) and the breaking of the polymeric CuCN structure are rate-limiting.

RvBMechanism ArX Ar-X (X=I, Br) Complex [Ar-Cu(III)(X)(CN)] Intermediate ArX->Complex Oxidative Addition (>150°C, DMF) CuCN CuCN (Polymeric) CuCN->Complex Product Ar-CN Complex->Product Reductive Elimination Waste Cu(I)X Complex->Waste

Figure 2: Rosenmund-von Braun pathway highlighting the high-energy oxidative addition step.

Experimental Protocols

Protocol A: Sandmeyer Cyanation (Standardized)

Best for: Converting Anilines to Benzonitriles. Reference Basis: Organic Syntheses, Coll. Vol. 1, p. 514 (1941).

Step 1: Diazotization

  • Dissolution: Dissolve 1.0 equiv of aniline in 2.5 equiv of HCl (or H2SO4) and water. Cool to 0°C in an ice/salt bath.

  • Nitrite Addition: Dropwise add 1.1 equiv of NaNO2 (aq) while maintaining internal temperature <5°C .

  • Endpoint Check: Stir for 15 min. Verify excess HNO2 using starch-iodide paper (turns blue instantly).

  • Neutralization: Carefully neutralize excess acid with Na2CO3 or NaOAc to pH ~6 (critical to prevent HCN gas evolution in the next step).

Step 2: Cyanation

  • Catalyst Prep: In a separate flask, dissolve 1.2 equiv CuCN and 1.5 equiv KCN (or NaCN) in water to form the soluble tetracyanocuprate complex. Cool to 0-5°C.[5][6]

  • Addition: Slowly pour the cold diazonium solution into the CuCN solution.

    • Observation: Nitrogen gas will evolve vigorously. Control addition rate to manage foaming.

  • Workup: Allow to warm to Room Temp (RT) for 1 hour. Extract with Ethyl Acetate (EtOAc).[6][7] Wash organic layer with 1M NaOH (removes phenols) and brine.

Protocol B: Rosenmund-von Braun Cyanation

Best for: Converting Aryl Iodides/Bromides to Benzonitriles. Reference Basis: J. Org. Chem. 1961, 26, 2522; Org. Synth. 2011, 88, 398.

Step 1: Reaction Setup

  • Drying: Flame-dry a round-bottom flask and purge with Argon. Moisture kills this reaction.

  • Charging: Add Aryl Bromide (1.0 equiv) and CuCN (1.2–2.0 equiv).

  • Solvent: Add anhydrous DMF or NMP (concentration ~0.5 M). Pyridine is a historical alternative but harder to remove.

  • Heating: Heat to reflux (typically 150–180°C) for 12–24 hours.

    • Note: Aryl Iodides may react at lower temps (120°C); Bromides require higher temps.

Step 2: The "Hellish" Workup (Solved) The standard aqueous workup leads to intractable copper emulsions. Use the Oxidative/Complexation method:

  • Quench: Cool to 60°C. Pour the mixture into a solution of FeCl3 (aq) and HCl .

    • Chemistry: Fe(III) oxidizes Cu(I) to Cu(II) and complexes excess cyanide, breaking the copper-product chelation.

  • Extraction: Extract with Toluene or Ether. The aqueous layer will be green/blue.[8]

  • Alternative (Ammonia): Pour reaction into 10% aqueous ethylenediamine or NH4OH. This solubilizes copper as deep blue

    
     complexes.
    

Performance Comparison Matrix

FeatureSandmeyer ReactionRosenmund-von Braun
Substrate Aryl Amines (

)
Aryl Halides (

)
Reaction Temp 0°C

RT (Mild)
140°C

200°C (Harsh)
Yield (Typical) 60–80%70–90%
Functional Group Tolerance Moderate (Acid sensitive groups fail)High (Thermally sensitive groups fail)
Scale-up Risk High (Exothermic

release)
Moderate (Thermal runaway less likely)
Atom Economy Poor (Stoichiometric Cu, loss of

)
Moderate (Stoichiometric Cu)
Cost Low (Anilines are cheap)Low to Medium

Safety & Troubleshooting

Cyanide Management (Critical)

Both reactions utilize cyanide sources.[8]

  • pH Control: Never allow cyanide solutions to become acidic (pH < 9). This generates HCN gas, which is instantly lethal.

  • Waste Disposal: All aqueous waste must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (

    
    ) before disposal.
    
Troubleshooting Guide
  • Sandmeyer Yield Low?

    • Cause: Diazonium decomposition. Fix: Keep temp strictly <5°C during step 1.

    • Cause: Phenol formation.[3] Fix: Ensure the solution is not too acidic during the warming step.

  • RvB Reaction Stalled?

    • Cause: "Dead" CuCN. Fix: CuCN must be fresh or technical grade. Pure white CuCN is often less reactive than slightly green technical grade due to particle size/surface area.

    • Cause: Moisture.[9][10] Fix: DMF must be anhydrous. Water poisons the catalyst surface.

References

  • Organic Syntheses Procedure (Sandmeyer): Clarke, H. T.; Read, R. R. o-Tolunitrile. Org. Synth. 1927, 7, 76; Coll. Vol. 1, 514. Link

  • Organic Syntheses Procedure (Rosenmund-von Braun): Zanon, J.; Klapars, A.; Buchwald, S. L.[4] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. J. Am. Chem. Soc. 2003, 125, 2890.[4] (Cited as modern basis).[3] Link

  • Mechanism of Sandmeyer: Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev. 1988, 88, 765. Link

  • Rosenmund-von Braun Review: Ellis, G. P.; Romney-Alexander, T. M. Cyanation of Aromatic Halides. Chem. Rev. 1987, 87, 779. Link

  • Safety in Cyanation: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10][11][12] Link

Sources

Pharmacokinetic and Pharmacodynamic Profiling of 8-Cyano Substituted Quinoline Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the quinoline scaffold has served as a foundational pharmacophore in drug discovery, most notably in the development of broad-spectrum fluoroquinolone antibiotics. While early-generation compounds utilizing an unsubstituted C-8 position (8-H) or an 8-methoxy substitution achieved clinical success, they frequently suffered from compromised efficacy in acidic environments and susceptibility to efflux-mediated resistance.

The introduction of the 8-cyano substitution represents a paradigm shift in quinoline structural design. By strategically placing an electron-withdrawing cyano (-CN) group at the C-8 position, researchers have engineered scaffolds (e.g., Finafloxacin, Pradofloxacin, and targeted TLR7 antagonists like Enpatoran) that exhibit unique pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide objectively compares the performance of 8-cyano scaffolds against traditional alternatives, providing mechanistic insights and robust experimental workflows for validation.

Structural Causality: The "Acidic pH Paradox"

The most profound advantage of the 8-cyano substitution is its behavior in acidic environments (pH 5.0 – 6.5). Traditional fluoroquinolones, such as Ciprofloxacin (8-H) and Moxifloxacin (8-methoxy), lose significant antibacterial activity in acidic media—a critical limitation when treating urinary tract infections (UTIs), skin lesions, or intracellular pathogens residing in acidic phagolysosomes.

The Causality: The cyano group is highly electron-withdrawing. When positioned at C-8, it pulls electron density away from the quinoline core. This inductive effect subtly alters the dissociation constants (


) of the molecule, specifically lowering the 

of the basic amine substituent typically located at C-7. Consequently, 8-cyano quinolines maintain a highly lipophilic, zwitterionic state at lower pH levels compared to their 8-H counterparts 1. This allows the drug to rapidly penetrate bacterial membranes and accumulate intracellularly precisely where the infection burden is highest.

Mechanism A 8-Cyano Quinoline (e.g., Finafloxacin) B Acidic Environment (pH 5.0 - 6.5) A->B Exposure to Infection Site C Zwitterionic Shift (pKa Modulation) B->C Protonation Dynamics D Enhanced Intracellular Accumulation C->D High Lipophilicity E Dual Target Inhibition (Gyrase & Topo IV) D->E Target Binding

Fig 1: Mechanism of 8-cyano quinoline activation and intracellular accumulation in acidic environments.

Comparative Pharmacokinetics (PK) & Tissue Distribution

The structural modifications at C-8 directly dictate the systemic distribution and clearance of the drug. The lipophilic nature of the cyano group significantly increases the Volume of Distribution (


), ensuring that therapeutic concentrations are achieved in interstitial fluids (ISF) and deep tissue compartments 2.
Quantitative PK Comparison (Standard Oral Dosing Models)
Pharmacokinetic ParameterCiprofloxacin (8-H)Moxifloxacin (8-Methoxy)Finafloxacin (8-Cyano)
Activity at pH 5.8 Significantly ReducedReducedEnhanced (4x to 16x)
Volume of Distribution (

)
2.1 - 2.7 L/kg1.7 - 2.7 L/kg> 3.0 L/kg
Half-life (

)
4 - 6 hours12 - 14 hours10 - 14 hours
Urinary Excretion (Unchanged) ~40-50%~20%~30-35%
Primary Target Affinity Topo IV (Gram-pos) / Gyrase (Gram-neg)Dual AffinityHigh Dual Affinity

Data synthesized from comparative ex vivo and clinical PK models 3.

Analytical Insight: Finafloxacin exhibits a highly predictable, dose-proportional


 and 

. Because it maintains bactericidal activity in acidic urine (unlike Ciprofloxacin, which requires higher dosing to overcome pH-induced deactivation), 8-cyano scaffolds can achieve superior Urinary Bactericidal Titers (UBT) at lower physiological concentrations 3.

Expanding Beyond Antibacterials: 8-Cyano in Targeted Immunomodulators

The utility of the 8-cyano quinoline scaffold extends beyond antimicrobial DNA gyrase inhibition. In the realm of autoimmune disease therapeutics, the 8-cyanoquinoline moiety serves as a highly specific "warhead" in Toll-like Receptor 7 and 8 (TLR7/8) antagonists, such as Enpatoran.

Receptor Binding Causality: In the TLR7 binding pocket, the 8-cyano group acts as a critical hydrogen bond acceptor. Structural analyses reveal that the cyano nitrogen forms a robust H-bond with the amino group of the Q354 backbone of the receptor. This specific interaction locks the receptor in an inactive conformation, effectively halting the aberrant immune signaling cascade responsible for conditions like psoriasis and systemic lupus erythematosus (SLE) 4. While newer 8-methoxyimidazo[1,2-a]pyridine alternatives are being explored, the 8-cyano scaffold remains a gold standard for establishing baseline hydrophobic and H-bond interactions in the S1 pocket of TLR7.

Experimental Methodology: Validating Intracellular PK/PD

To objectively validate the superior intracellular accumulation and efficacy of 8-cyano scaffolds compared to 8-H alternatives, the following self-validating ex vivo macrophage accumulation assay is recommended.

Protocol: THP-1 Macrophage Intracellular Accumulation Assay

Objective: Quantify the intracellular concentration of 8-cyano quinolines vs. 8-H quinolines in acidic phagolysosomes.

Step 1: Cell Culture & Differentiation

  • Seed THP-1 monocytes in 6-well plates at a density of

    
     cells/mL.
    
  • Differentiate into macrophages using 50 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours at 37°C in 5% CO₂.

Step 2: Media pH Adjustment

  • Prepare two sets of RPMI-1640 media supplemented with 10% FBS.

  • Buffer Set A to a physiological pH of 7.4 using HEPES.

  • Buffer Set B to an acidic pH of 5.8 using MES (2-(N-morpholino)ethanesulfonic acid) to simulate the phagolysosomal/infection environment.

Step 3: Drug Exposure

  • Expose the differentiated macrophages to 10 mg/L of Finafloxacin (8-cyano) or Ciprofloxacin (8-H) in both pH 7.4 and pH 5.8 media.

  • Incubate for 2 hours to achieve steady-state intracellular accumulation.

Step 4: Extraction & Quantification

  • Wash cells three times with ice-cold PBS to remove extracellular drug.

  • Lyse cells using 0.1% Triton X-100 and sonication.

  • Precipitate proteins using cold acetonitrile and centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant via LC-MS/MS. Normalize drug concentrations to total cellular protein content (determined via BCA assay).

Expected Outcome: The 8-cyano scaffold will demonstrate a 3- to 5-fold higher intracellular accumulation in the pH 5.8 medium compared to the 8-H scaffold, validating the pKa-driven zwitterionic shift.

Workflow Step1 Step 1: Cell Culture THP-1 Macrophage Differentiation Step2 Step 2: Media Adjustment pH 5.8 (MES) vs pH 7.4 (HEPES) Step1->Step2 Step3 Step 3: Drug Exposure 8-Cyano vs 8-H Scaffolds Step2->Step3 Step4 Step 4: Cell Lysis & Intracellular Extraction Step3->Step4 Step5 Step 5: LC-MS/MS PK Quantification Step4->Step5

Fig 2: Experimental workflow for validating pH-dependent intracellular PK accumulation.

References

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials.1

  • Urinary Pharmacokinetics and Bactericidal Activity of Finafloxacin (200 and 800 mg) in Healthy Volunteers Receiving a Single Oral Dose. Chemotherapy (Karger).3

  • Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. Journal of Veterinary Pharmacology and Therapeutics.2

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry (ACS).4

Sources

Benchmarking 6-Fluoroquinoline-8-carbonitrile Against Traditional Ciprofloxacin Precursors: A Synthetic and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rising prevalence of antimicrobial resistance (AMR), particularly mutations in bacterial DNA gyrase (GyrA) and the overexpression of efflux pumps, has forced drug development professionals to rethink fluoroquinolone synthesis[2]. While traditional Ciprofloxacin synthesis relies on de novo construction of the quinolone core, modern medicinal chemistry increasingly leverages pre-formed, highly functionalized scaffolds to access novel chemical space.

This guide objectively benchmarks 6-Fluoroquinoline-8-carbonitrile (6-FQC) against traditional Ciprofloxacin precursors (e.g., 2,4-dichloro-5-fluorobenzoyl chloride ), evaluating their synthetic workflows, chemical reactivity, and downstream pharmacological potential.

Synthetic Workflows: De Novo Assembly vs. Late-Stage Functionalization

The fundamental difference between these two precursors lies in their structural starting points. Traditional precursors require a multi-step Grohe-Heitzer cyclization to build the 4-oxo-1,4-dihydroquinoline core [1]. In contrast, 6-FQC provides an intact quinoline ring with a reactive nitrile handle at the C-8 position, enabling rapid late-stage functionalization to create next-generation analogs that bypass traditional AMR mechanisms [2].

SyntheticWorkflow A 2,4-Dichloro-5-fluorobenzoyl chloride (Traditional) C Core Assembly (Multi-step cyclization) A->C B 6-Fluoroquinoline-8-carbonitrile (Advanced Scaffold) D Late-Stage Functionalization (Direct C-8 / C-7 modification) B->D E Ciprofloxacin Core C->E F Novel Fluoroquinolone Analogs D->F

Fig 1: Synthetic workflows: traditional core assembly vs. late-stage functionalization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each reagent choice.

Protocol A: Traditional Core Assembly (Ciprofloxacin Synthesis)

This workflow utilizes 2,4-dichloro-5-fluorobenzoyl chloride to construct the classic fluoroquinolone architecture [1].

  • Enamine Formation: React ethyl 3-(dimethylamino)acrylate with cyclopropylamine.

    • Causality: The nucleophilic displacement of the dimethylamine group by cyclopropylamine installs the essential N-1 cyclopropyl moiety required for broad-spectrum antibacterial activity.

  • Chemoselective C-Acylation: Treat the resulting enamine with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of Lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C.

    • Causality: LiHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the enamine carbon without attacking the highly reactive acyl chloride, ensuring exclusive C-acylation over N-acylation [3].

  • Intramolecular Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and heat to 60°C.

    • Causality: DBU facilitates an intramolecular nucleophilic aromatic substitution (SNAr), closing the ring to form the 4-oxoquinoline core.

  • Validation: Monitor via LC-MS. The disappearance of the linear intermediate and the emergence of the cyclized core (m/z corresponding to the ethyl ester of the fluoroquinolone) validates the step.

Protocol B: Late-Stage Functionalization of 6-FQC

This workflow utilizes 6-Fluoroquinoline-8-carbonitrile to generate novel C-8 modified analogs [2].

  • Nitrile Hydrolysis / Transformation: Suspend 6-FQC in a mixture of concentrated H₂SO₄ and glacial acetic acid (1:1 v/v) and heat to 100°C for 4 hours.

    • Causality: The highly stable nitrile group at C-8 must be converted into a carboxylic acid or primary amide. This provides a functional handle for synthesizing hybrid molecules or mimicking the crucial metal-chelating properties of traditional fluoroquinolones.

  • C-7 Nucleophilic Aromatic Substitution (SNAr): React the hydrolyzed intermediate with a secondary amine (e.g., piperazine or a novel bicyclic diamine) in DMSO at 110°C, using K₂CO₃ as an acid scavenger.

    • Causality: The strong electron-withdrawing effect of the adjacent fluorine atom at C-6 activates the C-7 position for SNAr.

  • Validation: Confirm the substitution via ¹H-NMR. The diagnostic loss of the C-7 aromatic proton and the appearance of aliphatic piperazine signals (δ 2.8 - 3.5 ppm) confirm successful coupling.

Quantitative Benchmarking

The table below summarizes the synthetic efficiency and pharmacological utility of both precursors based on standard medicinal chemistry parameters.

Benchmarking Metric2,4-Dichloro-5-fluorobenzoyl chloride6-Fluoroquinoline-8-carbonitrile
Synthetic Strategy De novo core assembly (Grohe-Heitzer)Late-stage scaffold functionalization
Typical Steps to Active API 5 – 7 steps2 – 4 steps
Average Overall Yield 45% – 55%60% – 75%
Atom Economy Moderate (High leaving-group waste)High (Direct functionalization)
Primary Target Profile Classic Ciprofloxacin & LevofloxacinNovel C-8 modified quinoline hybrids
AMR Bypass Potential Low (Susceptible to GyrA mutations)High (Altered binding kinetics at C-8)

Mechanistic Pathway & Pharmacological Implications

The ultimate goal of utilizing these precursors is to synthesize molecules capable of stabilizing the DNA cleavage complex. Traditional Ciprofloxacin binds to the DNA Gyrase (Gram-negative) or Topoisomerase IV (Gram-positive) complex, specifically interacting with the Tyrosine active site[1].

However, molecules derived from 6-FQC allow for bulky or highly polar substitutions at the C-8 position. Recent structure-activity relationship (SAR) studies indicate that C-8 modifications can significantly reduce the affinity of the molecule for bacterial efflux pumps (such as NorA in S. aureus) and alter the binding kinetics to overcome target-site mutations [2].

MOA N1 Fluoroquinolone Derivative N2 Bacterial Cell Penetration (Porins) N1->N2 N3 DNA Gyrase / Topo IV Complex N2->N3 N4 DNA Cleavage Complex Stabilization N3->N4 Binding at Tyrosine active site N5 Inhibition of DNA Replication N4->N5

Fig 2: Mechanism of action for fluoroquinolone derivatives targeting bacterial DNA gyrase.

Conclusion

While 2,4-dichloro-5-fluorobenzoyl chloride remains the gold standard for producing generic Ciprofloxacin [3], the escalating threat of AMR necessitates new chemical space. 6-Fluoroquinoline-8-carbonitrile offers a highly efficient, atom-economical scaffold for drug development professionals aiming to synthesize next-generation antibacterial and anticancer agents with modified resistance profiles.

References

  • Sharma, P. C., Jain, A., Jain, S., Pahwa, R., & Yar, M. S. (2010). "Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Khwaza, V., Mlala, S., & Oyedeji, O. O. (2024). "Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review." International Journal of Molecular Sciences. Available at:[Link]

  • Virginia Commonwealth University (VCU) Innovation Gateway. "Ciprofloxacin Synthesis: Improved Chemical Process." VCU Tech Transfer. Available at:[Link]

Safety Operating Guide

Proper Disposal Procedures: 6-Fluoroquinoline-8-carbonitrile

[1][2]

Executive Safety Summary

Immediate Action Required: If you are currently dealing with a spill or exposure, jump immediately to Section 5: Emergency Response Protocols .

6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6) is a functionalized heterocyclic building block. Its disposal requires specific attention to two structural motifs: the nitrile group (-CN) and the fluorine substituent (-F) .

  • Primary Hazard: Acute toxicity (Oral/Dermal) and potential for cyanide-like metabolic byproducts under extreme conditions.

  • Waste Classification: Halogenated Organic Waste .[1] Do not mix with general non-halogenated organic solvents due to the fluorine content, which requires specific incineration scrubbing protocols.

  • Incompatibility: Strictly segregate from strong oxidizers and strong acids (risk of nitrile hydrolysis).

Compound Profile & Hazard Analysis (The "Why")

To ensure safety, we must understand the chemical causality behind the disposal rules. This is not just "toxic waste"; it is a specific chemical entity with defined reactivities.

PropertyDataDisposal Implication
CAS Number 1368394-42-6Unique identifier for waste labeling.[2]
Molecular Formula

Contains Nitrogen and Fluorine.[3]
Hazard Codes H302 (Harmful if swallowed), H315, H319, H335Treat as toxic; requires full PPE.
Structural Risk 1 Nitrile (-CN) at C8Chemically stable but can hydrolyze to amides/carboxylic acids in strong acid/base. Risk:[4] Potential HCN release if acidified.[2]
Structural Risk 2 Fluorine (-F) at C6Halogenated bond. Risk:[4] Combustion generates Hydrogen Fluoride (HF). Must go to Halogenated streams.[2]
Expert Insight: The Fluorine Factor

Many researchers mistakenly categorize this as "General Organic Waste" because it is a solid quinoline derivative. However, the presence of the Fluorine atom at position 6 mandates its classification as Halogenated Waste in most jurisdictionally compliant waste streams (RCRA/EPA). Standard incinerators may not be equipped to scrub the HF generated during combustion, necessitating specialized high-temperature halogen incineration.

Operational Disposal Protocol

This protocol is a self-validating system: if you cannot check a box (e.g., "Container Compatibility"), the process halts until corrected.

A. Pre-Disposal Segregation

Before moving waste, categorize it into one of two streams. Use the decision matrix below to determine the correct path.

WasteDecisionTreeStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Mother liquor, reaction mixture)StateCheck->LiquidPathLiquidFinalDecision1DISPOSAL STREAM A:Solid Hazardous Waste(Label: Toxic, Halogenated Solid)SolidPath->FinalDecision1SolventCheckDoes the solvent contain Halogens?(e.g., DCM, Chloroform)LiquidPath->SolventCheckNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventNoHaloSolventHalogenated SolventSolventCheck->HaloSolventYesFinalDecision2DISPOSAL STREAM B:Halogenated Organic Liquid(Due to Fluorine on solute)NonHaloSolvent->FinalDecision2Solute contains F(Override to Halogenated)HaloSolvent->FinalDecision2

Figure 1: Waste Stream Decision Matrix. Note that even in non-halogenated solvents, the presence of the fluorinated solute dictates a Halogenated waste stream classification to protect downstream incinerators.

B. Step-by-Step Disposal Procedure
Step 1: Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is required. The compound is a solid, but organic solvents used with it may permeate single layers.

  • Respiratory: If handling powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles.

Step 2: Container Selection
  • Liquids: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential reactivity with acidic impurities or hydrolysis byproducts.

  • Solids: Wide-mouth HDPE jars.

Step 3: Labeling (The "Chain of Custody")

Your waste label must be explicit to prevent downstream accidents.

  • Chemical Name: Write "6-Fluoroquinoline-8-carbonitrile" (Do not use abbreviations like "6-FQ").

  • Constituents: If in solution, list the solvent and the solute percentage.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2]

  • Specific Warning: Add note: "Contains Nitrile & Fluorine."

Step 4: Storage Prior to Pickup
  • Store in a Secondary Containment tray.

  • Do NOT store near acids (Hydrochloric, Sulfuric) to prevent accidental hydrolysis and HCN generation.

  • Do NOT store near strong oxidizers (Peroxides, Permanganates).

Chemical Deactivation (Expert Level Only)

Warning: For 99% of laboratory applications, incineration via a licensed contractor is the safest route. Chemical deactivation in the lab is discouraged due to the risk of creating more toxic intermediates (e.g., primary amides).

However, if you are in a remote facility without waste service, the following principle applies (Reference: Prudent Practices in the Laboratory):

  • Principle: Alkaline hydrolysis converts the nitrile to a carboxylate and ammonia.

  • Reagents: Sodium Hydroxide (NaOH) 1M + Hydrogen Peroxide (

    
    ) (Radziszewski reaction conditions).
    
  • Risk: Exothermic.[2] Requires precise temperature control.

  • Recommendation: Do not attempt without direct supervision by a Senior Chemist. Rely on commercial incineration.

Emergency Response Protocols

In the event of a spill, autonomy is secondary to safety. Follow this rigid workflow.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(Alert colleagues)Spill->EvacuateAssess2. Assess ScaleEvacuate->AssessMinorMinor Spill(< 5g Solid / < 100mL Solution)Assess->MinorMajorMajor Spill(> 5g or outside Hood)Assess->MajorPPE3. Don PPE(Goggles, Double Gloves, Lab Coat)Minor->PPEMajorActionCall EHS / Hazmat TeamDo Not EnterMajor->MajorActionTypeCheckType?PPE->TypeCheckSolidSpillSolid PowderTypeCheck->SolidSpillLiquidSpillLiquid SolutionTypeCheck->LiquidSpillScoopAvoid Dust GenerationUse Scoop/BrushSolidSpill->ScoopAbsorbCover with Absorbent Pads(Vermiculite/Sand)LiquidSpill->AbsorbBagPlace in Hazardous Waste BagScoop->BagAbsorb->BagCleanWash Area with Soap & Water(Test pH of runoff if possible)Bag->Clean

Figure 2: Emergency Spill Response Workflow.

Specific First Aid[7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses if present.[7][5]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Fluoroquinoline-8-carbonitrile. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (2024). Compound Summary: Quinoline-8-carbonitrile derivatives. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification.

Personal protective equipment for handling 6-Fluoroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling 6-Fluoroquinoline-8-carbonitrile in Drug Discovery

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 6-Fluoroquinoline-8-carbonitrile (CAS: 1368394-42-6) as a critical scaffold for synthesizing kinase inhibitors and novel antibacterial agents. While its unique electronic properties—driven by the C6-fluorine and C8-nitrile substituents—make it highly valuable in medicinal chemistry, these same structural features necessitate rigorous safety protocols[1][2].

This guide provides a self-validating system of operational procedures, ensuring that your laboratory maximizes productivity while maintaining uncompromising safety standards. We will move beyond basic compliance to understand the causality behind each safety measure, empowering your team to handle this compound with deep technical confidence.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with fluoroquinoline nitriles[3][4]:

  • Sensitization and Dermal Penetration (H315, H317): The lipophilic nature of the fluoroquinoline core facilitates rapid dermal absorption. Repeated exposure without adequate barrier protection can trigger an immune-mediated allergic skin reaction (sensitization)[3].

  • Ocular and Mucous Membrane Toxicity (H319): The basic quinoline nitrogen, combined with the electrophilic nitrile group, acts as a severe irritant to the mucous membranes of the eyes and upper respiratory tract[3]. Fine powders can easily aerosolize during transfer.

  • Thermal Decomposition Risks: Under extreme heat or fire conditions, the molecule undergoes thermal cleavage, releasing highly toxic hydrogen fluoride (HF), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN) gas from the nitrile moiety[5].

Quantitative Data & PPE Matrix

The selection of Personal Protective Equipment (PPE) is not static; it must scale with the operational volume and the physical state of the compound.

Table 1: Scale-Dependent PPE Matrix

Scale / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory / Engineering Controls
Analytical (<1g) Tight-fitting safety gogglesSingle nitrile gloves (min 4 mil)Standard flame-resistant lab coatChemical fume hood (face velocity ≥ 100 fpm)
Preparative (1g - 50g) Safety goggles + Face shieldDouble nitrile gloves (inner 4 mil, outer 8 mil)Lab coat + Impervious apronChemical fume hood or ventilated balance enclosure
Bulk / Process (>50g) Full-face respiratorDouble chemical-resistant gloves (e.g., Butyl/Viton)Tyvek suit or low-permeability coverallClass II Type B2 Biological Safety Cabinet or Glovebox

Table 2: Physical Properties & Storage Parameters

ParameterSpecificationOperational Implication
CAS Number 1368394-42-6Verify identity before handling[1].
Physical Form Solid (Powder)High risk of aerosolization; avoid drafts during weighing.
Storage Temperature Sealed in dry, room temperatureKeep away from moisture to prevent degradation.
Incompatibilities Strong oxidizing agents, strong acidsSegregate in storage; risk of toxic gas evolution if mixed[5].

Experimental Workflow: Safe Weighing and Transfer Protocol

To prevent aerosolization and cross-contamination, all handling must follow a strict, self-validating methodology.

Step-by-Step Methodology:

  • Preparation: Verify the fume hood face velocity (target: 0.5 m/s or 100 fpm). Lay down an anti-static weighing mat to prevent powder aerosolization caused by static charge accumulation.

  • PPE Donning: Don a standard laboratory coat, tight-fitting safety goggles, and double nitrile gloves. Causality: Double gloving ensures that if the outer glove is compromised by a solvent during transfer, the inner glove provides an uncompromised secondary barrier.

  • Dispensing: Use static-free spatulas (e.g., PTFE-coated). Transfer the required mass of 6-Fluoroquinoline-8-carbonitrile into a pre-tared, sealable vial.

  • Sealing and Decontamination: Seal the vial before removing it from the fume hood. Wipe down the exterior of the vial and the analytical balance with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to capture any micro-particulates.

  • Doffing: Remove outer gloves inside the hood, turning them inside out, and dispose of them immediately in a solid hazardous waste container.

HandlingWorkflow Storage 1. Secure Storage (Cool, Dry, Sealed) Transport 2. Secondary Containment Transport Storage->Transport Weighing 3. Weighing & Dispensing (Fume Hood / Enclosure) Transport->Weighing Reaction 4. Chemical Synthesis (Inert Atmosphere) Weighing->Reaction Quenching 5. Reaction Quenching (Controlled Exotherm) Reaction->Quenching Disposal 6. Hazardous Waste Segregation Quenching->Disposal

Fig 1. Standard operational workflow for handling 6-Fluoroquinoline-8-carbonitrile.

Emergency Response: Spill Containment and Decontamination

Spills involving fluorinated quinoline nitriles require immediate, methodical action to prevent cross-contamination and inhalation exposure[6].

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately halt work. Determine if the spill is minor (<50g, contained within the hood) or major (>50g, or any amount outside the hood).

  • Upgraded Protection: For any spill outside the hood, personnel must evacuate the immediate area and don a half-face respirator with P100 particulate filters before re-approaching the spill zone.

  • Containment: Surround the powder with a non-combustible absorbent material (e.g., damp sand or diatomaceous earth) to prevent airborne dispersion. Critical Rule: Do not dry sweep, as this will aerosolize the toxic powder[4].

  • Collection: Carefully scoop the dampened mixture using a non-sparking tool into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with a detergent solution, followed by a water rinse. Causality: The lipophilicity of the compound means water alone is insufficient for decontamination; a surfactant is required to solubilize residual traces.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) Outside Fume Hood Assess->Major PPE Don Upgraded PPE (Respirator, Double Gloves) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Contain Contain with Non-Combustible Absorbent PPE->Contain Decon Decontaminate Surface (Soap & Water / Detergent) Contain->Decon Waste Seal in Solid Hazardous Waste Decon->Waste

Fig 2. Decision tree and spill response pathway for fluoroquinoline nitrile contamination.

Waste Disposal Plan

Improper disposal of fluorinated nitriles can lead to severe environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (gloves, weighing paper, absorbent material) must be segregated into clearly labeled "Halogenated Organic Solid Waste" containers.

  • Liquid Waste: Reaction mother liquors or decontamination washings must be collected in "Halogenated Organic Liquid Waste" carboys. Never mix with strong acids, as the nitrile group could potentially hydrolyze or release toxic byproducts under extreme pH conditions.

  • Destruction: Final disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor equipped with scrubbers to neutralize HF and NOx emissions generated during combustion[5].

References

  • Matrix Scientific. (2020). Safety Data Sheet: 6-Fluoroquinoline-8-carbonitrile.
  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-8-carbonitrile | 1368394-42-6.
  • Santa Cruz Biotechnology. (n.d.). Norfloxacin (Fluoroquinolone class) Safety Data Sheet.

Sources

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